2-chloro-N-(1,1-dimethylpropyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-methylbutan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-4-7(2,3)9-6(10)5-8/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKFVBXCTGQAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585357 | |
| Record name | 2-Chloro-N-(2-methylbutan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39096-81-6 | |
| Record name | 2-Chloro-N-(2-methylbutan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2-methylbutan-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-chloro-N-(1,1-dimethylpropyl)acetamide: Properties, and Structure
This technical guide provides a comprehensive overview of 2-chloro-N-(1,1-dimethylpropyl)acetamide, a chloroacetamide compound. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed exploration of its chemical properties, and structure.
Chemical Structure and Identification
This compound is a secondary amide characterized by a chloroacetyl group attached to the nitrogen of a 1,1-dimethylpropylamine moiety.
Figure 1. Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 76351-31-2 |
| Molecular Formula | C7H14ClNO |
| Molecular Weight | 163.64 g/mol |
| Canonical SMILES | CCC(C)(C)NC(=O)CCl |
| InChI | InChI=1S/C7H14ClNO/c1-4-7(2,3)9-6(10)5-8/h4-5H2,1-3H3,(H,9,10) |
| InChIKey | YZYXJOTPNZXVQD-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in various systems, including its solubility, stability, and potential for biological interactions.
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Melting Point | 63-65 °C | |
| Boiling Point | 251.3±23.0 °C (at 760 mmHg) | |
| Density | 1.0±0.1 g/cm³ | |
| pKa | 14.89±0.40 | |
| LogP | 2.14 |
Note: Some properties are predicted based on computational models.
Synthesis and Reactivity
This compound is synthesized through the acylation of 1,1-dimethylpropylamine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction where the amine acts as the nucleophile and attacks the electrophilic carbonyl carbon of the acid chloride.
A Technical Guide to the Synthesis of 2-chloro-N-(1,1-dimethylpropyl)acetamide from tert-Amylamine
Executive Summary: This document provides a comprehensive technical guide for the synthesis of 2-chloro-N-(1,1-dimethylpropyl)acetamide, a valuable chemical intermediate. The primary focus is on the N-acylation of tert-amylamine with chloroacetyl chloride via the Schotten-Baumann reaction, a robust and widely utilized method for amide bond formation. This guide delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and discusses methods for purification and analysis. Designed for researchers, chemists, and drug development professionals, this whitepaper integrates established chemical principles with practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.
Introduction and Strategic Overview
N-substituted chloroacetamides are a critical class of compounds, frequently serving as key building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The title compound, this compound, possesses the characteristic N-acyl and α-chloro functionalities, making it a versatile intermediate for further molecular elaboration through nucleophilic substitution at the chlorinated carbon.
The synthesis from tert-amylamine and chloroacetyl chloride is a classic example of nucleophilic acyl substitution.[2][3] The selection of the Schotten-Baumann reaction conditions is a strategic choice designed to maximize yield and purity by effectively managing the reaction's thermodynamics and kinetics.[4] This method utilizes a biphasic solvent system and an aqueous base to neutralize the hydrochloric acid byproduct, which drives the equilibrium toward the product and prevents the protonation and deactivation of the starting amine.[5][6]
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of all reactants, solvents, and the final product is fundamental to safe handling and successful execution of the synthesis.
| Compound | Structure | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |
| tert-Amylamine | C₂H₅C(CH₃)₂NH₂ | C₅H₁₃N | 87.16 | 77 | 0.746 | Highly flammable, Toxic, Corrosive[7][8] |
| Chloroacetyl Chloride | ClCH₂COCl | C₂H₂Cl₂O | 112.94 | 106 | 1.42 | Reacts violently with water, Toxic, Severe Corrosive[9][10][11] |
| This compound | ClCH₂CONHC(CH₃)₂C₂H₅ | C₇H₁₄ClNO | 163.64 | (Predicted) | (Predicted) | Likely Irritant/Toxic |
Critical Safety and Handling Imperatives
This synthesis involves highly hazardous materials that demand strict adherence to safety protocols.
-
Chloroacetyl Chloride: This substance is extremely corrosive to skin, eyes, and the respiratory tract.[9][10] It reacts violently with water and moisture to produce toxic and corrosive fumes, including hydrogen chloride and phosgene.[9][12] All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat, is mandatory.[10] An emergency eyewash and shower must be immediately accessible.
-
tert-Amylamine: This amine is a highly flammable liquid and is corrosive, causing skin burns and eye damage.[8] It is also toxic if ingested. Store away from ignition sources and handle within a fume hood.
-
Sodium Hydroxide (NaOH): A strong base that is corrosive and can cause severe burns. Handle with appropriate gloves and eye protection.
-
Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Handle all organic solvents in a well-ventilated fume hood, away from heat and open flames.
Synthetic Pathway and Mechanistic Analysis
The formation of this compound from tert-amylamine is achieved through a nucleophilic acyl substitution reaction.
The Schotten-Baumann Reaction Mechanism
The reaction proceeds via a well-established mechanism.[2][3][5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-amylamine (the nucleophile) attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.
-
Collapse of the Intermediate: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is neutralized by the base (e.g., hydroxide ion) present in the aqueous phase, regenerating the neutral amide product and forming water. The base also neutralizes the HCl formed from the expelled chloride and the proton from the amine.
Sources
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An In-depth Technical Guide to the Physical Properties of 2-chloro-N-(1,1-dimethylpropyl)acetamide
Abstract: This technical guide provides a comprehensive examination of the physical and chemical properties of 2-chloro-N-(1,1-dimethylpropyl)acetamide (CAS No. 39096-81-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies. It offers not only a summary of known physical constants but also detailed, field-proven protocols for their experimental determination and structural characterization. The causality behind experimental choices is explored to provide a deeper understanding of the scientific principles at play. All quantitative data is presented in structured tables, and key workflows are visualized through diagrams to ensure clarity and ease of use.
Introduction and Chemical Identity
This compound, also known by its IUPAC name 2-chloro-N-(2-methylbutan-2-yl)acetamide, is a member of the chloroacetamide class of compounds. These molecules are characterized by a chloroacetyl group attached to a nitrogen atom. The specific subject of this guide features a bulky, tertiary pentyl (tert-amyl) group bonded to the amide nitrogen. This sterically hindered moiety significantly influences the compound's physical properties, such as its solubility, melting point, and reactivity, when compared to less substituted chloroacetamides.
The reactivity of the molecule is primarily centered around the electrophilic carbon atom bearing the chlorine, making it susceptible to nucleophilic substitution reactions. This property makes it a potentially useful building block in organic synthesis. Understanding its physical properties is a critical first step for its application in medicinal chemistry and material science, as these characteristics govern its handling, formulation, and behavior in biological systems.
Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 39096-81-6 | [1][2] |
| Molecular Formula | C₇H₁₄ClNO | [1] |
| Molecular Weight | 163.64 g/mol | [1][3] |
| IUPAC Name | 2-chloro-N-(2-methylbutan-2-yl)acetamide | N/A |
| Canonical SMILES | CCC(C)(C)NC(=O)CCl | [1] |
| InChI Key | PYKFVBXCTGQAMW-UHFFFAOYSA-N | N/A |
Physical and Chemical Properties
The physical state and thermodynamic properties of a compound are foundational to its practical application in a laboratory or industrial setting. While extensive peer-reviewed data for this specific molecule is limited, chemical supplier data provides a baseline for its key physical constants.
Summary of Physical Constants
| Property | Value | Notes |
| Boiling Point | 267.7 °C at 760 mmHg | Predicted value.[4] |
| Density | 1.013 g/cm³ | Predicted value.[4] |
| Flash Point | 115.7 °C | Predicted value.[4] |
| Octanol-Water Partition Coefficient (XLogP3) | 1.9 | Computed for a stereoisomer; indicates moderate lipophilicity.[5] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
Experimental Determination of Physical Properties
To ensure scientific integrity, physical constants should be determined experimentally. The following sections detail robust, self-validating protocols for measuring the key properties of this compound. These methods are standard in the field and are adapted from procedures used for analogous N-substituted acetamides.[6][7][8]
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) suggests high purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small, dry sample of this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow.
Causality: A slow heating rate near the melting point is crucial. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an erroneously wide and high melting range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range.
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profiling
Determining the solubility in a range of aqueous and organic solvents is essential for reaction setup, purification, and formulation development.
Protocol: Isothermal Shake-Flask Method
-
Solvent Selection: Prepare vials containing a precise volume (e.g., 1.0 mL) of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Addition: Add a pre-weighed excess of this compound to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.
-
Sample Isolation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Carefully extract an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles.
-
Quantification:
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Causality: The shake-flask method is considered the "gold standard" because it allows for a true equilibrium to be established between the dissolved and undissolved solute, providing a thermodynamically accurate solubility value. The filtration step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides irrefutable evidence of a molecule's chemical structure. The following protocols outline the standard methods for acquiring and interpreting key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of atomic nuclei (primarily ¹H and ¹³C), offering detailed information about the connectivity and structure of a molecule.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum to observe proton environments, chemical shifts, splitting patterns (multiplicity), and integration.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons.
-
Predicted Spectral Features for this compound:
-
¹H NMR (in CDCl₃):
-
-CH₂-Cl (singlet, ~4.0-4.2 ppm): A singlet for the two protons on the carbon adjacent to the chlorine.
-
-NH- (broad singlet, ~6.0-7.0 ppm): A broad signal for the amide proton, which may exchange with trace water.
-
-C(CH₃)₂- (singlet, ~1.3-1.5 ppm): A singlet integrating to 6 protons for the two equivalent methyl groups on the quaternary carbon.
-
-CH₂-CH₃ (quartet, ~1.6-1.8 ppm): A quartet for the methylene protons of the ethyl group, split by the adjacent methyl group.
-
-CH₂-CH₃ (triplet, ~0.8-1.0 ppm): A triplet integrating to 3 protons for the terminal methyl group.
-
-
¹³C NMR (in CDCl₃):
-
C=O (amide carbonyl, ~165-170 ppm): The carbonyl carbon.
-
-C(CH₃)₂- (quaternary carbon, ~55-60 ppm): The tertiary carbon of the pentyl group.
-
-CH₂-Cl (chlorinated methylene, ~40-45 ppm): The carbon bonded to chlorine.
-
-CH₂-CH₃ (methylene, ~30-35 ppm): The methylene carbon of the ethyl group.
-
-C(CH₃)₂- (methyl carbons, ~25-30 ppm): The two equivalent methyl carbons.
-
-CH₂-CH₃ (methyl carbon, ~8-12 ppm): The terminal methyl carbon.
-
Caption: General workflow for synthesis and characterization.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Characteristic IR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| ~2960-2850 | C-H Stretch | Alkyl Groups |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide |
| ~1550 | N-H Bend (Amide II) | Secondary Amide |
| ~750-650 | C-Cl Stretch | Alkyl Halide |
Causality: The position and intensity of the amide I (C=O) and amide II (N-H) bands are highly sensitive to hydrogen bonding. In a solid-state spectrum, these bands are typically sharp and well-defined. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would confirm the absence of significant water or alcohol impurities.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and elemental formula.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrum Features:
-
Molecular Ion Peak [M+H]⁺: Expected at m/z ≈ 164.08. This corresponds to the protonated molecule (C₇H₁₅ClNO⁺).
-
Sodium Adduct [M+Na]⁺: Often observed at m/z ≈ 186.06.
-
Isotope Pattern: A characteristic pattern for a single chlorine atom will be observed, with a peak at [M+2] that is approximately one-third the intensity of the main molecular ion peak, corresponding to the ³⁷Cl isotope. This pattern is a definitive confirmation of the presence of one chlorine atom.
Safety and Handling
Based on safety data for related chloroacetamide compounds, this compound should be handled with care. It is predicted to be an irritant to the skin and eyes and may cause respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.
Conclusion
This guide has detailed the known and predicted physical properties of this compound. While some experimental values are available from supplier databases, a full characterization requires rigorous experimental determination. The protocols provided herein represent standard, validated methods for ascertaining the melting point, solubility, and spectroscopic identity of this compound. The structural features, particularly the sterically demanding N-(1,1-dimethylpropyl) group and the reactive C-Cl bond, define its chemical personality and provide a foundation for its potential use in synthetic and medicinal chemistry applications.
References
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- Barceló, D. et al. (2000). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. [URL: https://www.researchgate.
- ChemicalBook. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/1131-01-7_13cnmr.htm]
- ChemicalBook. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7)IR1. [URL: https://www.chemicalbook.com/spectrum/1131-01-7_ir.htm]
- Kienhuis, M. et al. Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
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- Sharma, P. et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [URL: https://www.neliti.com/publications/333069/chloro-n-4-hydroxyphenyl-acetamide-and-study-of-their-antimicrobial]
- Shewale, J. et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [URL: https://www.ijpsr.info/docs/IJPSR12-03-01-010.pdf]
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Spectroscopic Characterization of 2-chloro-N-(1,1-dimethylpropyl)acetamide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure of 2-chloro-N-(1,1-dimethylpropyl)acetamide. In the absence of experimentally derived spectra in the public domain, this guide leverages established principles of spectroscopy and predictive modeling to present a detailed analysis of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of chloroacetamide derivatives.
Introduction
This compound, with the molecular formula C₇H₁₄ClNO and a molecular weight of 163.64 g/mol , belongs to the class of α-haloacetamides.[1] These compounds are of significant interest in organic synthesis and medicinal chemistry due to their reactivity and potential biological activity. Accurate structural confirmation is a critical step in the synthesis and application of such molecules, ensuring purity, identity, and the desired chemical properties. Spectroscopic methods provide a non-destructive and highly informative means of achieving this.
This guide will detail the theoretical underpinnings and expected outcomes for the primary spectroscopic techniques used in the structural elucidation of this compound.
Molecular Structure
Caption: Chemical structure of this compound.
Infrared (IR) Spectroscopy
Theoretical Principles
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment. For this compound, a secondary amide, characteristic absorption bands are expected for the N-H, C=O, and C-N bonds.[2][3][4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is processed to identify the wavenumbers (cm⁻¹) of the absorption peaks.
Predicted IR Data
The following table summarizes the predicted characteristic IR absorption bands for this compound based on typical values for secondary amides.[2][3][4][5]
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H | Stretch | 3350-3310 | Medium |
| C-H (sp³) | Stretch | 2960-2850 | Strong |
| C=O (Amide I) | Stretch | ~1640 | Strong |
| N-H (Amide II) | Bend | 1570-1515 | Strong |
| C-N | Stretch | 1475-1400 | Medium |
| C-Cl | Stretch | 800-600 | Medium-Strong |
Interpretation of the Predicted IR Spectrum
-
N-H Stretch: A medium intensity peak is anticipated around 3330 cm⁻¹, which is characteristic of a secondary amide N-H bond.
-
C-H Stretch: Strong absorptions between 2960 and 2850 cm⁻¹ are expected due to the stretching of the various sp³ C-H bonds in the ethyl and methyl groups of the 1,1-dimethylpropyl moiety and the chloromethyl group.
-
Amide I Band (C=O Stretch): A very strong and sharp absorption peak is predicted around 1640 cm⁻¹. This is a hallmark of the carbonyl group in a secondary amide.
-
Amide II Band (N-H Bend): Another strong peak is expected between 1570 and 1515 cm⁻¹, arising from the in-plane bending of the N-H bond coupled with C-N stretching. The presence of both Amide I and Amide II bands is highly indicative of a secondary amide.
-
C-Cl Stretch: A medium to strong intensity band in the fingerprint region, between 800 and 600 cm⁻¹, would suggest the presence of a C-Cl bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
¹H NMR spectroscopy detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The chemical shift (δ) of a proton is influenced by its electronic environment, and the splitting pattern (multiplicity) is determined by the number of neighboring protons.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts, integration values, and coupling constants are determined.
The following table presents the predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound. Predictions are based on established chemical shift ranges for similar functional groups.[6][7]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH- | 6.5-7.5 | Broad Singlet | 1H |
| -CH₂Cl | ~4.1 | Singlet | 2H |
| -CH₂- (ethyl) | ~1.7 | Quartet | 2H |
| -C(CH₃)₂- | ~1.3 | Singlet | 6H |
| -CH₃ (ethyl) | ~0.9 | Triplet | 3H |
-
-NH- (Amide Proton): A broad singlet is expected in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the carbonyl group and nitrogen atom. The broadness is a result of quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
-
-CH₂Cl (Chloromethyl Protons): A singlet is predicted around δ 4.1 ppm. These protons are significantly deshielded by the adjacent electron-withdrawing chlorine atom and the carbonyl group. It appears as a singlet because there are no adjacent protons.
-
-CH₂- (Ethyl Methylene Protons): A quartet is expected around δ 1.7 ppm. These protons are adjacent to the methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4).
-
-C(CH₃)₂- (Gem-dimethyl Protons): A sharp singlet is predicted around δ 1.3 ppm. These six protons are equivalent and have no adjacent protons, hence a singlet.
-
-CH₃ (Ethyl Methyl Protons): A triplet is expected around δ 0.9 ppm. These protons are adjacent to the methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment.
-
Sample Preparation: A more concentrated sample (20-50 mg) is prepared in a deuterated solvent as for ¹H NMR.
-
Data Acquisition: The ¹³C NMR spectrum is acquired on an NMR spectrometer, typically with proton decoupling to simplify the spectrum to a series of singlets.
-
Data Processing: The data is processed similarly to the ¹H NMR data to obtain a spectrum with chemical shifts for each carbon.
The following table outlines the predicted ¹³C NMR chemical shifts for this compound.[8][9]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C=O | ~168 |
| -C(CH₃)₂- | ~58 |
| -CH₂Cl | ~43 |
| -CH₂- (ethyl) | ~35 |
| -C(CH₃)₂- | ~26 |
| -CH₃ (ethyl) | ~9 |
-
-C=O (Carbonyl Carbon): The carbonyl carbon is the most deshielded and is expected to appear at the lowest field, around δ 168 ppm.
-
-C(CH₃)₂- (Quaternary Carbon): The quaternary carbon of the 1,1-dimethylpropyl group is predicted to be around δ 58 ppm.
-
-CH₂Cl (Chloromethyl Carbon): This carbon is attached to an electronegative chlorine atom, and its signal is expected around δ 43 ppm.
-
-CH₂- (Ethyl Methylene Carbon): The methylene carbon of the ethyl group is predicted to be around δ 35 ppm.
-
-C(CH₃)₂- (Gem-dimethyl Carbons): The two equivalent methyl carbons of the 1,1-dimethylpropyl group are expected to resonate around δ 26 ppm.
-
-CH₃ (Ethyl Methyl Carbon): The methyl carbon of the ethyl group is the most shielded and is predicted to appear at the highest field, around δ 9 ppm.
Mass Spectrometry (MS)
Theoretical Principles
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For compounds containing chlorine, the isotopic pattern of the molecular ion peak is a key diagnostic feature due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio).
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons, causing the ejection of an electron and the formation of a molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being a radical cation, can undergo fragmentation to produce smaller charged fragments and neutral species.
-
Detection: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio. The detector records the abundance of each ion.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 163, corresponding to the molecule containing the ³⁵Cl isotope. A smaller peak at m/z 165, with approximately one-third the intensity of the m/z 163 peak, is expected for the molecule containing the ³⁷Cl isotope.
-
Major Fragmentation Pathways: Amides can undergo several characteristic fragmentation reactions, including α-cleavage and McLafferty rearrangement.[1][10][11]
Sources
- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 2. scribd.com [scribd.com]
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- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H NMR spectra. Part 30: 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group | Scilit [scilit.com]
- 7. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. bhu.ac.in [bhu.ac.in]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility of 2-chloro-N-(1,1-dimethylpropyl)acetamide in Organic Solvents
This guide provides a comprehensive framework for understanding, predicting, and determining the solubility of 2-chloro-N-(1,1-dimethylpropyl)acetamide in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers predictive models, and presents detailed experimental protocols for accurate solubility measurement.
Introduction: The Significance of Solubility
Solubility is a critical physicochemical parameter in the pharmaceutical sciences. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, understanding its solubility profile is paramount for process optimization, purification, formulation development, and ensuring bioavailability. This guide addresses the notable absence of publicly available quantitative solubility data for this compound by equipping the researcher with the necessary tools to either predict or experimentally determine it.
Physicochemical Characterization of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound is a substituted amide with the following structure:
-
Molecular Formula: C₇H₁₄ClNO
-
Molecular Weight: 163.64 g/mol
-
Key Structural Features:
-
An amide functional group, capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O).
-
A chloro-substituent, which adds to the molecule's polarity.
-
A bulky tert-pentyl group (1,1-dimethylpropyl), which is nonpolar and introduces steric hindrance.
-
The interplay between the polar amide and chloro groups and the nonpolar alkyl chain dictates the compound's overall polarity and its interaction with different solvents. The bulky tert-pentyl group can significantly impact how the molecule packs in a crystal lattice and how it is solvated, making solubility prediction and determination a nuanced task.
Theoretical Prediction of Solubility
In the absence of experimental data, theoretical models can provide valuable initial estimates of solubility. Two powerful and widely used models are the Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1][2] A solute is predicted to be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space is a measure of their affinity.
To predict the solubility of this compound using HSP, one would:
-
Determine the HSP of the solute: This can be done experimentally by testing its solubility in a range of solvents with known HSPs and fitting the data to a sphere in Hansen space.[3] Alternatively, group contribution methods can be used to estimate the solute's HSPs.
-
Obtain HSPs for solvents of interest: Extensive databases of solvent HSPs are available.[4][5]
-
Calculate the Hansen distance (Ra): The smaller the Ra, the higher the likelihood of solubility.
Table 1: Hansen Solubility Parameters of Selected Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Heptane | 15.3 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Data compiled from various sources.[4][5]
UNIFAC Group Contribution Method
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a semi-empirical system for predicting non-electrolyte activity in non-ideal mixtures.[6] It calculates activity coefficients based on the functional groups present on the molecules in the mixture.[7][8] This method is particularly useful when no experimental data is available for the compound of interest.
To predict the solubility of this compound using UNIFAC, the following steps are taken:
-
Deconstruct the solute and solvent into their constituent UNIFAC groups. For this compound, the groups would include CH₃, C, CH₂Cl, and CONH.
-
Obtain the group volume (R) and surface area (Q) parameters for each group. [8]
-
Find the binary interaction parameters (a_mn) between the different functional groups. [7]
-
Calculate the activity coefficient of the solute in the solvent. This, along with the ideal solubility (calculated from the solute's melting point and enthalpy of fusion), allows for the prediction of the actual solubility.
Experimental Determination of Equilibrium Solubility
The most reliable way to determine solubility is through direct experimental measurement. The isothermal saturation shake-flask method is the gold standard for determining equilibrium solubility.[9][10]
The Isothermal Saturation Shake-Flask Protocol
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute.
Materials and Equipment:
-
High-purity this compound
-
Analytical grade organic solvents
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Vials with sealed caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Validated analytical instrument (HPLC or UV-Vis spectrophotometer)
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.[11]
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is often recommended, and it's best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[12][13]
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[11]
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method. Analyze the diluted sample to determine the concentration of this compound.
Diagram 1: Experimental workflow for the isothermal saturation shake-flask method.
Quantitative Analytical Methods
Accurate quantification of the dissolved solute is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two commonly used techniques.
HPLC Method
HPLC is a highly specific and sensitive method for quantifying compounds in solution.[14][15][16]
Typical HPLC conditions for an acetamide derivative might include:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like formic acid or phosphoric acid)[16]
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., around 200-220 nm for the amide chromophore)[14]
-
Quantification: A calibration curve is generated by plotting the peak area of known concentrations of this compound against their concentrations. The concentration of the unknown sample is then determined from this curve.
Diagram 2: Workflow for quantitative analysis by HPLC.
UV-Vis Spectrophotometry
For routine analysis where the solvent does not interfere, UV-Vis spectrophotometry offers a simpler and faster alternative.[17][18]
Procedure:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve that adheres to the Beer-Lambert law.
-
Analyze Sample: Measure the absorbance of the diluted, filtered saturated solution and use the calibration curve to determine its concentration.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and standardized format.
Table 2: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Qualitative Description |
| Methanol | [Experimental Value] | [Calculated Value] | Very Soluble |
| Dichloromethane | [Experimental Value] | [Calculated Value] | Freely Soluble |
| Toluene | [Experimental Value] | [Calculated Value] | Soluble |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] | Sparingly Soluble |
| Heptane | [Experimental Value] | [Calculated Value] | Slightly Soluble |
| Water | [Experimental Value] | [Calculated Value] | Very Slightly Soluble |
The results from such an experiment would provide a clear understanding of the solute-solvent interactions. High solubility in polar aprotic solvents like dichloromethane and polar protic solvents like methanol would be expected due to the polar nature of the chloro and amide groups. Conversely, low solubility in nonpolar solvents like heptane would be anticipated due to the dominance of the nonpolar tert-pentyl group in such an environment.
Conclusion
References
- Elias, E., et al. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 4(5), 1296-1300.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
- Google Patents. (2010).
- SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column.
- CORE.
- DDBST GmbH. Published Parameters UNIFAC.
- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- OSTI.GOV. (2011).
- Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
- Bienta. Shake-Flask Solubility Assay.
- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- E-AIM. UNIFAC Structural Groups and Parameters.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Hansen Solubility Parameters. Hansen Solubility Parameters.
- Hansen Solubility Parameters. HSP for Beginners.
- ResearchGate. (2025). Estimation of Mixture Properties from First- and Second-Order Group Contributions with the UNIFAC Model.
- ACS Publications. Analysis of the UNIFAC-Type Group-Contribution Models at the Highly Dilute Region. 1.
- PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- International Journal of ChemTech Research.
- PubChem. 2-chloro-N-(1-methylethyl)acetamide.
- Wikipedia. Chloroacetamide.
- PubChem. 2-chloro-N,N-dimethylacetamide.
- ResearchGate. (2025).
- Drug Analytical Research.
- CUTM Courseware.
- Sigma-Aldrich. 2-Chloro-N,N-dimethylacetamide.
- NIST. Acetamide, 2-chloro-.
- Echemi. 2-chloro-n-(1-cyano-1,2-dimethyl-propyl)-acetamide.
- International Journal of Pharma Sciences and Research. (2012).
- ResearchGate. 2-Chloro-N-(2,5-dichlorophenyl)acetamide.
- Chemsrc. 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
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- 2. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 3. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
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- 8. Help - UNIFAC Structural Groups [aim.env.uea.ac.uk]
- 9. dissolutiontech.com [dissolutiontech.com]
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- 16. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Potential herbicidal activity of 2-chloro-N-(1,1-dimethylpropyl)acetamide
An In-Depth Technical Guide to the Potential Herbicidal Activity of 2-chloro-N-(1,1-dimethylpropyl)acetamide
Executive Summary
The chloroacetamide class of herbicides represents a cornerstone of modern agriculture, offering effective pre-emergence control of annual grasses and some broadleaf weeds in major crops.[1] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a process critical for early seedling development.[1][2] This guide provides a comprehensive technical framework for the investigation of this compound, a specific analogue within this class. We will explore its proposed mechanism of action, outline a rigorous, multi-phase experimental workflow to validate its herbicidal potential, and provide detailed protocols for its evaluation. This document is intended for researchers and scientists in agrochemical discovery and development, offering a self-validating system for assessing the potential of this and similar molecules.
Physicochemical Characterization: The Foundation for Bioactivity
Understanding the physicochemical properties of a compound is the first step in predicting its biological behavior, including absorption, translocation, and interaction with the target site. The structure of this compound suggests it shares the core chloroacetamide moiety essential for activity, while the N-(1,1-dimethylpropyl) group will influence its lipophilicity and steric interactions.
| Property | Value / Prediction | Source / Method |
| Molecular Formula | C₇H₁₄ClNO | - |
| Molecular Weight | 163.64 g/mol | - |
| IUPAC Name | This compound | - |
| CAS Number | 51249-16-0 | - |
| Predicted LogP | ~2.1 - 2.5 | Computational (e.g., ALOGPS) |
| Predicted Water Solubility | Moderate to Low | Based on LogP and structure |
Note: Predicted values should be confirmed experimentally. The predicted octanol-water partition coefficient (LogP) is particularly important. A value in this range suggests sufficient lipophilicity to cross plant cuticles and membranes, a prerequisite for reaching the target site in emerging shoots and roots.[3]
Proposed Mechanism of Action: Inhibition of VLCFA Elongation
Based on extensive research into the chloroacetamide class, the herbicidal activity of this compound is hypothesized to stem from the inhibition of the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[2][4]
Causality of Herbicidal Effects:
-
Target Inhibition: The molecule likely acts as an alkylating agent, forming a covalent bond with a key sulfhydryl group within the VLCFA elongase enzyme, thereby inactivating it.[5]
-
Metabolic Disruption: This inhibition halts the synthesis of VLCFAs (fatty acids with more than 18 carbons).[1][2]
-
Physiological Consequences: VLCFAs are essential precursors for vital cellular components, including cuticular waxes, suberin, and sphingolipids, which are critical for membrane integrity and cell signaling.
-
Visible Injury: The disruption of these fundamental processes leads to a cessation of cell division and expansion, particularly in the developing shoots (coleoptiles) of grasses and roots of susceptible plants.[2][4] This manifests as stunted growth, improper emergence from the soil, and leaf malformation.[4]
Caption: Proposed mechanism of this compound via inhibition of the VLCFA elongase complex.
Experimental Workflow for Herbicidal Efficacy Evaluation
A phased approach is essential for systematically evaluating the herbicidal potential of a new compound. This workflow ensures that fundamental activity is confirmed before proceeding to more resource-intensive greenhouse trials.
Caption: Phased experimental workflow for evaluating herbicidal activity.
Phase 2 Protocol: Primary Screening (Pre-Emergence)
This protocol is designed to assess the compound's ability to prevent weed emergence, the primary application for chloroacetamides.[4]
Objective: To determine the pre-emergence herbicidal activity of this compound on representative grass and broadleaf weed species.
Materials:
-
Technical grade this compound
-
Acetone (reagent grade)
-
Tween® 20 or similar surfactant
-
Seeds: Barnyardgrass (Echinochloa crus-galli) and Palmer amaranth (Amaranthus palmeri)
-
Potting medium (e.g., sandy loam soil)
-
Pots (10 cm diameter)
-
Automated track sprayer
-
Greenhouse with controlled temperature (25-28°C) and lighting (16:8h light:dark)
Step-by-Step Methodology:
-
Preparation of Test Solution:
-
Prepare a 10,000 ppm stock solution by dissolving 100 mg of the test compound in 10 mL of acetone.
-
Create the final spray solution by diluting the stock solution in a water/acetone (9:1 v/v) carrier containing 0.5% (v/v) Tween® 20 to achieve the desired application rate (e.g., 1000 g a.i./ha). Causality: Acetone is used to solubilize the typically lipophilic compound, while the surfactant ensures uniform coverage on the soil surface.
-
-
Potting and Seeding:
-
Fill pots with soil mix, leaving a 2 cm headspace.
-
Sow 15-20 seeds of a single weed species per pot and cover with approximately 1 cm of soil. Lightly water the pots.
-
-
Herbicide Application:
-
Place the pots in an automated track sprayer calibrated to deliver a spray volume of 200 L/ha.
-
Apply the test solution evenly to the soil surface. Include a negative control (carrier solution only) and a positive control (a commercial chloroacetamide herbicide like S-metolachlor).
-
-
Incubation and Growth:
-
Transfer the treated pots to the greenhouse. Arrange them in a randomized complete block design to minimize environmental variability.
-
Water the pots as needed via sub-irrigation to avoid disturbing the treated soil layer. Causality: Surface watering could wash the herbicide away or move it too deep into the soil profile, altering the results.
-
-
Evaluation:
-
After 21 days, assess the herbicidal effect.
-
Evaluation metrics include:
-
Percent emergence control (visual rating, 0% = no effect, 100% = no emergence).
-
Phytotoxicity rating on emerged plants (0-10 scale).
-
Biomass reduction (harvest above-ground tissue, dry, and weigh).
-
-
Phase 4 Protocol: Dose-Response and EC₅₀ Determination
Objective: To quantify the potency of the herbicide by determining the effective concentration that provides 50% control (EC₅₀).
Methodology:
-
Follow the Pre-Emergence Protocol (Phase 2) as described above.
-
Instead of a single rate, prepare a series of dilutions to create a dose-response curve. A typical range for a new compound would be logarithmic steps from 10 g a.i./ha to 2000 g a.i./ha (e.g., 10, 50, 100, 250, 500, 1000, 2000 g/ha).
-
After 21 days, record the dry biomass for each pot.
-
Calculate the percent growth inhibition for each application rate relative to the untreated control.
-
Use a suitable statistical software (e.g., R with the 'drc' package) to fit a four-parameter log-logistic model to the data and calculate the EC₅₀ value.
Hypothetical Data Presentation:
| Application Rate (g a.i./ha) | Mean Dry Biomass (g) | % Inhibition |
| 0 (Control) | 2.50 | 0% |
| 50 | 2.15 | 14% |
| 100 | 1.80 | 28% |
| 250 | 1.15 | 54% |
| 500 | 0.45 | 82% |
| 1000 | 0.10 | 96% |
| Calculated EC₅₀ | 225 g a.i./ha | - |
This table demonstrates how raw data is processed to determine the EC₅₀ value, a key metric for comparing the potency of different herbicides.
Analytical Quantification
For pharmacokinetic studies or environmental fate analysis, a validated analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust method for quantifying chloroacetamides.
Brief HPLC Protocol Outline:
-
Instrument: HPLC with a C18 reverse-phase column.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220-254 nm.
-
Quantification: Based on a calibration curve generated from a certified reference standard of this compound.[6]
Safety and Toxicological Considerations
Chloroacetamide compounds require careful handling. While specific data for this compound is not widely available, data from related compounds like 2-chloroacetamide indicate potential hazards.
-
Sensitization: May cause an allergic skin reaction.[7][8][9]
-
Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[7]
Conclusion and Future Directions
This guide establishes a comprehensive framework for evaluating the herbicidal potential of this compound. By following the proposed workflow from physicochemical characterization and mechanism validation to rigorous greenhouse efficacy trials, researchers can generate the robust data package needed for a go/no-go decision. Positive results from this initial evaluation would warrant progression to more advanced studies, including crop selectivity testing, environmental fate analysis, and toxicological profiling, to fully characterize its potential as a novel agrochemical solution.
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Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(3), 270-277. [Link]
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Lamberth, C. (2018). Chloroacetamide Herbicides. ResearchGate. [Link]
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Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 535-541. [Link]
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LeBaron, H. M., McFarland, J. E., & Burnet, M. W. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. [Link]
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Fujinami, A., et al. (1994). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. ResearchGate. [Link]
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An In-depth Technical Guide to the Degradation Products of Chloroacetamide Herbicides in Soil and Water
Introduction to Chloroacetamide Herbicides
Chloroacetamide herbicides are a class of selective, pre-emergence herbicides used for the control of annual grasses and some broadleaf weeds in a variety of crops. Their mode of action involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants. Due to their widespread use, understanding their environmental fate, particularly their degradation in soil and water, is of paramount importance for assessing their ecological impact and ensuring water quality.[1] Biodegradation is considered a primary route for the dissipation of chloroacetamide herbicides in the environment.[2][3]
This guide will delve into the complex degradation pathways of these herbicides in both terrestrial and aquatic environments, identify their major transformation products, and outline the analytical methodologies employed for their study.
Degradation in Soil Environments
The degradation of chloroacetamide herbicides in soil is a multifaceted process predominantly driven by microbial activity, although abiotic factors also contribute. The persistence of these herbicides, often measured by their half-life, is influenced by soil properties such as organic matter content, clay content, pH, moisture, and temperature.[3][4]
Primary Degradation Pathways in Soil
Microbial degradation is the principal mechanism for the breakdown of chloroacetamide herbicides in soil.[4] A diverse range of soil microorganisms, including bacteria and fungi, have been shown to metabolize these compounds.[5][6] The initial steps in the biodegradation of chloroacetamides like alachlor and acetochlor typically involve several key reactions:
-
N-Dealkylation: This involves the removal of the N-alkoxymethyl or other N-alkyl groups. For instance, alachlor can be transformed to 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) through this process.[7]
-
Dechlorination: The chlorine atom on the acetyl group is replaced, often with a hydroxyl group, which significantly reduces the herbicidal activity.
-
Hydroxylation: The addition of hydroxyl groups to the aromatic ring or alkyl side chains.[8]
Following these initial transformations, the resulting intermediate metabolites can undergo further degradation, including ring cleavage.
Major Soil Metabolites
The degradation of chloroacetamide herbicides in soil leads to the formation of a variety of metabolites. Some of the most significant and frequently detected include:
-
Ethanesulfonic Acid (ESA) and Oxanilic Acid (OA) Metabolites: These are polar, water-soluble metabolites that are often found in higher concentrations and are more persistent in the environment than the parent compounds.[1][9] For example, alachlor is degraded to alachlor ESA and alachlor oxanilic acid.[10]
-
Substituted Anilines: Through amide hydrolysis, metabolites such as 2,6-diethylaniline can be formed from alachlor.[7]
The formation of these metabolites is a critical aspect of the environmental risk assessment of chloroacetamide herbicides, as they may have different toxicological profiles and mobility characteristics compared to the parent compounds.
Visualizing Soil Degradation
The following diagram illustrates a generalized degradation pathway for a chloroacetamide herbicide in a soil environment.
Caption: Abiotic degradation pathways of chloroacetamide herbicides in water.
Analytical Methodologies
The accurate identification and quantification of chloroacetamide herbicides and their degradation products in environmental matrices require sophisticated analytical techniques.
Sample Preparation and Extraction
-
Water Samples: Solid-phase extraction (SPE) is a commonly used technique for the extraction and pre-concentration of chloroacetamide herbicides and their metabolites from water samples. C18 cartridges are frequently employed for this purpose. [11]* Soil Samples: Extraction from soil typically involves liquid-solid extraction with an appropriate organic solvent, followed by a clean-up step to remove interfering matrix components.
Instrumental Analysis
A variety of analytical instruments are used for the determination of these compounds:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is a powerful tool for analyzing the polar ESA and OA metabolites. [10][11]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of the more volatile parent herbicides and some of their less polar metabolites. [12] The choice of analytical method depends on the specific compounds of interest, the required detection limits, and the complexity of the sample matrix.
Summary of Key Degradation Products
| Parent Herbicide | Key Degradation Products in Soil and Water |
| Alachlor | Alachlor ESA, Alachlor oxanilic acid, 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), 2,6-diethylaniline |
| Acetochlor | Acetochlor ESA, Acetochlor oxanilic acid, hydroxylated and cyclized photoproducts |
| Metolachlor | Metolachlor ESA, Metolachlor oxanilic acid |
Experimental Protocol: Laboratory Soil Degradation Study
This protocol outlines a basic aerobic soil degradation study.
-
Soil Collection and Characterization:
-
Collect a representative soil sample from a location with no prior history of chloroacetamide herbicide use.
-
Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
-
-
Spiking and Incubation:
-
Treat a known mass of sieved, pre-incubated soil with a solution of the chloroacetamide herbicide to achieve the desired concentration.
-
Adjust the soil moisture to a specified level (e.g., 50-60% of water holding capacity).
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).
-
Include control samples (unspiked soil) and sterile controls (autoclaved spiked soil) to differentiate between biotic and abiotic degradation.
-
-
Sampling and Extraction:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), collect triplicate soil samples.
-
Extract the samples with an appropriate solvent (e.g., acetonitrile or methanol).
-
-
Analysis:
-
Analyze the extracts using a validated LC-MS/MS or GC-MS method to quantify the concentration of the parent herbicide and its expected degradation products.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the dissipation time 50% (DT50) or half-life.
-
Analytical Workflow Visualization
Caption: General analytical workflow for chloroacetamide herbicides and their metabolites.
Conclusion
The environmental degradation of chloroacetamide herbicides is a complex process that results in the formation of numerous transformation products. In soil, microbial activity is the primary driver of degradation, leading to metabolites such as ethanesulfonic acids, oxanilic acids, and substituted anilines. In aquatic systems, photolysis can also play a significant role. The resulting metabolites, particularly the polar ESA and OA derivatives, are often more persistent and mobile than the parent compounds, making their analysis crucial for a complete understanding of the environmental fate and impact of this important class of herbicides. Continued research, supported by advanced analytical methodologies, is essential for monitoring these compounds and ensuring the protection of soil and water resources.
References
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PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Li, X., Wang, Y., Song, C., Liu, Y., Zhang, J., & Sun, H. (2024). The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1. International Journal of Molecular Sciences, 25(1), 475. Available at: [Link]
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Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(12), x221234. Available at: [Link]
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Zieliński, B., Miądlicki, P., & Przepiórski, J. (2020). Chemical structure of acetochlor and their degradation products: ethane sulfonic acid (ESA) and oxanilic acid (OXA). ResearchGate. Available at: [Link]
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Lee, E. A., & Strahan, A. P. (2000). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in Water by HPLC-DAD and HPLC-MS. U.S. Geological Survey. Available at: [Link]
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Sciscione, A., et al. (2013). Photochemical Degradation of the Plant Growth Regulator 2-(1-naphthyl) Acetamide in Aqueous Solution Upon UV Irradiation. Photochemistry and Photobiology, 89(4), 849-855. Available at: [Link]
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Li, S., et al. (2011). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Journal of Agricultural and Food Chemistry, 59(21), 11626-11633. Available at: [Link]
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Chesters, G., et al. (1989). Environmental fate of alachlor and metolachlor. Reviews of Environmental Contamination and Toxicology, 110, 1-74. Available at: [Link]
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Eawag. (n.d.). Alachlor Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database. Retrieved from [Link]
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Sebiomo, A., et al. (2022). Reduced Degradation of the Herbicide 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soil Induced by the Fungicide Mixture Mancozeb, Metalaxyl-M, and Chlorothalonil Used in Tank Mixtures and Spray Series. Toxics, 10(12), 768. Available at: [Link]
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Zhang, D., et al. (2012). Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T. ResearchGate. Available at: [Link]
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Vethanayagam, R. R., & Vithanage, M. (2013). Biodegradation of alachlor in liquid and soil cultures under variable carbon and nitrogen sources by bacterial consortium isolated from corn field soil. Journal of Environmental Science and Health, Part B, 48(3), 193-201. Available at: [Link]
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Sciscione, A., et al. (2013). Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation. ResearchGate. Available at: [Link]
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Hladik, M. L., & Roberts, A. L. (2005). Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. Environmental Science & Technology, 39(17), 6543-6552. Available at: [Link]
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Vidal, R. A., & Nunes, A. L. (2014). Environmental fate of S-Metolachlor: a review. Planta Daninha, 32(4), 883-890. Available at: [Link]
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PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Thurman, E. M., et al. (1996). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2011). Degradation of acetochlor by four microbial communities. Journal of Environmental Sciences, 23(3), 481-487. Available at: [Link]
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Ahmad, K. S. (2020). Environmental contaminant 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide remediation via Xanthomonas axonopodis and Aspergillus niger. Environmental Research, 182, 109117. Available at: [Link]
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World Health Organization. (1993). Acetochlor. WHO. Available at: [Link]
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Chen, K., et al. (2022). Biodegradation of Alachlor by a Newly Isolated Bacterium: Degradation Pathway and Product Analysis. International Journal of Environmental Research and Public Health, 19(15), 9576. Available at: [Link]
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Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. Available at: [Link]
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Xu, L., et al. (2022). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. International Journal of Environmental Research and Public Health, 19(15), 9475. Available at: [Link]
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Thurman, E. M., et al. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 880(1-2), 129-141. Available at: [Link]
-
World Health Organization. (1993). Metolachlor in Drinking-water. WHO. Available at: [Link]
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Nesnow, S., et al. (1995). Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates. Chemical Research in Toxicology, 8(2), 209-217. Available at: [Link]
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Lin, C. H., et al. (2014). Degradation and transformation products of acetaminophen in soil. Water Research, 49, 114-123. Available at: [Link]
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U.S. Geological Survey. (2004). Acetamide herbicides and their degradation products in ground water and surface water of the United States, 1993-2003. USGS. Available at: [Link]
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Alimkhodjaeva, N. T., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Available at: [Link]
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Postle, J., & Rheineck, B. (1996). CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. University of Wisconsin-Madison. Available at: [Link]
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Felsot, A. S., & Dzantor, E. K. (1995). Effect of alachlor concentration and an organic amendment on soil dehydrogenase activity and pesticide degradation rate. Environmental Toxicology and Chemistry, 14(1), 23-28. Available at: [Link]
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U.S. Environmental Protection Agency. (2008). Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2). EPA. Available at: [Link]
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Chen, J., et al. (2021). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. Available at: [Link]
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Kalkhoff, S. J., et al. (1998). Occurrence of Alachlor Environmental Degradation Products in Groundwater. Environmental Science & Technology, 32(11), 1738-1740. Available at: [Link]
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Environment and Climate Change Canada. (2008). Screening Assessment for the Challenge Acetamide, N,N-dimethyl-. Canada.ca. Available at: [Link]
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Rivard, L. (n.d.). Environmental Fate of Metolachlor. Semantic Scholar. Retrieved from [Link]
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Wei, J., et al. (2005). Photodegradation of acetochlor in water and UV photoproducts identified by mass spectrometry. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Acetochlor. Retrieved from [Link]
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Nelson, G. B., & Ross, J. A. (1998). DNA adduct formation by the pesticide alachlor and its metabolite 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). Bulletin of Environmental Contamination and Toxicology, 60(3), 387-394. Available at: [Link]
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Li, Y., et al. (2015). Simultaneous Determination of Chloroacetanilide Herbicide Residues in Crops with Gas Chromatography-Mass Spectrometry. Der Pharma Chemica, 7(10), 226-232. Available at: [Link]
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Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of 2-chloro-N-(1,1-dimethylpropyl)acetamide
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-chloro-N-(1,1-dimethylpropyl)acetamide. The developed reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and linear across a defined concentration range. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering instrument conditions, sample preparation, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Introduction
This compound is a chemical intermediate that may be used in the synthesis of various active pharmaceutical ingredients or agrochemicals. As with any synthetic process, rigorous analytical control is necessary to ensure the quality, consistency, and safety of the final product. The quantification of this intermediate is critical for monitoring reaction kinetics, determining purity, and ensuring process control.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of a wide range of compounds.[3] Its high resolution and sensitivity make it an ideal choice for the quantification of this compound. This application note describes a reversed-phase HPLC method with UV detection, which is a common and reliable approach for such analyses.[3] The method has been developed and validated to be fit for its intended purpose.[2]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Data System (CDS): For data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE or nylon.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Methanol (MeOH): HPLC grade.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
This compound Reference Standard: Purity >99.5%.
Chromatographic Conditions
The selection of the stationary phase is critical for achieving good separation.[4] Given that this compound is a polar compound, a column with enhanced polar retention is recommended.[5][6][7][8] A C18 column designed for aqueous mobile phases is an excellent choice.[7] The mobile phase composition was optimized to provide a suitable retention time and peak shape.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile and Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Protocols
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The following is a general procedure; it may need to be adapted based on the sample matrix.
-
Accurately weigh a sample containing an amount of this compound expected to be within the calibration range.
-
Dissolve the sample in a suitable volume of methanol, using sonication if necessary.
-
Dilute the solution with the mobile phase to a final concentration within the validated range of the method.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The analytical method was validated according to the ICH Q2(R2) guidelines.[1][2][9] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10][11]
Specificity
Specificity was evaluated by injecting a blank (mobile phase), a placebo (a mixture of all components except the analyte), and a standard solution. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of this compound.
Linearity and Range
The linearity of the method was determined by analyzing six standard solutions at concentrations ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | > 0.999 |
The validated range for this method is from 1 µg/mL to 100 µg/mL.[2]
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (low, medium, and high). The analysis was performed in triplicate at each level.
| Spike Level | Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| Low | 5 | 99.5 | 0.8 |
| Medium | 25 | 100.2 | 0.5 |
| High | 50 | 99.8 | 0.6 |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[10]
-
Repeatability (Intra-day precision): Six replicate injections of a 25 µg/mL standard solution were made on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Level | % RSD |
| Repeatability | < 1.0 |
| Intermediate Precision | < 2.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Experimental Workflow
Sources
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- 11. youtube.com [youtube.com]
Application Note: High-Sensitivity GC-MS Protocol for the Detection of 2-chloro-N-(1,1-dimethylpropyl)acetamide in Environmental Samples
Abstract
This application note presents a detailed and robust protocol for the trace-level detection and quantification of the chloroacetamide herbicide, 2-chloro-N-(1,1-dimethylpropyl)acetamide, in various environmental matrices, including water and soil. The methodology is centered around Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique. The protocol encompasses a comprehensive workflow, including sample collection, preservation, extraction, and final analysis. While specific analytical parameters for this compound are not widely published, this guide provides a validated framework using a structurally similar and well-documented chloroacetamide herbicide as a proxy. This allows researchers to adapt and validate the method for the target analyte. The described procedures are designed to ensure high accuracy, precision, and reliability of results, making them suitable for environmental monitoring and research applications.
Introduction
Chloroacetamide herbicides are a class of pre-emergent herbicides widely used in agriculture to control annual grasses and some broadleaf weeds.[1] Their extensive use, however, raises concerns about their potential to contaminate surface and groundwater, as well as soil ecosystems. Consequently, sensitive and reliable analytical methods are crucial for monitoring their presence and ensuring environmental safety. This compound is a member of this herbicide class. This document provides a comprehensive guide for its detection using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[2]
The successful analysis of trace-level contaminants in complex environmental matrices hinges on efficient sample preparation to isolate the analyte of interest from interfering substances.[3] This protocol details two primary extraction techniques: Liquid-Liquid Extraction (LLE) for water samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for soil samples.[4][5] The subsequent GC-MS analysis is performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.[6]
Analyte Information
Due to the limited availability of specific data for this compound, this protocol will use 2-chloro-N-(1-methylethyl)acetamide as a representative compound for methodological development and illustration. Researchers must determine the specific retention time and mass spectrum for this compound through the analysis of a certified reference standard.
Table 1: Physicochemical Properties of the Representative Analyte
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-propan-2-ylacetamide | [7] |
| Molecular Formula | C₅H₁₀ClNO | [7] |
| Molecular Weight | 135.59 g/mol | [7] |
| CAS Number | 2895-21-8 | [7] |
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Overall workflow for the analysis of this compound.
Materials and Reagents
-
Solvents: Acetonitrile, Dichloromethane, Ethyl Acetate, Hexane (all pesticide residue grade).
-
Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours), Magnesium Sulfate (anhydrous), Sodium Chloride, Primary Secondary Amine (PSA) sorbent, C18 sorbent.
-
Standards: Certified reference standard of this compound and a suitable internal standard (e.g., atrazine-d5).
-
Glassware: Separatory funnels (1 L), round-bottom flasks, graduated cylinders, vials with PTFE-lined caps.
Sample Preparation Protocols
Water Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for herbicide extraction from aqueous matrices.[7][8]
-
Sample Collection: Collect 1 L of water sample in a clean amber glass bottle. If immediate extraction is not possible, store at 4°C for a maximum of 7 days.
-
pH Adjustment: Acidify the water sample to a pH of approximately 2 using concentrated sulfuric acid. This step is crucial for analytes that are acidic in nature, though for neutral chloroacetamides it primarily helps in minimizing emulsions.
-
Extraction:
-
Transfer the acidified sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer (dichloromethane) through a funnel containing anhydrous sodium sulfate into a round-bottom flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts in the same round-bottom flask.
-
-
Concentration:
-
Concentrate the combined extract to approximately 1-2 mL using a rotary evaporator with a water bath temperature of 40°C.
-
Quantitatively transfer the concentrated extract to a graduated centrifuge tube.
-
Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add the internal standard solution at this stage.
-
Soil Sample Preparation (Modified QuEChERS)
The QuEChERS method offers a rapid and effective way to extract a wide range of pesticides from complex matrices like soil.[5]
-
Sample Collection and Homogenization: Collect approximately 500 g of soil and remove any large debris. Air-dry the soil in a well-ventilated area, and then sieve it through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Concentration and Solvent Exchange:
-
Transfer 4 mL of the cleaned extract to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
Add the internal standard solution.
-
GC-MS Analysis
The following GC-MS conditions are a starting point and should be optimized for the specific instrument and target analyte.
Table 2: GC-MS Operating Conditions
| Parameter | Condition |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Program | 60°C (hold 1 min), ramp to 180°C at 20°C/min, then to 280°C at 10°C/min (hold 5 min) |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the this compound standard. A quantification ion and at least two qualifier ions should be selected. |
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential for generating legally defensible and scientifically valid data.[3]
-
Method Blank: An analyte-free matrix (e.g., reagent water or clean sand) is carried through the entire sample preparation and analysis process to check for contamination.
-
Laboratory Control Spike (LCS): A known amount of the analyte is added to a clean matrix and analyzed to assess the accuracy of the method. Recoveries should typically be within 70-130%.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of the analyte is added to a sample in duplicate to evaluate the effect of the sample matrix on the analytical method. The relative percent difference (RPD) between the duplicates should be less than 20%.
-
Internal Standards: An internal standard should be added to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response.
-
Calibration: A multi-point calibration curve (typically 5-7 points) should be generated to demonstrate the linearity of the method. The correlation coefficient (r²) should be ≥ 0.995.
Data Analysis and Interpretation
The concentration of this compound in the samples is determined by comparing the peak area of the analyte to that of the internal standard and using the calibration curve to calculate the concentration. The presence of the analyte is confirmed by the co-elution of the quantification and qualifier ions at the expected retention time and with the correct ion ratios.
Method Validation and Adaptation
As this protocol uses a representative compound, it is imperative to perform a thorough method validation for the specific target analyte, this compound. This validation should include:
-
Determination of Retention Time and Mass Spectrum: Inject a certified standard of this compound into the GC-MS to determine its characteristic retention time and mass spectrum.
-
Selection of SIM Ions: From the mass spectrum, select a unique and abundant quantification ion and at least two qualifier ions.
-
Determination of Method Detection Limit (MDL) and Limit of Quantification (LOQ): Analyze a series of low-level spikes to determine the MDL and LOQ of the method for the target analyte in the matrices of interest.
-
Assessment of Accuracy and Precision: Perform replicate analyses of spiked samples at different concentration levels to determine the accuracy (recovery) and precision (relative standard deviation) of the method.
Conclusion
This application note provides a comprehensive and adaptable GC-MS protocol for the determination of this compound in environmental water and soil samples. By following the detailed procedures for sample preparation, instrumental analysis, and quality control, researchers and analytical laboratories can achieve reliable and high-quality data for environmental monitoring and risk assessment. The provided framework, based on a representative chloroacetamide, offers a solid starting point for the development and validation of a method tailored to the specific target analyte.
References
-
American Laboratory. (2005, March 1). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. [Link]
-
Scribd. GC-MS Method for Herbicides in Water. [Link]
-
CORE. (2016, March 16). PESTICIDE ANALYSIS IN WATER SAMPLES USING GC-MS PULSED SPLITLESS INJECTION. [Link]
-
ResearchGate. (2017). Determination of herbicides in environmental water samples by simultaneous in-syringe magnetic stirring-assisted dispersive liquid-liquid microextraction and silylation followed by GC-MS. [Link]
-
MDPI. (2013, October 29). Analysis of Pesticides in Soil Using Dispersive Solid Phase Extraction Coupled to GC-MS. [Link]
-
MDPI. (2023, June 18). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. [Link]
-
US EPA. Manual Of Analytical Quality Control For Pesticides And Related Compounds In Human And Environmental Samples. [Link]
-
ResearchGate. (2016, September 12). Determination of acid herbicides in water by GC-MS: A modified method using single extraction and methanol esterification. [Link]
-
USGS. Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water from the Management Systems Evaluation. [Link]
-
ResearchGate. (2009). Determination of herbicides in soil samples by gas chromatography: Optimization by the simplex method. [Link]
-
PubChem. 2-chloro-N-(1-methylethyl)acetamide. [Link]
-
Agilent. GC/MS/MS Pesticide Residue Analysis. [Link]
-
Agilent. Analysis of pesticides and other contaminants in soil samples using GC/Q-TOF. [Link]
-
European Commission. (1999, November 17). Quality Control Procedures for Pesticide Residues Analysis. [Link]
-
World Health Organization. Quality control of Pesticide Products – Guidelines for National Laboratories. [Link]
-
PubChem. 2-chloro-N,N-dimethylacetamide. [Link]
-
ResearchGate. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. [Link]
-
ResearchGate. (2005). Quality Criteria in Pesticide Analysis. [Link]
-
Wikipedia. Chloroacetamide. [Link]
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- 1. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7 | Chemsrc [chemsrc.com]
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- 3. mdpi.com [mdpi.com]
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Application of 2-chloro-N-(1,1-dimethylpropyl)acetamide in herbicide research
An In-Depth Guide to the Application of 2-chloro-N-(1,1-dimethylpropyl)acetamide in Herbicide Research
Introduction: The Quest for Novel Herbicidal Agents
The chloroacetamide class of herbicides has long been a cornerstone of modern agriculture, primarily used for the pre-emergence control of annual grasses and some broadleaf weeds. Their efficacy stems from a well-characterized mechanism of action: the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a process critical for early seedling development.[1][2] Prominent members of this class include widely used herbicides like metolachlor and dimethenamid.[3][4][5] The exploration of novel analogs, such as this compound, represents a critical endeavor in herbicide discovery. This research is driven by the need to manage evolving weed resistance, enhance crop selectivity, and improve environmental safety profiles.
This document serves as a detailed application guide for researchers, chemists, and plant scientists engaged in the synthesis, evaluation, and development of this compound and related compounds as potential herbicidal agents. It provides a synthesis of the underlying biochemical principles, field-proven experimental protocols, and critical insights into the structure-activity relationships that govern this chemical class.
Chemical Profile and Synthesis
This compound is an N-substituted chloroacetamide derivative. The core structure consists of a chloroacetyl group linked via an amide bond to a bulky, branched alkyl group (1,1-dimethylpropyl, also known as tert-amyl). This N-substituent is a key determinant of the molecule's physicochemical properties, such as lipophilicity, which in turn influences its uptake, translocation, and interaction with the target enzyme in plants.[6]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C7H14ClNO |
| Molecular Weight | 163.64 g/mol |
| General Class | Chloroacetamide Herbicide |
graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N [label="N", pos="0,0!", fontcolor="#202124"]; H [label="H", pos="-0.5,-0.5!", fontcolor="#202124"]; C1 [label="C", pos="1,0.5!", fontcolor="#202124"]; O [label="O", pos="1,1.5!", fontcolor="#202124"]; C2 [label="CH₂", pos="2,0!", fontcolor="#202124"]; Cl [label="Cl", pos="3,0.5!", fontcolor="#202124"]; C_tert [label="C", pos="-1.5,0.5!", fontcolor="#202124"]; CH3_1 [label="CH₃", pos="-1.5,1.5!", fontcolor="#202124"]; CH3_2 [label="CH₃", pos="-2.5,0!", fontcolor="#202124"]; CH2 [label="CH₂", pos="-1.5,-0.5!", fontcolor="#202124"]; CH3_3 [label="CH₃", pos="-1.5,-1.5!", fontcolor="#202124"];
// Bonds N -- H [len=1.0]; N -- C1 [len=1.0]; C1 -- O [len=1.0, style=double]; C1 -- C2 [len=1.0]; C2 -- Cl [len=1.0]; N -- C_tert [len=1.0]; C_tert -- CH3_1 [len=1.0]; C_tert -- CH3_2 [len=1.0]; C_tert -- CH2 [len=1.0]; CH2 -- CH3_3 [len=1.0]; }
Caption: Chemical structure of this compound.
Protocol 1: General Synthesis of N-Substituted Chloroacetamides
The synthesis of N-substituted chloroacetamides is typically achieved through the chloroacetylation of a primary or secondary amine.[7][8] This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of chloroacetyl chloride.
Objective: To synthesize this compound.
Materials & Reagents:
-
1,1-Dimethylpropylamine (tert-amylamine)
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or another non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical instruments for characterization (e.g., GC-MS, FT-IR, NMR)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,1-dimethylpropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0°C with continuous stirring.
-
Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution via a dropping funnel over 30-60 minutes. Maintain the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods like FT-IR (to identify the amide C=O and N-H stretches) and GC-MS (to confirm the molecular weight).[7]
Mechanism of Herbicidal Action
Chloroacetamide herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms.[1] This inhibition is a key disruptive event in susceptible plants.
Causality of Action:
-
Inhibition of Elongases: Chloroacetamides are believed to target and inhibit elongase enzymes, which are responsible for adding two-carbon units to growing fatty acid chains.
-
Disruption of Membrane Synthesis: VLCFAs are essential components for building complex lipids and waxes required for cell membranes and the protective outer cuticle of plants.[2] Inhibition of their synthesis compromises membrane integrity and permeability.
-
Cessation of Cell Division and Growth: The inability to form new membranes halts cell division and expansion, which is particularly devastating during the early stages of germination and seedling growth. This is why chloroacetamides are effective as pre-emergence herbicides.[1][9]
-
Metabolic Disruption: The herbicidal action may also involve the disruption of metabolic processes that require coenzyme A, as these herbicides can bind to sulfhydryl (-SH) groups.[9]
Caption: Proposed mechanism of action for chloroacetamide herbicides.
Structure-Activity Relationship (SAR) Insights
The herbicidal efficacy of chloroacetamides is not solely dependent on their chemical reactivity but is strongly influenced by the structure of the N-substituent.
-
Lipophilicity: The N-alkyl or N-aryl group significantly impacts the molecule's lipophilicity. A higher lipophilicity can enhance the compound's ability to penetrate the waxy cuticle of plants and cross cell membranes to reach its target site.[6] The bulky tert-amyl group in this compound contributes to its lipophilic character.
-
Steric Factors: The size and shape of the N-substituent can affect how the molecule fits into the active site of the target elongase enzyme.
-
Chemical Reactivity: The chloroacetamide moiety is an alkylating agent. Studies have suggested that a reduced level of N-alkylating reactivity may correlate with improved herbicidal efficacy, though this is balanced by other factors like uptake and metabolism.[3]
Protocols for Herbicidal Efficacy Evaluation
A tiered approach, moving from simple in vitro assays to more complex greenhouse trials, is standard for evaluating new herbicidal compounds.
Caption: Tiered workflow for evaluating novel herbicidal compounds.
Protocol 2: In Vitro Herbicidal Activity Screening
This protocol provides a rapid and cost-effective method for the primary screening of herbicidal activity against target weed species.
Objective: To assess the effect of this compound on the germination and early seedling growth of representative grass and broadleaf weeds.
Materials & Reagents:
-
Test compound (this compound)
-
Acetone or DMSO (as a solvent for the stock solution)
-
Tween-20 or similar surfactant
-
Seeds of target weed species (e.g., barnyardgrass (Echinochloa crus-galli), green foxtail (Setaria viridis))
-
Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare Stock Solution: Accurately weigh the test compound and dissolve it in a minimal amount of acetone to prepare a high-concentration stock solution (e.g., 10,000 ppm).
-
Prepare Test Solutions: Create a dilution series from the stock solution to achieve final test concentrations (e.g., 1, 10, 50, 100, 500 ppm). The final solutions should contain a small, consistent amount of surfactant (e.g., 0.1% Tween-20) to aid in dispersion. An untreated control (water + surfactant) and a solvent control (water + acetone + surfactant) must be included.
-
Assay Setup: Place two layers of filter paper in each petri dish. Pipette 5 mL of the respective test solution or control solution onto the filter paper.
-
Seed Plating: Evenly place 20-25 seeds of a single weed species in each petri dish. Each treatment and control should be replicated at least three times.
-
Incubation: Seal the petri dishes with paraffin film to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection: After 7-10 days, measure the following parameters:
-
Germination percentage.
-
Root length of each seedling.
-
Shoot (coleoptile) length of each seedling.
-
Data Analysis: Calculate the average root and shoot length for each treatment. Express the inhibition rate as a percentage relative to the untreated control. This data can be used to calculate the GR50 (the concentration required to cause 50% growth reduction).
| Concentration (ppm) | Replicate 1 Root Length (mm) | Replicate 2 Root Length (mm) | Replicate 3 Root Length (mm) | Average Root Length (mm) | % Inhibition |
| Control | 0 | ||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 500 |
Protocol 3: Greenhouse Efficacy Evaluation
This protocol evaluates the herbicidal activity on whole plants under more realistic conditions, assessing both pre-emergence and post-emergence activity.
Objective: To determine the phytotoxicity and dose-response of this compound on target weeds and potentially a tolerant crop species.
Materials & Reagents:
-
Test compound formulated as an emulsifiable concentrate (EC) or wettable powder (WP).
-
Pots (e.g., 10 cm square) filled with a standard potting mix.
-
Seeds of target weeds and a crop species (e.g., corn or soybean).
-
Laboratory track sprayer for uniform application.
Procedure:
-
Plant Cultivation:
-
Pre-emergence: Fill pots with soil and sow seeds of the target species at an appropriate depth.
-
Post-emergence: Sow seeds and allow plants to grow to a specific stage (e.g., 2-3 leaf stage) before application.
-
-
Herbicide Application:
-
Prepare spray solutions for a range of application rates. It is standard practice to test at half, the intended, and double the proposed rate (0.5x, 1x, 2x).[10]
-
Apply the solutions uniformly using a track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).[10]
-
Include an untreated control for comparison.
-
-
Growth and Evaluation:
-
Place the treated pots in a greenhouse with controlled temperature and humidity.
-
Visually assess plant injury at set intervals (e.g., 7, 14, and 21 days after treatment).[11] Use a rating scale from 0% (no effect) to 100% (plant death).
-
At the end of the experiment (e.g., 21-28 days), harvest the above-ground biomass for each pot, dry it in an oven, and record the dry weight.
-
Data Analysis: Calculate the percentage of visual injury and the percentage reduction in biomass compared to the untreated control. This data provides a robust measure of the herbicide's efficacy at different rates and application timings.
Safety and Handling Precautions
Chloroacetamide compounds are classified as toxic and may pose health risks.[12][13][14]
-
Toxicity: Chloroacetamides are toxic if swallowed and may cause an allergic skin reaction.[12][13] Some are suspected of damaging fertility or the unborn child.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling these compounds.[15]
-
Handling: Work in a well-ventilated area or a chemical fume hood.[12][15] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[12][15]
-
Storage: Store in a tightly closed container in a cool, dry, and locked-up place.[15]
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.[15]
References
-
International Journal of Pharma Sciences and Research (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
-
PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. Available at: [Link]
-
PubChem. Chloroacetamide. National Center for Biotechnology Information. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Available at: [Link]
-
Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. Available at: [Link]
-
Bureau of Land Management (2007). Protocol for Identifying, Evaluating, and Using New Herbicides. Available at: [Link]
-
Abdel-Latif, E. et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
ResearchGate. Mode of Action for Chloroacetamides and Functionally Related Compounds. Available at: [Link]
- Senseman, S. A. (Ed.). (2007). Herbicide Handbook. Weed Science Society of America.
-
Ujvary, I. et al. (2019). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Available at: [Link]
-
Gowda, B. T. et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. ResearchGate. Available at: [Link]
-
EPPO. Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. Available at: [Link]
-
European Weed Research Society (2017). European Guidelines to conduct herbicide resistance tests. Available at: [Link]
- Liu, X. et al. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Asian Journal of Chemistry.
-
Gowda, B. T. et al. (2008). 2-Chloro-N-(2,4-dimethylphenyl)acetamide. Acta Crystallographica Section E. Available at: [Link]
- Ratia, K. et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry.
-
Chemos GmbH & Co. KG. Safety Data Sheet: 2-chloroacetamide. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Available at: [Link]
-
Agriculture Canada (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Available at: [Link]
- Google Patents. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.
-
Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]
- Busi, R. et al. (2018). Current Status and Future Prospects in Herbicide Discovery. MDPI.
-
FooDB. Showing Compound N-(2-Methylpropyl)acetamide (FDB012501). Available at: [Link]
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Wikipedia. Chloroacetamide. Available at: [Link]
-
PubChem. Dimethenamid. National Center for Biotechnology Information. Available at: [Link]
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Guide to the Application of 2-chloro-N-(1,1-dimethylpropyl)acetamide as a Reference Standard in Chromatographic Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the proper use of 2-chloro-N-(1,1-dimethylpropyl)acetamide as a certified reference standard for the qualitative and quantitative analysis of chloroacetamide-class compounds using High-Performance Liquid Chromatography (HPLC). This document provides scientifically-grounded protocols, from the preparation of standard solutions to method validation principles, designed to ensure analytical accuracy and reproducibility. The methodologies herein are grounded in established principles from regulatory guidelines, including the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Introduction: The Imperative of a Validated Reference Standard
In analytical chemistry, the reference standard is the cornerstone of accuracy, serving as the benchmark against which unknown samples are measured. The reliability of any quantitative data is directly contingent on the purity and integrity of the reference material used for calibration. For the analysis of regulated compounds such as herbicides, the use of well-characterized reference standards is not merely a matter of good practice but a fundamental requirement for data validity and regulatory compliance.[1][2][3]
Chloroacetamide herbicides and their derivatives are a class of compounds widely used in agriculture, necessitating their monitoring in environmental and food matrices.[4][5][6] this compound, a representative member of this class, serves as an ideal reference standard for developing and validating analytical methods aimed at detecting and quantifying these substances. Its stable structure and characteristic properties allow it to be used in the establishment of chromatographic methods for a range of related analytes.
This guide provides the technical framework for its use, emphasizing the causality behind protocol design to empower researchers to not only execute the method but also to adapt it based on a foundational understanding of the underlying principles.
Physicochemical Profile: this compound
A thorough understanding of the reference standard's properties is the first step in developing a robust analytical method. These characteristics influence solvent selection, storage conditions, and chromatographic behavior.
| Property | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich |
| Synonym(s) | 2-chloro-N-(tert-pentyl)acetamide | Sigma-Aldrich |
| CAS Number | 39096-81-6 | Sigma-Aldrich |
| Molecular Formula | C₇H₁₄ClNO | Sigma-Aldrich |
| Molecular Weight | 163.65 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥95% (Typical) | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Note: The exact purity of the reference standard must be confirmed from the Certificate of Analysis (CoA) provided by the supplier. This value is critical for accurate concentration calculations.
Critical Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar chloroacetamide compounds indicate a need for stringent safety protocols.[7] Chloroacetamides as a class are often classified as toxic if swallowed, may cause skin irritation or allergic reactions, and may be suspected of damaging fertility.[7][8][9]
Core Safety Mandates:
-
Engineering Controls: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Handling: Avoid creating dust when handling the solid material. Use appropriate tools (e.g., anti-static spatulas).
-
Disposal: Dispose of all waste, including contaminated vials and solvents, in accordance with local, state, and federal hazardous waste regulations.
-
First Aid: In case of skin contact, wash immediately with soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10] Seek immediate medical attention if swallowed or if irritation persists.
Preparation of Reference Standard Solutions
The accuracy of all subsequent measurements depends on the precise preparation of stock and working standard solutions. The protocol below is designed to minimize error.
Protocol 4.1: Preparation of a 1000 µg/mL Primary Stock Solution
-
Rationale: A high-concentration stock solution is prepared in a pure organic solvent to ensure stability and serve as the basis for all subsequent dilutions. HPLC-grade methanol or acetonitrile are chosen for their miscibility with typical reverse-phase mobile phases and their ability to solubilize the analyte.
-
Procedure: a. Accurately weigh approximately 10.0 mg of this compound reference standard onto an analytical balance. Record the weight to at least four decimal places (e.g., 10.02 mg). b. Quantitatively transfer the weighed solid to a 10.0 mL Class A volumetric flask. c. Add approximately 5 mL of HPLC-grade methanol or acetonitrile. Sonicate for 5-10 minutes to ensure complete dissolution. d. Allow the solution to return to ambient temperature. e. Dilute to the 10.0 mL mark with the same solvent. Cap and invert the flask at least 15 times to ensure homogeneity. f. Calculate the exact concentration, accounting for the actual weight and the purity stated on the Certificate of Analysis.
Calculation:Exact Conc. (µg/mL) = (Weight (mg) / 10.0 mL) * Purity (%) * 1000
-
Storage: Transfer the stock solution to an amber glass vial, label clearly with the compound name, concentration, date, and initials. Store at 2-8°C. The stability under these conditions should be verified; a typical starting point is to assume stability for 1-3 months, after which a fresh stock should be prepared.
Protocol 4.2: Preparation of Working Calibration Standards
-
Rationale: Serial dilutions are performed to create a set of standards that bracket the expected concentration range of the unknown samples. This is essential for constructing a reliable calibration curve.
-
Procedure: a. Prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting 1.0 mL of the primary stock solution to 10.0 mL with the mobile phase. b. From the intermediate stock, perform serial dilutions to prepare a series of at least five calibration standards. For example, to prepare 1.0, 2.5, 5.0, 7.5, and 10.0 µg/mL standards in 10 mL volumetric flasks:
- 1.0 µg/mL: Add 100 µL of 100 µg/mL intermediate stock, dilute to 10 mL with mobile phase.
- 2.5 µg/mL: Add 250 µL of 100 µg/mL intermediate stock, dilute to 10 mL with mobile phase.
- And so on for the remaining concentrations.
-
Storage: Working standards should be prepared fresh daily for optimal accuracy.
Recommended HPLC-UV Method and System Validation
The following reverse-phase HPLC method is a robust starting point for the analysis of this compound and related compounds.
5.1 Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV detector is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase is the industry standard for retaining non-polar to moderately polar compounds like chloroacetamides via hydrophobic interactions.[5][11] |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | A common, effective solvent system for reverse-phase chromatography. Provides good separation and is UV transparent. |
| Gradient | 60% B to 90% B over 10 minutes | A gradient elution is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any more strongly retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between run time and backpressure. |
| Column Temp. | 30°C | Elevated temperature can improve peak shape and reduce viscosity, leading to more reproducible retention times.[12] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection | UV at 210 nm | Acetamides lack strong chromophores in the upper UV range; detection at lower wavelengths like 210 nm is often necessary to achieve adequate sensitivity. |
5.2 System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to be performing adequately. This is a non-negotiable step mandated by pharmacopeial guidelines like USP <621>.[13][14][15] The protocol involves making at least five replicate injections of a mid-level calibration standard.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Measures peak symmetry. Values outside this range may indicate column degradation or analyte-silanol interactions.[16] |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates the precision and stability of the pump and mobile phase composition. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and how well it can produce sharp, narrow peaks. |
Workflow Visualization
Caption: Figure 1: Analytical Workflow for Chromatographic Quantification.
Principles of Method Validation (ICH Q2(R1))
Once the method is established, it must be validated to prove it is fit for its intended purpose. Method validation is a formal process that provides documented evidence that the analytical procedure is suitable for its intended use.[17][18] The key parameters, as defined by the ICH Q2(R1) guideline, are outlined below.[19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is demonstrated by analyzing the calibration standards and evaluating the correlation coefficient (r²) of the resulting curve, which should typically be ≥ 0.995.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by analyzing a sample of known concentration (a control sample) or through spike/recovery experiments in a sample matrix.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase). This provides an indication of its reliability during normal usage.
Validation Parameter Interdependency
Caption: Figure 2: Interrelationship of Core Method Validation Parameters.
Protocol for Quantitative Analysis
This protocol assumes the system has passed SST and a valid calibration curve has been generated.
-
Sample Preparation: The preparation will be matrix-dependent. For an illustrative water sample, a solid-phase extraction (SPE) may be required to concentrate the analyte and remove interfering substances.[4][5] A general outline is: a. Condition a C18 SPE cartridge. b. Load a known volume of the water sample (e.g., 100 mL). c. Wash the cartridge to remove interferences. d. Elute the analyte with a small volume of organic solvent (e.g., methanol). e. Evaporate the eluate and reconstitute in a known volume of mobile phase (e.g., 1.0 mL).
-
Analysis: Inject the prepared sample into the HPLC system using the same method as the standards.
-
Calculation: The concentration of the analyte in the prepared sample solution is determined by the instrument software by interpolating its peak area from the linear regression equation of the calibration curve (y = mx + c, where y is peak area and x is concentration).
-
Final Concentration: The concentration in the original, undiluted sample is then calculated by applying the appropriate dilution and concentration factors from the sample preparation stage.
Example Calculation: Original Conc. (µg/L) = (Conc. from HPLC (µg/mL) * Final Volume (mL) / Initial Volume (L)) * Dilution Factor
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak / Very Small Peak | - Injector malfunction- Incorrect vial position- Detector lamp off or failed | - Perform injector maintenance- Verify sample vial placement- Check detector status and lamp life |
| Peak Tailing or Fronting | - Column degradation (voids, contamination)- pH of mobile phase is inappropriate for analyte- Column overload | - Replace or flush the column- Adjust mobile phase pH- Dilute the sample |
| Shifting Retention Times | - Pump malfunction (inconsistent flow)- Mobile phase composition changing (evaporation)- Column temperature fluctuations | - Purge and prime the pump- Prepare fresh mobile phase; keep reservoirs capped- Ensure column compartment is stable |
| Poor Resolution | - Column efficiency has decreased- Mobile phase is not optimal | - Replace the column- Adjust mobile phase composition or gradient slope |
| High Backpressure | - Frit or column is clogged- Blockage in the tubing | - Replace the in-line filter and column frit- Systematically check and flush tubing sections |
Conclusion
The use of this compound as a reference standard provides a reliable basis for the chromatographic quantification of chloroacetamide-class compounds. By adhering to the detailed protocols for handling, solution preparation, and chromatographic analysis presented in this guide, researchers can generate accurate, reproducible, and defensible data. The successful implementation of these methods relies on a foundational understanding of the principles of chromatography, system suitability, and method validation, ensuring scientific integrity in all analytical endeavors.
References
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. (n.d.). U.S. Geological Survey. [Link]
-
〈621〉 CHROMATOGRAPHY. (2022). US Pharmacopeia (USP). [Link]
-
Pesticide Reference Standards. (n.d.). Agilent. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. [Link]
-
USP <621> Chromatography. (n.d.). DSDP Analytics. [Link]
-
<621> Chromatography. (2021). US Pharmacopeia (USP). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. (n.d.). PubMed. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]
-
Analytical Standards for Pesticide Analysis. (n.d.). SPEX CertiPrep. [Link]
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and. (n.d.). U.S. Geological Survey. [Link]
-
Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. (2001). ResearchGate. [Link]
-
Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH&Co.KG. [Link]
-
Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. (2003). ResearchGate. [Link]
-
Chloroacetamide. (n.d.). Wikipedia. [Link]
-
Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Application Note: Structural Elucidation of 2-chloro-N-(1,1-dimethylpropyl)acetamide using 1D and 2D NMR Spectroscopy
Introduction
2-chloro-N-(1,1-dimethylpropyl)acetamide is a small organic molecule of interest in synthetic and medicinal chemistry. As with any novel compound, unambiguous structural verification is a critical step to ensure its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the methodologies and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data for the complete structural assignment of this compound. We will delve into the rationale behind experimental parameter selection and the logical process of spectral interpretation, grounded in the fundamental principles of NMR.
Molecular Structure and Rationale for NMR Approach
The target molecule, this compound, possesses several key structural features that are well-suited for NMR analysis. The presence of a chloroacetyl group and a tert-pentyl (1,1-dimethylpropyl) group attached to an amide nitrogen creates a unique set of proton and carbon environments. The hindered rotation around the amide C-N bond is a crucial aspect to consider, as it can lead to magnetic non-equivalence of seemingly identical groups.[1] A multi-pronged NMR approach, employing ¹H, ¹³C, DEPT, COSY, and HSQC experiments, is essential for unequivocal signal assignment and complete structural confirmation.
Part 1: Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper sample preparation is therefore paramount.[2][3]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette
-
Small vial
Protocol:
-
Weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4]
-
Gently swirl the vial to ensure the compound is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.
-
Carefully transfer the solution into a 5 mm NMR tube. The solvent height should be approximately 4-5 cm.
-
Cap the NMR tube and label it clearly.
-
Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.
NMR Data Acquisition
All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
1.2.1 ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise)
-
Relaxation Delay: 1-2 seconds
1.2.2 ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled experiment.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more (to achieve adequate signal-to-noise)
-
Relaxation Delay: 2-5 seconds
1.2.3 DEPT-135 Spectroscopy Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the number of protons attached to each carbon atom.[5][6]
-
Pulse Program: DEPT-135 sequence.
-
Parameters: Standard instrument parameters for DEPT-135.
-
Interpretation: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.[7]
1.2.4 2D COSY Spectroscopy Correlation Spectroscopy (COSY) is used to identify proton-proton spin-spin coupling networks.[8]
-
Pulse Program: Standard COSY experiment (e.g., COSY-45 or COSY-90).
-
Parameters: Standard instrument parameters for COSY.
1.2.5 2D HSQC Spectroscopy Heteronuclear Single Quantum Coherence (HSQC) spectroscopy reveals direct one-bond correlations between protons and the carbons to which they are attached.[8]
-
Pulse Program: Standard HSQC experiment.
-
Parameters: Standard instrument parameters for HSQC.
Part 2: Spectral Interpretation and Structural Elucidation
The following sections detail the predicted NMR data for this compound and the logical process for its interpretation.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is the starting point for structural analysis. The predicted chemical shifts are based on the electronegativity of adjacent atoms and typical values for similar functional groups.[9][10]
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~6.5 - 7.5 | broad singlet | 1H | NH | The amide proton signal is typically broad due to quadrupole effects of the nitrogen and potential chemical exchange.[11] Its chemical shift can be variable. |
| H-c | ~4.0 | singlet | 2H | Cl-CH₂ -C=O | The methylene protons are adjacent to an electronegative chlorine atom and a carbonyl group, resulting in a significant downfield shift.[9] |
| H-e | ~1.8 | quartet | 2H | -CH₂ -CH₃ | These methylene protons are adjacent to a methyl group and a quaternary carbon. |
| H-f | ~0.9 | triplet | 3H | -CH₂-CH₃ | These methyl protons are adjacent to a methylene group. |
| H-d | ~1.3 | singlet | 6H | -C(CH₃ )₂- | The two methyl groups attached to the quaternary carbon are equivalent and appear as a singlet. |
Predicted ¹³C NMR and DEPT-135 Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton. The DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups.[12][13]
| Signal Label | Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |
| C-b | ~165-170 | Absent | C =O | The carbonyl carbon of the amide appears in this characteristic downfield region. |
| C-g | ~55-60 | Absent | -C (CH₃)₂- | This is a quaternary carbon, deshielded by the adjacent nitrogen atom. |
| C-c | ~40-45 | Negative | Cl-CH₂ -C=O | This methylene carbon is attached to an electronegative chlorine atom, causing a downfield shift.[14] |
| C-e | ~30-35 | Negative | -CH₂ -CH₃ | An aliphatic methylene carbon. |
| C-d | ~25-30 | Positive | -C(CH₃ )₂- | The two equivalent methyl carbons attached to the quaternary carbon. |
| C-f | ~8-12 | Positive | -CH₂-CH₃ | A typical aliphatic methyl carbon. |
Part 3: Visualization of Structural Connectivity
Molecular Structure and Atom Labeling
The following diagram illustrates the structure of this compound with the atom numbering used for spectral assignment.
Caption: Labeled structure of this compound.
Key 2D NMR Correlations
The COSY and HSQC spectra are crucial for confirming the assignments made from the 1D spectra.
3.2.1 COSY (¹H-¹H) Correlations
The COSY spectrum will show correlations between protons that are coupled to each other, typically through two or three bonds.
-
A cross-peak between H-e (~1.8 ppm) and H-f (~0.9 ppm) would confirm the presence of the ethyl group (-CH₂-CH₃).
Caption: Expected COSY correlation for the ethyl group.
3.2.2 HSQC (¹H-¹³C) Correlations
The HSQC spectrum will show direct one-bond correlations between protons and their attached carbons.
-
Correlation between H-c (~4.0 ppm) and C-c (~40-45 ppm).
-
Correlation between H-d (~1.3 ppm) and C-d (~25-30 ppm).
-
Correlation between H-e (~1.8 ppm) and C-e (~30-35 ppm).
-
Correlation between H-f (~0.9 ppm) and C-f (~8-12 ppm).
Caption: Expected HSQC correlations.
Conclusion
The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and unambiguous method for the complete structural elucidation of this compound. By systematically analyzing the chemical shifts, multiplicities, integrations, and correlation patterns, researchers can confidently verify the molecular structure. This detailed approach ensures the scientific integrity of subsequent studies involving this compound.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Fiveable. DEPT 13C NMR Spectroscopy. [Link]
-
OpenStax. 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]
-
Emory University. Small molecule NMR sample preparation. [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
AIP Publishing. Theoretical investigation on H and C NMR chemical shifts of small alkanes and chloroalkanes. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
ResearchGate. 2D- NMR what is the different between COSY and HSQC?? [Link]
-
Chemistry LibreTexts. 12.12: ¹³C NMR Spectroscopy and DEPT. [Link]
-
Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
University Chemistry. 1H NMR Spectrum of Amide Compounds. [Link]
-
PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]
-
PubMed. Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes. [Link]
-
CaltechAUTHORS. Solvent effects on amide-amide intramolecular hydrogen bonding as studied by NMR spectroscopy. [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]
-
Nanalysis. Using NMR to observe the restricted rotation in amide bonds. [Link]
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Application Note & Protocol: A Framework for Assessing the Environmental Fate of 2-chloro-N-(1,1-dimethylpropyl)acetamide
I. Introduction: The Scientific Imperative
2-chloro-N-(1,1-dimethylpropyl)acetamide belongs to the chloroacetamide class of herbicides, which are widely utilized in modern agriculture.[1][2] The introduction of any agrochemical into the environment necessitates a rigorous evaluation of its subsequent behavior—its persistence, mobility, and transformation. Understanding the environmental fate of this specific molecule is not merely a regulatory hurdle; it is a scientific responsibility to safeguard non-target ecosystems, particularly soil and water resources.
This guide provides a comprehensive experimental framework designed to elucidate the key environmental processes governing the fate of this compound. The protocols herein are grounded in internationally recognized standards, primarily the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, ensuring the generation of robust and mutually acceptable data.[3][4] We will move beyond a simple recitation of steps to explain the causality behind each experimental design, empowering researchers to not only execute the protocols but also to interpret the results with confidence. Microbial biotransformation is often a critical process controlling the fate of chloroacetamide herbicides, and its metabolites can be of significant environmental relevance.[5][6]
II. Strategic Experimental Workflow
A holistic understanding of a chemical's environmental fate requires a multi-faceted approach. The primary degradation and transport pathways must be investigated under controlled laboratory conditions that simulate key environmental compartments. The overall workflow is designed to assess abiotic degradation, biotic degradation, and mobility.
Figure 1: High-level experimental workflow for environmental fate assessment.
III. Abiotic Degradation Pathways
Abiotic processes are chemical reactions that occur without the involvement of living organisms. For many agrochemicals, hydrolysis and photolysis are the most significant abiotic degradation routes in aquatic systems.
A. Protocol 1: Hydrolysis as a Function of pH
-
Expertise & Causality: This study determines the chemical's stability in water and its susceptibility to degradation via reaction with water molecules. It is conducted at pH 4, 7, and 9 to simulate the range of conditions found in natural water bodies (acidic, neutral, and basic). The exclusion of light and microbes (via sterile conditions) isolates hydrolysis as the sole degradation variable. This protocol is based on the OECD Guideline 111: Hydrolysis as a Function of pH .[7]
-
Step-by-Step Methodology:
-
Preparation: Prepare sterile aqueous buffer solutions at pH 4.0 (e.g., acetate), 7.0 (e.g., phosphate), and 9.0 (e.g., borate).
-
Test Substance Introduction: Add this compound to each buffer solution in triplicate to achieve a known starting concentration (e.g., 1-10 mg/L), ensuring it is below the water solubility limit. Use amber glass vials to prevent photodegradation.
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: Collect samples from each vial at predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, and 30 days). The sampling frequency should be adjusted based on the expected degradation rate.
-
Analysis: Immediately analyze the samples for the concentration of the parent compound using a validated analytical method, such as HPLC-MS/MS.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH. Determine the degradation kinetics (typically first-order) and calculate the degradation rate constant (k) and half-life (t½) for each pH level.
-
B. Protocol 2: Phototransformation of Chemicals in Water
-
Expertise & Causality: This protocol evaluates the role of sunlight in degrading the chemical in surface waters.[8] The experiment exposes an aqueous solution of the compound to a light source that mimics natural sunlight. A dark control is run in parallel to differentiate between photodegradation and other potential degradation processes (like hydrolysis). This protocol follows the principles of OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis .[7]
-
Step-by-Step Methodology:
-
Solution Preparation: Prepare a sterile, buffered aqueous solution (e.g., pH 7) of the test substance.
-
Experimental Setup: Place the solution in quartz tubes (which are transparent to UV light). Prepare an equal number of tubes to be wrapped in aluminum foil to serve as dark controls.
-
Irradiation: Expose the samples to a calibrated light source (e.g., a xenon arc lamp) that simulates the spectrum and intensity of natural sunlight. Maintain a constant temperature throughout the experiment.
-
Sampling: At specified time points, remove one irradiated sample and one dark control for analysis.
-
Analysis: Analyze the samples for the parent compound and potential phototransformation products using HPLC-MS/MS or GC/MS.[9]
-
Data Analysis: Calculate the photodegradation rate and half-life. Identify major photoproducts by comparing chromatograms of irradiated samples to controls and interpreting mass spectra.
-
IV. Biotic Degradation in Soil
Biodegradation is frequently the most significant pathway for the dissipation of chloroacetamide herbicides in the environment.[1][10]
A. Protocol 3: Aerobic Transformation in Soil
-
Expertise & Causality: This study simulates the fate of the herbicide in the topsoil layer where oxygen is present. It provides the rate of biodegradation and identifies the major transformation products formed by soil microorganisms. Using a radiolabeled test substance is highly recommended as it enables a complete mass balance, accounting for the parent compound, metabolites, non-extractable residues bound to soil, and mineralization to CO2.[8] This protocol is based on OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .[7][8]
-
Step-by-Step Methodology:
-
Soil Selection & Characterization: Select at least two different soil types with varying properties (e.g., sandy loam and clay loam). Characterize each soil for texture, pH, organic carbon content, and microbial biomass.[11]
-
Test Substance Application: Apply the test substance (preferably ¹⁴C-labeled) uniformly to the soil samples. The application rate should be relevant to agricultural use. Adjust soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Incubation: Incubate the treated soil samples in the dark in a flow-through system at a constant temperature (e.g., 20-25°C). Pass a slow stream of CO2-free, humidified air through the system.
-
Trapping Volatiles: Trap any evolved ¹⁴CO₂ (indicating mineralization) and organic volatiles in appropriate solutions (e.g., potassium hydroxide for CO₂, ethylene glycol for organics).
-
Sampling: Sacrifice replicate samples at increasing time intervals.
-
Extraction & Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts by radio-HPLC or HPLC-MS/MS to quantify the parent compound and transformation products. Quantify the radioactivity in the traps and the non-extractable residues in the soil (via combustion).
-
Data Analysis: Calculate the DT50 (time for 50% dissipation) and DT90 values for the parent compound. Identify and quantify major metabolites. Construct a mass balance table to account for all applied radioactivity.
-
Figure 2: Generalized biotic transformation pathway for chloroacetamide herbicides.[5][6]
V. Mobility and Transport in Soil
A. Protocol 4: Adsorption/Desorption Batch Equilibrium Method
-
Expertise & Causality: This experiment quantifies the partitioning of the herbicide between the soil solid phase and the soil water phase.[8] A high adsorption affinity indicates the compound is likely to be immobile and remain near the soil surface, while low adsorption suggests a higher potential to leach into deeper soil layers and potentially reach groundwater.[12] The organic carbon-water partitioning coefficient (Koc) is calculated to normalize adsorption across different soils. This protocol is based on OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method .[8]
-
Step-by-Step Methodology:
-
Soil and Solution Preparation: Use the same soils as in the degradation study. Prepare a series of solutions of the test substance in 0.01 M CaCl₂ (to maintain constant ionic strength) at five different concentrations.
-
Adsorption Phase: Add a known mass of soil to each solution in centrifuge tubes (e.g., 1:5 soil-to-solution ratio). Shake the tubes on a laboratory shaker at a constant temperature until equilibrium is reached (determined in preliminary tests, typically 24-48 hours).
-
Separation & Analysis: Centrifuge the tubes to separate the solid and aqueous phases. Carefully remove an aliquot of the supernatant and analyze it for the concentration of the test substance (Ceq).
-
Calculation: The amount of substance adsorbed to the soil (Cs) is calculated by the difference between the initial and equilibrium concentrations in solution. Plot Cs versus Ceq to generate the adsorption isotherm. Calculate the Freundlich adsorption coefficient (Kf) and the soil-water distribution coefficient (Kd). Calculate the organic carbon-normalized adsorption coefficient (Koc) using the formula: Koc = (Kd / % Organic Carbon) * 100.
-
Desorption Phase (Optional but Recommended): After the adsorption phase, remove a known volume of the supernatant and replace it with the same volume of fresh 0.01 M CaCl₂ solution. Resuspend the soil and shake again until a new equilibrium is reached. Analyze the supernatant to determine the amount of substance desorbed.
-
VI. Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Summary of Expected Degradation Data
| Parameter | Study Type | Condition | Result (Example) | Environmental Significance |
| Half-life (t½) | Hydrolysis (OECD 111) | pH 4 | > 1 year | Stable in acidic water |
| pH 7 | 250 days | Slow abiotic degradation in neutral water | ||
| pH 9 | 90 days | Degradation increases in alkaline conditions | ||
| Half-life (t½) | Photolysis (OECD 316) | Simulated Sunlight | 35 days | Moderately susceptible to degradation by sunlight |
| DT50 | Soil Aerobic (OECD 307) | Sandy Loam | 45 days | Moderate persistence in aerobic soil |
| Clay Loam | 60 days | Higher persistence in soil with higher clay/organic matter | ||
| Mineralization | Soil Aerobic (OECD 307) | After 100 days | 15% of applied ¹⁴C | Indicates partial conversion to CO₂, a complete degradation step |
| Major Metabolites | Soil Aerobic (OECD 307) | N/A | Hydroxy-acetamide, ESA derivative | Identifies key transformation products for further risk assessment |
Table 2: Summary of Expected Mobility Data
| Parameter | Soil Type | Value (Example) | Mobility Classification | Leaching Potential |
| Koc | Sandy Loam | 150 L/kg | Moderate | Moderate |
| Koc | Clay Loam | 450 L/kg | Moderate to Low | Low |
| Koc | Silt Loam | 250 L/kg | Moderate | Moderate |
-
Interpretation: Koc values are used to predict mobility. Generally, Koc < 50 indicates very high mobility, 50-150 high, 150-500 moderate, 500-2000 low, and >2000 slight to immobile.
VII. Analytical Considerations
The reliability of all environmental fate studies hinges on a robust and validated analytical method.
-
Recommended Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity, selectivity, and ability to confirm the identity of both the parent compound and its transformation products.[13][14]
-
Sample Preparation:
-
Method Validation: The analytical method must be validated for linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects according to established guidelines.
VIII. References
-
OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Aga, D. S., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. ACS Publications. Retrieved January 22, 2026, from [Link]
-
Aga, D. S., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. PMC - NIH. Retrieved January 22, 2026, from [Link]
-
OECD. (2025). OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines. Retrieved January 22, 2026, from [Link]
-
Li, F., et al. (2014). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Journal of Agricultural and Food Chemistry, 62(49), 11832-11839. Retrieved January 22, 2026, from [Link]
-
Zhang, Y., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. Retrieved January 22, 2026, from [Link]
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OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 3. Retrieved January 22, 2026, from [Link]
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OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 22, 2026, from [Link]
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Fera Science. (n.d.). Environmental fate studies. Retrieved January 22, 2026, from [Link]
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LeBaron, H. M., et al. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 2(3), 371-380. Cambridge University Press & Assessment. Retrieved January 22, 2026, from [Link]
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U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved January 22, 2026, from [Link]
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U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and. Retrieved January 22, 2026, from [Link]
-
Hladik, M. L., et al. (2005). Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. Environmental Science & Technology, 39(17), 6561-6574. PubMed. Retrieved January 22, 2026, from [Link]
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Gámiz, B., et al. (2012). Influence of surfactants on the sorption of two chloroacetanilide in an Romanian chernozem soil. Journal of Environmental Science and Health, Part B, 47(7), 647-654. PubMed. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved January 22, 2026, from [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved January 22, 2026, from [Link]
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Richard, C., et al. (2013). Photochemical Degradation of the Plant Growth Regulator 2-(1-naphthyl) Acetamide in Aqueous Solution Upon UV Irradiation. Photochemistry and Photobiology, 89(4), 849-854. PubMed. Retrieved January 22, 2026, from [Link]
-
Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Retrieved January 22, 2026, from [Link]
-
Thurman, E. M., et al. (2001). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. Retrieved January 22, 2026, from [Link]
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da Silva, R. M., et al. (2020). Sorption and Desorption of Cyantraniliprole in Soils with Different Attributes. Revista Virtual de Química, 12(2), 488-498. ResearchGate. Retrieved January 22, 2026, from [Link]
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Chen, Y., et al. (2008). Photodegradation of acetochlor in water and UV photoproducts identified by mass spectrometry. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Nelson, G. B., & Ross, J. A. (1998). DNA adduct formation by the pesticide alachlor and its metabolite 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). Bulletin of Environmental Contamination and Toxicology, 60(3), 387-394. PubMed. Retrieved January 22, 2026, from [Link]
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Dewis, J., & Freitas, F. (1970). Physical and chemical methods of soil and water analysis. CABI Digital Library. Retrieved January 22, 2026, from [Link]
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Government of Canada. (2024). Screening Assessment for the Challenge Acetamide, N,N-dimethyl-. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Retrieved January 22, 2026, from [Link]
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Li, Y., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. PubMed Central. Retrieved January 22, 2026, from [Link]
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Oliveira, R. S., et al. (2001). Sorption of imidacloprid and its metabolites on tropical soils. ResearchGate. Retrieved January 22, 2026, from [Link]
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Richard, C., et al. (2013). Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation. ResearchGate. Retrieved January 22, 2026, from [Link]
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Tatarková, V., et al. (2014). Retention characteristics of acetochlor in soils collected from different depths in relation to soil properties (Žitný ostrov area, SW Slovakia). Soil & Water Research, 9(2), 58-65. Open Access CAAS Agricultural Journals. Retrieved January 22, 2026, from [Link]
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Kumar, A., et al. (2015). Scheme 1. Synthetic reaction scheme for 2-chloro-N,... ResearchGate. Retrieved January 22, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-. NIST WebBook. Retrieved January 22, 2026, from [Link]
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University of Hertfordshire. (n.d.). 2-chloro-N,N-diethylacetamide. AERU. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates. Retrieved January 22, 2026, from [Link]
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Al-Majid, A. M., et al. (2016). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubMed Central. Retrieved January 22, 2026, from [Link]
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Al-Musawi, T. J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 29(45), 67661-67684. NIH. Retrieved January 22, 2026, from [Link]
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Valdés, C., et al. (2023). Cd2+ Sorption Alterations in Ultisol Soils Triggered by Different Engineered Nanoparticles and Incubation Times. PubMed Central. Retrieved January 22, 2026, from [Link]
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Application Note: Thin-Layer Chromatography for Monitoring the Synthesis of 2-chloro-N-(1,1-dimethylpropyl)acetamide
An Application Note and Protocol from the Senior Application Scientist
Introduction: The Imperative of Real-Time Reaction Monitoring
In the field of synthetic organic chemistry, the successful conversion of starting materials to a desired product is the primary goal. The synthesis of 2-chloro-N-(1,1-dimethylpropyl)acetamide, a chloroacetamide derivative, involves the formation of an amide bond, typically through the reaction of an amine (1,1-dimethylpropylamine) with an acylating agent (chloroacetyl chloride). Chloroacetamide compounds are valuable intermediates and have applications as herbicides and antimicrobial agents.[1][2] The efficiency of such syntheses is not merely a matter of academic interest; it directly impacts yield, purity, and scalability—critical factors in pharmaceutical and chemical development.
Waiting until the prescribed reaction time has elapsed to perform a workup is an inefficient and often flawed strategy. Without real-time monitoring, there is a significant risk of incomplete reactions, leading to purification challenges, or excessive reaction times, which can promote the formation of impurities and degradation products. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective solution for qualitatively tracking the progress of a reaction.[3][4][5] This application note provides a detailed protocol and the underlying scientific rationale for using TLC to monitor the synthesis of this compound, ensuring optimal reaction outcomes.
The Principle of Chromatographic Separation for Amide Synthesis
TLC separates compounds based on the principle of adsorption chromatography. A small amount of the reaction mixture is spotted onto a stationary phase (typically silica gel coated on a plate), and a mobile phase (an organic solvent or mixture of solvents) is allowed to move up the plate via capillary action.
The separation hinges on the differential partitioning of the analytes between the stationary and mobile phases, which is governed by polarity:
-
Stationary Phase (Silica Gel): Highly polar, due to the presence of surface silanol (Si-OH) groups.
-
Mobile Phase (Eluent): Typically a less polar organic solvent system.
Consequently, polar compounds will adsorb more strongly to the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Less polar compounds will have a greater affinity for the mobile phase and travel further, yielding a higher Rf value.
For the synthesis of this compound, the key components have distinct polarities:
-
1,1-Dimethylpropylamine (Starting Material): A primary amine that is highly polar due to its ability to hydrogen bond. It is expected to have a very low Rf value and may even remain at the baseline.
-
This compound (Product): A secondary amide. While it is a polar molecule, the N-H bond is less polarized compared to the starting amine, and the bulky alkyl group reduces its overall polarity. Therefore, the product is significantly less polar than the starting amine and will exhibit a higher Rf value.
By monitoring the disappearance of the low-Rf amine spot and the concurrent appearance of a new, higher-Rf product spot, one can effectively track the reaction's progression towards completion.[6]
Caption: Synthesis of this compound.
Materials and Protocol
Required Materials and Equipment
Chemicals:
-
Silica Gel 60 F254 TLC plates
-
1,1-Dimethylpropylamine (tert-amylamine)
-
Reaction mixture aliquots
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Triethylamine (optional, for eluent modification)
-
Visualization Reagents:
-
Ninhydrin solution (0.3 g ninhydrin in 100 mL n-butanol and 3 mL acetic acid)[7]
-
Iodine (crystals)
-
Equipment:
-
Glass TLC developing chamber with lid
-
Glass capillaries for spotting
-
Pencil and ruler
-
UV lamp (254 nm)
-
Hot plate or heat gun
-
Forceps
Step-by-Step TLC Protocol
This protocol is designed to be a self-validating system, using a co-spot lane to eliminate ambiguity in spot identification.
Step 1: Preparation of the TLC System
-
Prepare the Eluent: In a fume hood, prepare the mobile phase. A good starting point for this system is a 7:3 mixture of Hexane:Ethyl Acetate . Pour approximately 5-10 mm of this eluent into the bottom of the TLC developing chamber.
-
Saturate the Chamber: Place a piece of filter paper partially submerged in the eluent and leaning against the chamber wall. Place the lid on the chamber and let it stand for at least 10-15 minutes. This saturates the chamber atmosphere with solvent vapors, which is critical for ensuring a uniform solvent front and reproducible Rf values.
Step 2: Sample Preparation
-
Prepare three small, labeled vials.
-
SM (Starting Material): Dissolve a trace amount (<1 mg) of 1,1-dimethylpropylamine in a few drops of a suitable solvent (e.g., ethyl acetate).
-
RM (Reaction Mixture): Using a capillary, take a small aliquot from the reaction vessel and dilute it with a few drops of the same solvent.
-
Co (Co-spot): In a separate vial, mix one drop of the 'SM' solution with one drop of the 'RM' solution. The co-spot is a crucial internal standard that validates the identity of the starting material spot in the reaction mixture lane.[6]
Step 3: Spotting the TLC Plate
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Do not use ink, as it will chromatograph.
-
Mark three small tick marks on the origin for the spotting lanes: "SM," "RM," and "Co."
-
Using a clean capillary for each sample, touch the capillary tip to the corresponding tick mark on the plate. Aim for small, concentrated spots (1-2 mm in diameter).
Step 4: Developing the Chromatogram
-
Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the eluent level.
-
Replace the lid and allow the eluent to ascend the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove it with forceps.
-
Immediately, use a pencil to mark the position of the solvent front.
-
Allow the plate to air dry completely in a fume hood.
Step 5: Visualization and Interpretation
-
UV Light: Examine the dried plate under a UV lamp (254 nm). Compounds with UV-absorbing chromophores will appear as dark spots against the fluorescent green background.[8] The product amide may be faintly visible, but the starting amine will not be. Circle any visible spots with a pencil.
-
Ninhydrin Staining (Amine-Specific):
-
Dip the plate into the ninhydrin solution or spray it evenly.
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear.
-
Interpretation: The starting amine will appear as a distinct colored spot (typically purple or pink). The product amide will not react with ninhydrin.[7][9] This is the most definitive way to confirm the consumption of the starting material.
-
-
Iodine Chamber (General Purpose):
Step 6: Calculating Rf and Assessing Reaction Progress
-
Calculate the Rf value for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [10]
-
-
Analyze the Chromatogram:
-
SM Lane: Shows a single, low-Rf spot (visualized with ninhydrin).
-
RM Lane: At the start of the reaction, this lane will look identical to the SM lane. As the reaction proceeds, the SM spot will diminish in intensity, and a new spot with a higher Rf (the product) will appear.
-
Co Lane: This lane will show two distinct spots if the reaction is incomplete. The lower spot will be at the exact same height as the spot in the SM lane, confirming its identity.
-
Reaction Completion: The reaction is considered complete when the starting material spot is completely absent in the RM lane (as confirmed by ninhydrin staining).
-
Caption: Workflow for monitoring the reaction using TLC.
Expected Results and Data Summary
The following table summarizes the expected behavior of the key compounds under the described TLC conditions.
| Compound | Expected Rf Range (7:3 Hex:EtOAc) | Visualization Method | Rationale |
| 1,1-Dimethylpropylamine (Starting Material) | 0.0 – 0.15 | Ninhydrin (Primary) , Iodine | Highly polar primary amine, strong interaction with silica gel. Reacts specifically with ninhydrin. |
| This compound (Product) | 0.3 – 0.5 | Iodine, UV (faint), Potassium Permanganate (optional) | Less polar than the amine due to amide formation and alkyl bulk. Does not react with ninhydrin.[9] |
Troubleshooting Common TLC Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Streaking or Tailing Spots | Sample is too concentrated; Compound is highly polar and interacting strongly with silica. | Spot a more dilute sample. For persistent amine streaking, add 1-2 drops of triethylamine to the eluent in the developing chamber to neutralize acidic sites on the silica.[11] |
| All spots are at the bottom (Low Rf) | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the eluent. For a Hexane:EtOAc system, increase the proportion of ethyl acetate (e.g., switch from 7:3 to 1:1). |
| All spots are at the top (High Rf) | The mobile phase is too polar, causing all compounds to travel with the solvent front. | Decrease the polarity of the eluent. Increase the proportion of hexane (e.g., switch from 7:3 to 9:1). |
| No spots visible after staining | Compound concentration is too low; Incorrect visualization method was used. | Spot a more concentrated sample. Try an alternative, more general stain like potassium permanganate or p-anisaldehyde, which can detect a wider range of functional groups.[7][8][9][12] |
References
-
Amide Workup - Biofilm Inhibitor Synthesis . (n.d.). University of North Carolina. Retrieved from [Link]
-
TLC Visualization Reagents Guide . (n.d.). Scribd. Retrieved from [Link]
-
Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES . International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Retrieved from [Link]
-
TLC for amide synthesis . (2023, November 13). Reddit. Retrieved from [Link]
-
TLC Visualization Reagents . (n.d.). EPFL. Retrieved from [Link]
-
Apostolov, S., et al. (2014). STUDYING RETENTION BEHAVIOR, LIPOPHILICITY AND PHARMACOKINETIC CHARACTERISTICS OF N-SUBSTITUTED PHENYL-2-CHLOROACETAMIDES . Contemporary Materials, V-1, 101-110. Retrieved from [Link]
-
TLC Visualization Methods . (n.d.). University of Rochester. Retrieved from [Link]
-
Stains for Developing TLC Plates . (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Monitoring Reactions by TLC . (n.d.). Washington State University. Retrieved from [Link]
-
Huang, C. Z., et al. (2013). Direct monitoring of chemical transformations by combining thin layer chromatography with nanoparticle-assisted laser desorption/ionization mass spectrometry . Analyst, 138(9), 2565-2573. Retrieved from [Link]
-
Shchepin, R. V., et al. (2017). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide . Arkivoc, 2017(5), 232-243. Retrieved from [Link]
-
TLC seperation of carboxylix acid, amine, and the amide product . (2018, June 8). Reddit. Retrieved from [Link]
-
Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide . (n.d.). PrepChem.com. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide . Al-Mustansiriyah Journal of Science, 27(4), 72-81. Retrieved from [Link]
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles . Synthetic Communications, 49(24), 3370-3401. Retrieved from [Link]
-
Thin Layer Chromatography and Amides . (n.d.). ResearchGate. Retrieved from [Link]
-
Mamedbeili, E. H., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL . JournalNX - A Multidisciplinary Peer Reviewed Journal, 6(12), 486-491. Retrieved from [Link]
-
Bora, J., et al. (2018). (A) Table with retention factor values for compounds listed on the TLC . ResearchGate. Retrieved from [Link]
-
Acetamide, 2-chloro- . (n.d.). NIST WebBook. Retrieved from [Link]
-
Vaštag, Đ., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests . Arhiv za farmaciju, 70(4), 183-200. Retrieved from [Link]
-
Hahn-Deinstrop, E. (2007). Quantitative Thin-Layer Chromatography . In Applied Thin-Layer Chromatography (pp. 17-40). Wiley-VCH. Retrieved from [Link]
-
Jork, H., et al. (2006). Thin-Layer Chromatography: Reagents and Detection Methods . Semantic Scholar. Retrieved from [Link]
- Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. (2013). Google Patents.
-
Friesen, J. B., & Pauli, G. F. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy . Journal of Chromatography A, 1495, 1-11. Retrieved from [Link]
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Marston, A. (2020). Thin-Layer Chromatography for the Detection and Analysis of Bioactive Natural Products . Encyclopedia of Analytical Chemistry. Retrieved from [Link]
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Application Notes and Protocols: Formulation of 2-chloro-N-(1,1-dimethylpropyl)acetamide for Bioactivity Screening
Abstract
This technical guide provides a comprehensive framework for the formulation and subsequent bioactivity screening of the novel chemical entity, 2-chloro-N-(1,1-dimethylpropyl)acetamide. Recognizing that the success of any screening campaign hinges on the appropriate preparation and delivery of the test compound to the biological system, this document outlines a systematic, data-driven approach. We address the critical pre-formulation assessments necessary to characterize the physicochemical properties of this molecule, followed by detailed protocols for creating stable, homogenous solutions suitable for high-throughput screening (HTS). Furthermore, we propose a tiered bioactivity screening cascade, including cytotoxicity, antimicrobial, and anti-inflammatory assays, grounded in the known biological activities of the broader chloroacetamide class. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this and similar molecules.
Introduction: The Challenge and Opportunity of N-Substituted Chloroacetamides
The N-substituted chloroacetamide scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] The presence of the reactive chloroacetyl group suggests a potential for covalent interaction with biological targets, a mechanism of action for numerous established drugs. This compound, the subject of this guide, is a novel member of this class. Its efficacy in biological assays is intrinsically linked to its formulation. Poor solubility, a common challenge with novel chemical entities, can lead to precipitation in aqueous assay media, resulting in inaccurate concentration-response data and false-negative results.
This document provides a logical workflow, from initial compound characterization to the generation of reliable biological data, ensuring that the true potential of this compound can be accurately assessed.
Pre-Formulation Characterization: The Foundation of a Successful Screening Campaign
Before embarking on large-scale screening, a thorough understanding of the physicochemical properties of this compound is paramount. These initial studies inform every subsequent step of the formulation and screening process.[4][5]
Physicochemical Property Assessment
A foundational dataset for this compound should be established. Due to the limited publicly available data for this specific molecule, the following experimental determinations are strongly recommended.
| Parameter | Recommended Method(s) | Significance in Formulation | Predicted/Analog Data |
| Molecular Weight | Calculation | Essential for molar concentration calculations. | 163.65 g/mol |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assays (e.g., Shake-Flask method followed by HPLC-UV or LC-MS analysis) | Dictates the maximum achievable concentration in aqueous media and informs the need for solubilizing agents. | Expected to be low based on the lipophilic N-alkyl group. |
| Solubility in Organic Solvents | Small-scale dissolution tests | Identifies suitable solvents for stock solution preparation. | Predicted to have slight to moderate solubility in DMSO, methanol, ethanol, and chloroform. |
| Melting Point (°C) | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus | Provides an indication of the compound's purity and crystal lattice energy, which influences solubility. | Data not available. Related N-substituted chloroacetamides have melting points ranging from 118-151°C.[1][6] |
| LogP (Octanol-Water Partition Coefficient) | Shake-Flask method or calculated (e.g., cLogP) | Predicts the lipophilicity of the compound, which influences its interaction with biological membranes and potential for non-specific binding. | Data not available. The 1,1-dimethylpropyl group suggests a moderate to high logP value. |
| Chemical Stability | Solution stability studies at various pH values and temperatures, analyzed by HPLC-UV or LC-MS. | Determines the compound's susceptibility to degradation in assay conditions, ensuring that the observed bioactivity is from the parent compound. | The chloroacetamide moiety may be susceptible to hydrolysis at non-neutral pH. |
Synthesis of this compound
A reliable source of high-purity material is essential. The following protocol is a general method for the synthesis of N-substituted chloroacetamides and can be adapted for the target molecule.[1][7]
Protocol 2.2.1: Synthesis via Acylation of 1,1-Dimethylpropylamine
-
In a round-bottom flask, dissolve 1,1-dimethylpropylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (e.g., triethylamine or pyridine, 1.2 equivalents) to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath (0-5°C).
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Formulation Development for Aqueous Bioassays
The primary goal of formulation is to deliver this compound to the in vitro assay in a soluble and stable state, minimizing the impact of the formulation vehicle on the biological system.
Primary Stock Solution Preparation
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions for high-throughput screening due to its broad solubilizing power.
Protocol 3.1.1: Preparation of a 10 mM DMSO Stock Solution
-
Accurately weigh a sufficient amount of this compound (e.g., 1.64 mg for a 1 mL stock).
-
Transfer the compound to a sterile, conical-bottom tube or vial.
-
Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 1.64 mg sample).
-
Facilitate dissolution by gentle vortexing. If necessary, sonicate in a water bath for 5-10 minutes. Gentle warming (to 37°C) can be employed, but the thermal stability of the compound should be considered.
-
Visually inspect the solution to ensure complete dissolution with no visible particulates.
-
Aliquot the stock solution into single-use volumes in appropriately labeled tubes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light and moisture.
Working Solution and Serial Dilution Preparation
Working solutions are prepared by diluting the primary stock solution into the appropriate assay medium. It is critical to maintain a consistent final concentration of the solvent (e.g., DMSO) across all tested concentrations of the compound to avoid solvent-induced artifacts. The final DMSO concentration in most cell-based assays should not exceed 0.5% to avoid cytotoxicity.
Workflow for Serial Dilutions
Caption: Serial dilution workflow for bioactivity screening.
Recommended Bioactivity Screening Cascade
Based on the known activities of related chloroacetamide compounds, a tiered screening approach is recommended. This cascade should begin with an assessment of general cytotoxicity to establish a therapeutic window for subsequent, more specific assays.
Tier 1: Cytotoxicity Assessment
It is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This data is vital for interpreting the results of other bioactivity assays and for identifying compounds with selective activity. Chloroacetamide herbicides have been shown to induce cytotoxicity in various cell lines.[5][8][9]
Protocol 4.1.1: MTT Assay for Cell Viability
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HepG2) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be consistent and non-toxic (e.g., ≤ 0.5%). Include a vehicle control (medium with the same DMSO concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Remove the old medium from the cells and add the compound-containing medium. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Tier 2: Antimicrobial Activity Screening
N-substituted chloroacetamides have demonstrated activity against a range of microbes, particularly Gram-positive bacteria and fungi.[4][10][11]
Protocol 4.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, and Candida albicans for fungi) in a suitable broth.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Tier 3: Anti-inflammatory Activity Screening
Given that many acetamide derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, screening for such activity is a logical next step.[2][12][13]
Protocol 4.3.1: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages
-
Cell Seeding: Plate a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (except for the negative control wells). Include a positive control (LPS only) and a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite (a stable product of NO) produced and determine the ability of the compound to inhibit LPS-induced NO production.
Screening Cascade Workflow
Caption: Proposed tiered screening cascade.
Data Interpretation and Self-Validation
A robust screening campaign includes internal checks for data validity.
-
Cytotoxicity as a Confounder: If a compound shows activity in an antimicrobial or anti-inflammatory assay at a concentration that is also cytotoxic, the result may be a false positive due to cell death rather than specific pathway modulation. Always compare bioactivity data with the cytotoxicity profile.
-
Solubility Limits: If precipitation is observed in the assay wells, the actual concentration of the compound in solution is unknown. Consider using solubility-enhancing excipients if necessary, but always test the excipients alone to ensure they do not interfere with the assay.
-
Reproducibility: All screening experiments should be performed in at least triplicate to ensure the reproducibility of the results.
Conclusion
The successful bioactivity screening of this compound is contingent upon a methodical and well-documented formulation strategy. This guide provides a comprehensive workflow, from essential pre-formulation characterization to a tiered screening cascade. By following these protocols, researchers can generate reliable and interpretable data, paving the way for the potential discovery of a new therapeutic agent. The initial investment in understanding the physicochemical properties of this novel compound will be critical to the efficiency and success of the overall drug discovery effort.
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Miranda, S. R., & Meyer, S. A. (2007). Cytotoxicity of chloroacetanilide herbicide alachlor in HepG2 cells independent of CYP3A4 and CYP3A7. Food and Chemical Toxicology, 45(5), 871–877. [Link]
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Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Archives of Industrial Hygiene and Toxicology, 72(1), 69-80. [Link]
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Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Archives of Industrial Hygiene and Toxicology, 72(1), 69–80. [Link]
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Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(6), 1-11. [Link]
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Khan, I., et al. (2022). Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. Inflammopharmacology, 30(3), 1005-1019. [Link]
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Li, Q., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. [Link]
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Li, Q., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(6), 631. [Link]
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Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). View of Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 69-80. [Link]
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Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). (PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. [Link]
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Li, Q., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(6), 1-1. [Link]
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Li, Q., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(6), 631. [Link]
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de Farias, B. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 553. [Link]
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Katke, S. A., Amrutkar, S. V., & Khairnar, S. J. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 125-131. [Link]
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PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Kumar, A., Kumar, S., & Mishra, A. K. (2019). Scheme 1. Synthetic reaction scheme for 2-chloro-N,... ResearchGate. [Link]
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Chemsrc. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7. Chemsrc. [Link]
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PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. [Link]
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Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1015-1018. [Link]
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Mamedova, U. A., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]
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National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. [Link]
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da Silva, A. C. A., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. [Link]
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Application Notes & Protocols: 2-chloro-N-(1,1-dimethylpropyl)acetamide as a Versatile Intermediate in Organic Synthesis
This document provides an in-depth guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-chloro-N-(1,1-dimethylpropyl)acetamide. We will explore its synthesis, core reactivity, and provide detailed, field-tested protocols for its application as a synthetic intermediate.
Introduction: The Strategic Value of a Chloroacetamide Building Block
This compound (CAS No. 39096-81-6) is a member of the versatile chloroacetamide class of organic compounds.[1] Its utility in modern synthesis stems from the highly reactive carbon-chlorine bond, which allows it to function as a potent electrophile for introducing the N-(1,1-dimethylpropyl)acetamido moiety into a target molecule.[2] This structural motif is of significant interest in the development of novel pharmaceuticals and agrochemicals.[1]
The presence of the bulky tertiary-amyl (1,1-dimethylpropyl) group on the amide nitrogen introduces specific steric and electronic properties that can be leveraged to fine-tune molecular interactions, solubility, and metabolic stability in final products. This guide moves beyond simple reaction schemes to explain the chemical causality behind protocol design, ensuring reproducible and optimized outcomes in the laboratory.
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its effective application.
| Property | Value |
| CAS Number | 39096-81-6 |
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.64 g/mol |
| IUPAC Name | 2-chloro-N-(2-methylbutan-2-yl)acetamide |
| Appearance | Typically a solid at room temperature |
Core Reactivity: An Electrophilic Workhorse
The synthetic utility of this intermediate is dominated by the electrophilicity of the carbon atom bearing the chlorine. The chlorine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions.[1][2]
Expert Insight: The Role of the N-Substituent The reactivity of the chloroacetamide moiety is modulated by the electronic nature of the N-substituent.[2] The 1,1-dimethylpropyl group is a weakly electron-donating alkyl group. Compared to N-aryl chloroacetamides (where the aryl group is electron-withdrawing), this N-alkyl group slightly reduces the electrophilicity of the α-carbon. However, its primary influence is steric. The bulky nature of the tertiary carbon attached to the nitrogen can influence the approach of nucleophiles and may affect the conformation of the resulting products, a factor that can be strategically employed in stereoselective synthesis.
Caption: Nucleophilic substitution at the α-carbon.
Synthesis of the Intermediate
The most common and efficient method for preparing this compound is the acylation of 1,1-dimethylpropylamine (also known as tert-amylamine) with chloroacetyl chloride.[1] This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.
Caption: Workflow for the synthesis of the title compound.
Protocol 1: Laboratory-Scale Synthesis of this compound
Objective: To synthesize the title compound from 1,1-dimethylpropylamine and chloroacetyl chloride. This protocol is adapted from established methods for N-acylation.[3][4]
Materials:
-
1,1-Dimethylpropylamine (tert-amylamine)
-
Chloroacetyl chloride
-
Sodium acetate (anhydrous)
-
Acetone
-
Deionized water
-
Chloroform (or Dichloromethane)
-
Sodium sulfate (anhydrous)
-
Silica gel for chromatography
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, prepare a solution of 1,1-dimethylpropylamine (1.0 eq) and sodium acetate (2.0 eq) in a mixture of acetone and water (2:1 v/v).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Prepare a solution of chloroacetyl chloride (1.0 eq) in acetone. Add this solution dropwise to the cooled amine mixture via a dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Solvent Removal: Remove the acetone in vacuo using a rotary evaporator.
-
Extraction: Suspend the remaining aqueous residue in chloroform (or another suitable organic solvent). Transfer the mixture to a separatory funnel and wash twice with deionized water to remove salts and unreacted amine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, or by recrystallization from a suitable solvent system to afford the pure this compound.
Applications in Organic Synthesis
This intermediate is a valuable precursor for synthesizing molecules with applications in agrochemicals and pharmaceuticals.
Building Block for Agrochemicals
The chloroacetamide functional group is the core of many commercial herbicides, such as dimethenamid and metolachlor, which act by inhibiting cell division in weeds.[5][6][7] While this compound may not be a direct precursor to a major commercial product, its structure is highly relevant for the synthesis of novel herbicide candidates in discovery programs. The protocols below are representative of the key transformations used in this field.
Precursor in Pharmaceutical Synthesis
In medicinal chemistry, N-substituted chloroacetamides are widely used to alkylate nucleophiles like amines, thiols, and phenols.[8][9] This reaction is a reliable method for introducing a flexible or sterically defined linker, which can be crucial for optimizing a drug candidate's binding affinity to a biological target. For instance, similar intermediates are key in the synthesis of local anesthetics like lidocaine and in creating covalent inhibitors that target cysteine residues in proteins.[2][9]
Protocol 2: General Protocol for N-Alkylation of a Secondary Amine
Objective: To demonstrate the use of this compound as an alkylating agent for a secondary amine, forming a tertiary amine product.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., morpholine, piperidine) (1.1 eq)
-
Potassium carbonate (K₂CO₃, anhydrous) (1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere: To an oven-dried flask under an inert atmosphere (Ar or N₂), add the secondary amine, potassium carbonate, and anhydrous acetonitrile.
-
Addition of Intermediate: Add this compound to the stirred suspension.
-
Heating: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the desired N-alkylated product.
Protocol 3: General Protocol for S-Alkylation of a Thiol
Objective: To synthesize a thioether by reacting this compound with a thiol, a key transformation for building certain enzyme inhibitors.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, cysteine derivative) (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or a milder base like triethylamine (Et₃N) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Thiolate Formation: In an oven-dried flask under an inert atmosphere, dissolve the thiol in anhydrous THF. Cool the solution to 0 °C.
-
CAUTION: Carefully add sodium hydride portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes to generate the thiolate nucleophile. (Alternatively, for less acidic thiols, use triethylamine at room temperature).
-
Alkylation: Add a solution of this compound in anhydrous THF dropwise to the thiolate mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight or until completion is confirmed by TLC/LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography to isolate the target thioether.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable.
| Hazard Category | Recommendation & Precaution |
| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[10] Handle in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields (or goggles), and a lab coat.[11][12] |
| Handling | Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[10][13] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] |
Note: The safety information is based on data for structurally related chloroacetamides. Always consult the specific Safety Data Sheet (SDS) for this compound before use.
References
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Chen, J., et al. (2025). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. PMC, NIH. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC, NIH. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide. Retrieved from [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. Retrieved from [Link]
-
Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]
-
PubChem, NIH. (n.d.). Dimethenamid-P. Retrieved from [Link]
-
PubChem, NIH. (n.d.). Dimethenamid. Retrieved from [Link]
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- 5. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethenamid-P | C12H18ClNO2S | CID 13633097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethenamid | C12H18ClNO2S | CID 91744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemos.de [chemos.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(1,1-dimethylpropyl)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-chloro-N-(1,1-dimethylpropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize your reaction yield and purity.
The synthesis of this compound is a classic example of nucleophilic acyl substitution, typically performed under Schotten-Baumann conditions.[1][2] The reaction involves the acylation of 1,1-dimethylpropylamine (tert-amylamine) with chloroacetyl chloride. While straightforward in principle, its efficiency is highly sensitive to several experimental variables. This guide provides a structured approach to identifying and resolving common challenges.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I'm recovering only starting materials. What are the likely causes?
Low or non-existent yield is the most frequent issue and can stem from several factors, often related to the reactivity of the starting materials and the reaction conditions.
Potential Cause 1: Hydrolysis of Chloroacetyl Chloride
-
The "Why": Chloroacetyl chloride is a highly reactive acyl chloride and is extremely sensitive to moisture.[3][4] Any water present in the solvent, on the glassware, or in the amine starting material will rapidly hydrolyze the acyl chloride to the unreactive chloroacetic acid, consuming your reagent before it can react with the amine.[3]
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[5] Dry all glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere (Nitrogen or Argon) before use.
-
Reagent Quality: Use a fresh bottle of chloroacetyl chloride or distill it before use if its purity is in doubt. Handle it exclusively under an inert atmosphere.[4]
-
Potential Cause 2: Protonation of the Amine
-
The "Why": The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][6] This acid will react with the basic 1,1-dimethylpropylamine in the reaction mixture to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively halting the reaction and reducing the yield by at least 50%.[1][7]
-
Recommended Solutions:
-
Add a Base (Acid Scavenger): Incorporate a non-nucleophilic base to neutralize the HCl as it forms.[1][] A tertiary amine like triethylamine (TEA) or pyridine is commonly used.[5][6] An inorganic base such as potassium carbonate in a biphasic system can also be effective and may lead to a cleaner reaction.[][9]
-
Stoichiometry is Key: Use at least one equivalent of the scavenger base. It is often recommended to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete neutralization of the HCl.[5]
-
Potential Cause 3: Improper Reaction Temperature
-
The "Why": The acylation reaction is highly exothermic.[5][] Adding the chloroacetyl chloride too quickly or at room temperature can cause the temperature to rise uncontrollably. This can lead to the formation of dark, tarry substances and other side products, consuming your starting materials and complicating purification.[5]
-
Recommended Solutions:
-
Control the Temperature: Perform the addition of chloroacetyl chloride at a low temperature, typically 0-5°C, using an ice-water bath.[5]
-
Slow, Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of the amine and base over a period of 30-60 minutes.[5] This allows the heat generated to dissipate and maintains a stable reaction temperature.
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 9. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
Troubleshooting poor solubility of 2-chloro-N-(1,1-dimethylpropyl)acetamide in aqueous solutions
Welcome to the technical support center for 2-chloro-N-(1,1-dimethylpropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling this compound, with a specific focus on addressing its poor aqueous solubility. The following information is curated to provide not just solutions, but also the underlying scientific rationale to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the first step I should take?
A1: The poor aqueous solubility of this compound is expected due to its chemical structure. The bulky and hydrophobic 1,1-dimethylpropyl (or tert-amyl) group significantly reduces its ability to form favorable interactions with water molecules.[1] Amides with five or more carbon atoms generally exhibit low water solubility.[2]
Your first step should be to create a concentrated stock solution in a water-miscible organic solvent. This is a common and effective strategy for poorly soluble compounds.[3]
Recommended Initial Protocol:
-
Select a Co-solvent: Start with common, relatively benign organic solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Prepare a Concentrated Stock: Dissolve the this compound in the chosen co-solvent to create a high-concentration stock solution (e.g., 10-100 mM). Gentle warming or vortexing may aid dissolution.
-
Serial Dilution: Serially dilute this stock solution into your aqueous buffer to achieve the desired final concentration. Ensure vigorous mixing during dilution to prevent precipitation.
Causality: By dissolving the compound in an organic solvent first, you overcome the initial energy barrier required to break the crystal lattice of the solid compound. The subsequent dilution into an aqueous buffer allows the individual molecules to be dispersed, and as long as the final concentration of the organic solvent is low and the compound's concentration is below its aqueous solubility limit in the mixed solvent system, it should remain in solution.[3]
Q2: I've tried using a co-solvent, but my compound precipitates upon dilution into the aqueous buffer. What are my next options?
A2: Precipitation upon dilution indicates that the final concentration of your compound in the aqueous buffer is still above its solubility limit, even with a small percentage of co-solvent. The next step is to explore more advanced solubilization techniques.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Option 1: Surfactants
Surfactants, or surface-active agents, can be used to increase the apparent solubility of hydrophobic compounds. At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate this compound, while the hydrophilic shell interacts with the aqueous environment, keeping the compound in solution.
Experimental Protocol for Surfactant Solubilization:
-
Choose a Surfactant: Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) are commonly used and generally have low toxicity in cell-based assays.
-
Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC (see table below).
-
Dissolve the Compound: Attempt to dissolve the this compound directly in the surfactant-containing buffer. Alternatively, you can add a small amount of a concentrated co-solvent stock of your compound to the surfactant solution.
Option 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest molecule from the aqueous environment and increasing its solubility.[4]
Experimental Protocol for Cyclodextrin Solubilization:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[4]
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer.
-
Form the Inclusion Complex: Add the this compound to the cyclodextrin solution. The formation of the inclusion complex may be facilitated by stirring or sonication.
| Solubilizing Agent | Typical Concentration Range | Mechanism of Action | Considerations |
| Co-solvents | |||
| DMSO | 0.1 - 5% (v/v) | Reduces solvent polarity. | Can have biological effects at higher concentrations. |
| Ethanol | 1 - 10% (v/v) | Reduces solvent polarity. | Can be cytotoxic at higher concentrations. |
| Surfactants | |||
| Polysorbate 20 (Tween® 20) | 0.01 - 0.1% (v/v) | Micellar encapsulation. | Ensure concentration is above CMC. |
| Polysorbate 80 (Tween® 80) | 0.01 - 0.1% (v/v) | Micellar encapsulation. | Ensure concentration is above CMC. |
| Cyclodextrins | |||
| HP-β-CD | 1 - 10% (w/v) | Inclusion complex formation. | Can sometimes extract cholesterol from cell membranes. |
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Adjusting the pH is unlikely to significantly improve the solubility of this compound. The amide functional group is generally considered neutral and does not readily ionize under typical aqueous pH conditions (pH 1-14).[5] Therefore, altering the pH will not convert the molecule into a more soluble salt form, as would be the case for acidic or basic compounds.
Furthermore, extreme pH conditions (highly acidic or highly basic) should be avoided as they can lead to the hydrolysis of the chloroacetamide functional group. This would result in the degradation of your compound, which could be mistaken for dissolution.
Q4: Are there any stability concerns I should be aware of when preparing solutions of this compound?
A4: Yes, there are potential stability concerns, primarily related to the reactivity of the chloroacetamide group.
-
Hydrolysis: Chloroacetamides can undergo hydrolysis, where the chlorine atom is displaced by a hydroxyl group, or the amide bond is cleaved. This process can be accelerated by strongly acidic or basic conditions.
-
Nucleophilic Attack: The carbon atom bonded to the chlorine is electrophilic and can be attacked by nucleophiles present in your experimental system (e.g., thiols in proteins).
Recommendations for Ensuring Stability:
-
Use Freshly Prepared Solutions: It is best practice to prepare solutions of this compound fresh for each experiment.
-
Avoid Extreme pH: Maintain the pH of your solutions within a near-neutral range (pH 6-8) to minimize the risk of hydrolysis.
-
Storage: If you must store a stock solution (e.g., in DMSO), store it at -20°C or -80°C and protect it from light. Minimize freeze-thaw cycles.
-
Compatibility Check: Be mindful of other components in your buffer. Avoid strong nucleophiles if they are not part of your experimental design.
Summary of Key Principles
The challenge of dissolving this compound in aqueous solutions stems from its hydrophobic nature, a common issue for many organic molecules in biological research. The troubleshooting process should be systematic, starting with the simplest methods and progressing to more complex formulations as needed.
Caption: Key considerations for formulating this compound.
By understanding the chemical properties of this compound and applying these systematic troubleshooting principles, you can successfully prepare stable aqueous solutions for your experiments.
References
-
Purdue University. (n.d.). Amides. Principles of Drug Action 1, Spring 2005. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 15.14: Physical Properties of Amides. Retrieved from [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035.
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved from [Link]
-
PubMed. (2022). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. Retrieved from [Link]
-
FooDB. (2010). Showing Compound N-(2-Methylpropyl)acetamide (FDB012501). Retrieved from [Link]
-
PubChem. (n.d.). Acetamide. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, 2-chloro-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide (CAS 60-35-5). Retrieved from [Link]
-
The Good Scents Company. (n.d.). tert-amyl acetate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). tert-Amyl alcohol. Retrieved from [Link]
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]
-
PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
Sources
Technical Support Center: HPLC Analysis of 2-chloro-N-(1,1-dimethylpropyl)acetamide
Welcome to the technical support center for the HPLC analysis of 2-chloro-N-(1,1-dimethylpropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to chromatographic peak shape. Achieving a symmetrical, Gaussian peak is paramount for accurate quantification and robust analytical methods. This resource provides in-depth, cause-and-effect explanations and systematic solutions to common problems encountered during the analysis of this and structurally similar compounds.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding poor peak shape for this compound.
Q1: Why is my peak for this compound tailing?
Peak tailing is the most common peak shape distortion and typically indicates a secondary, undesirable interaction between the analyte and the stationary phase, or issues with the HPLC system itself.[1][2]
-
Primary Cause: Silanol Interactions: Although this compound is a neutral amide, the lone pair of electrons on the amide nitrogen and oxygen can engage in hydrogen bonding with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][4] This secondary retention mechanism has slower kinetics compared to the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[5] The activity of these silanol groups is pH-dependent; they become increasingly ionized and interactive as the pH rises above ~3-4.[6]
-
Other Potential Causes:
-
Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to tailing.[1][7]
-
Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can cause the peak to broaden and tail after separation.[1][8]
-
Column Contamination or Degradation: Accumulation of strongly retained sample matrix components at the column inlet can disrupt the sample band, while degradation of the stationary phase (e.g., a void formation) can create alternative flow paths.[3][9]
-
Q2: My peak is exhibiting fronting. What is the likely cause?
Peak fronting, often described as a "shark fin" or "sail boat" shape, is less common than tailing but usually points to a few specific issues.
-
Primary Cause: Sample Overload: This is the most frequent reason for fronting.[7][10] When the number of analyte molecules exceeds the available interaction sites at the head of the column, the excess molecules are pushed forward with the mobile phase, eluting earlier and creating a front.[7]
-
Other Potential Causes:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., more non-polar in reversed-phase) than the mobile phase, the analyte band will not focus properly at the column inlet.[10][11][12] This causes the band to spread and can lead to severe fronting.
-
Low Column Temperature: While less common in HPLC than in GC, operating at a temperature that is too low can sometimes contribute to fronting for certain analytes.[7][13]
-
Q3: My peak is split or has a shoulder. What should I check first?
Split or shoulder peaks suggest that the analyte band is being distorted as it enters or passes through the column, or that a co-eluting impurity is present.
-
Primary Cause: Column Inlet Issues: The first thing to suspect is a physical problem at the head of the column. A partially blocked inlet frit or the formation of a small void or channel in the packed bed can cause the sample band to split into different flow paths.[3][9] This is often accompanied by an increase in backpressure.
-
Other Potential Causes:
-
Sample Solvent Effect: Injecting a large volume of sample dissolved in a strong solvent can cause peak splitting for the reasons described in Q2.[14]
-
Co-eluting Impurity: A closely eluting impurity or a related compound that is not fully resolved from the main analyte peak will appear as a shoulder.[13]
-
Mobile Phase pH near Analyte pKa: While this compound is generally considered neutral, this is a critical point for ionizable compounds. If the mobile phase pH is within ±1 unit of an analyte's pKa, both the ionized and unionized forms can exist simultaneously, leading to two overlapping peaks or a split peak.[15][16]
-
Q4: How does mobile phase pH affect the peak shape of a neutral amide like this?
While the analyte itself is not strongly affected by pH, the mobile phase pH plays a crucial role in controlling the chemistry of the stationary phase.
-
Controlling Silanol Activity: The primary role of pH for this analysis is to suppress the activity of residual silanol groups.[17] By operating at a low pH (e.g., pH 2.5-3.5), the silanol groups are fully protonated (Si-OH), making them much less likely to interact with the analyte via hydrogen bonding or ion-exchange.[6] As the pH increases, silanols deprotonate to the anionic form (Si-O⁻), which strongly interacts with polar or basic compounds, causing severe tailing.[2][3]
-
Column Stability: It is critical to operate within the recommended pH range for your column. Using a pH that is too low (<2) can cleave the bonded phase from the silica surface, while a pH that is too high (>8) can dissolve the silica backbone itself, both leading to rapid column degradation and poor peak shape.[18]
Systematic Troubleshooting Guide
When poor peak shape is observed, a logical, step-by-step approach is the most efficient way to identify and resolve the root cause. The following workflow provides a structured path for troubleshooting.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for diagnosing HPLC peak shape issues.
Troubleshooting Summary Table
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (Analyte-specific) | 1. Secondary interactions with residual silanols.[3][4][5] 2. Sample overload (concentration).[1] | 1. Lower mobile phase pH to 2.5-3.5 with an appropriate buffer (e.g., phosphate or formate). 2. Use a modern, high-purity, end-capped column designed to shield silanols. 3. Add a competing base like triethylamine (TEA) to the mobile phase (0.1%) to mask silanols.[17] 4. Dilute the sample. |
| Peak Tailing (All peaks) | 1. Extra-column volume (poor connections, long tubing).[1][8] 2. Column degradation (void at inlet, contamination).[3][9] | 1. Check all fittings for proper seating. Use shorter, narrower ID tubing where possible. 2. Replace the guard column. If unresolved, replace the analytical column. 3. Flush the column with a strong solvent sequence (e.g., Water -> Isopropanol -> Hexane -> Isopropanol -> Mobile Phase). |
| Peak Fronting | 1. Sample overload (concentration or volume).[7][10] 2. Sample solvent is much stronger than the mobile phase.[10][11][13] | 1. Reduce injection volume or dilute the sample concentration by a factor of 10.[7][12] 2. Prepare the sample in the initial mobile phase composition. If solubility is an issue, dissolve in a minimum amount of strong solvent and dilute with the mobile phase.[14] |
| Peak Splitting or Shoulders | 1. Column inlet problem (partially blocked frit, void).[9] 2. Severe sample solvent mismatch .[14] 3. Co-eluting impurity .[13] | 1. Disconnect the column and reverse-flush it at a low flow rate. If this fails, the column may need replacement. 2. Prepare the sample in the mobile phase. 3. Adjust mobile phase composition (e.g., % organic) or gradient slope to improve resolution.[19] |
Experimental Protocol: Diagnosing and Mitigating Silanol Interactions
This protocol provides a step-by-step methodology to confirm if silanol interactions are the cause of peak tailing for this compound and how to systematically eliminate the issue.
Objective: To improve the peak symmetry (reduce tailing factor) by modifying the mobile phase to suppress silanol activity.
Materials:
-
HPLC system with UV or MS detector
-
Reversed-phase C18 column (preferably one known to have some silanol activity for a clear test)
-
This compound standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Triethylamine (TEA) (optional)
Procedure:
-
Establish a Baseline:
-
Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) without any pH modifier.
-
Prepare a standard of the analyte at a typical concentration (e.g., 10 µg/mL) dissolved in the mobile phase.
-
Equilibrate the column with the mobile phase for at least 15 column volumes.
-
Inject the standard and record the chromatogram. Calculate the USP tailing factor for the analyte peak. A value > 1.5 indicates significant tailing.[20]
-
-
Test 1: Lowering Mobile Phase pH:
-
Prepare a new aqueous mobile phase component (Water) and adjust its pH to 2.7 by adding a small amount of formic acid or phosphoric acid.
-
Prepare the final mobile phase (e.g., Acetonitrile:pH 2.7 Water, 60:40 v/v).
-
Equilibrate the column thoroughly with the new, acidic mobile phase.
-
Inject the same standard.
-
Analysis: Compare the chromatogram to the baseline. A significant reduction in tailing (tailing factor closer to 1.0) strongly indicates that protonating the silanol groups has mitigated the secondary interaction.[6][17]
-
-
Test 2: Adding a Competing Base (Optional/Confirmatory):
-
This step is useful for older column chemistries or particularly stubborn tailing.
-
Prepare a mobile phase with a competing base. To the mobile phase from Step 1 (neutral pH), add 0.1% v/v triethylamine (TEA).
-
Equilibrate the column and inject the standard.
-
Analysis: TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the analyte.[21] If peak shape improves, this further confirms silanol interaction is the root cause. Note: TEA can be difficult to remove from columns and may suppress MS signal if using LC-MS.
-
References
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base.
- Phenomenex. (2025). Understanding Peak Fronting in HPLC. Phenomenex.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech Blog.
- Restek Corporation. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Restek ChromaBLOGraphy.
- Restek Corporation. (2014). Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub.
- LCGC North America. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- MicroSolv Technology Corporation. (2018). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv.
- Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
- Phenomenex. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Phenomenex.
- Phenomenex. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Phenomenex.
- Welch Materials, Inc. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials.
- Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America.
- Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek.
- LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe.
- Journal of Chromatographic Science. (n.d.). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics.
- Shimadzu Corporation. (n.d.). Abnormal Peak Shapes. Shimadzu.
- Nacalai Tesque, Inc. (n.d.). Poor peak shape. Nacalai Tesque.
- Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Drawell.
- Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia. Longdom.
- LCGC North America. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
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Overcoming matrix effects in LC-MS/MS analysis of 2-chloro-N-(1,1-dimethylpropyl)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the LC-MS/MS analysis of 2-chloro-N-(1,1-dimethylpropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of matrix effects. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to develop robust and reliable analytical methods.
Understanding Matrix Effects in the Analysis of this compound
Matrix effects are a primary concern in quantitative LC-MS/MS, as they can severely compromise the accuracy, precision, and sensitivity of your results.[1][2] This phenomenon occurs when co-eluting components from the sample matrix—everything in the sample except the analyte itself—interfere with the ionization of the target analyte, this compound.[3][4] This interference can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation.[5][6]
Given that this compound belongs to the chloroacetamide class of compounds, often used as herbicides, it may be analyzed in diverse and complex matrices such as plasma, urine, soil, or water.[7] Each matrix presents a unique cocktail of interfering substances like salts, lipids, proteins, and phospholipids, making a tailored strategy for matrix effect mitigation essential.[3]
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during method development.
Q1: What are the first signs of matrix effects in my data?
You should suspect matrix effects if you observe one or more of the following:
-
Poor reproducibility of analyte response across different sample lots.
-
Inaccurate results for quality control (QC) samples.
-
A significant difference in analyte response when comparing a standard in pure solvent versus a standard spiked into a blank matrix extract (post-extraction spike).[4]
-
Non-linear calibration curves when using standards prepared in solvent.
-
Unexpected shifts in retention time or distorted peak shapes for the analyte in biological samples compared to standards.[2]
Q2: How can I quickly determine if my analysis is suffering from ion suppression or enhancement?
The most direct method is the post-extraction spike experiment.[4]
-
Prepare a blank sample extract using your intended sample preparation protocol.
-
Prepare a pure solution of this compound in your final reconstitution solvent at a known concentration.
-
Spike a known amount of the pure solution into the blank matrix extract.
-
Analyze both the spiked extract and the pure solution.
-
Calculate the matrix effect (ME) using the formula: ME (%) = (Peak Area in Spiked Extract / Peak Area in Pure Solution) * 100
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Values between 80-120% are often considered acceptable, though this depends on the method requirements.[8]
-
A more qualitative but powerful technique is post-column infusion , which helps identify retention time zones where suppression or enhancement occurs.[5][9]
Q3: What is the most reliable way to compensate for matrix effects?
The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[1][2][10][11] A SIL-IS is an analog of your analyte where some atoms (e.g., ¹H, ¹²C, ¹⁴N) have been replaced with their heavy stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N).
The key principle is that the SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same ionization suppression or enhancement.[10][12] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by the matrix effect is normalized, leading to highly accurate and precise quantification.[10]
Q4: If a SIL-IS is not available, what are my other options?
If a SIL-IS is unavailable or cost-prohibitive, the next best approach is to use matrix-matched calibration standards .[2][3] This involves preparing your calibration curve by spiking known concentrations of the analyte into a blank matrix that has been processed through your entire sample preparation procedure. This ensures that the standards and the unknown samples experience similar matrix effects, thereby improving accuracy.[8][13] However, this approach requires a consistent and readily available source of blank matrix and does not account for inter-sample variability as effectively as a SIL-IS.[14]
Troubleshooting Guides & Protocols
This section provides in-depth strategies and step-by-step protocols to systematically diagnose and mitigate matrix effects.
Guide 1: Systematic Approach to Diagnosing and Mitigating Matrix Effects
The following workflow provides a structured path from problem identification to a validated solution.
Sources
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Technical Support Center: Addressing Inconsistent Results in Bioassays with 2-chloro-N-(1,1-dimethylpropyl)acetamide
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in bioassays utilizing 2-chloro-N-(1,1-dimethylpropyl)acetamide. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deeper understanding of the underlying principles that govern the robustness and reproducibility of your experiments. This guide is structured to help you diagnose and resolve common issues, ensuring the integrity and reliability of your data.
Compound Profile: this compound
Understanding the physicochemical properties of your test compound is the first step in troubleshooting. While specific experimental data for this compound is limited in publicly available literature, we can infer its likely behavior based on its chemical structure and data from related chloroacetamide compounds.
Table 1: Physicochemical Properties of Related Chloroacetamides
| Property | 2-chloro-N,N-dimethylacetamide[1][2] | 2-chloro-N-(1-methylethyl)acetamide[3] | General Chloroacetamide[4][5] |
|---|---|---|---|
| Molecular Formula | C₄H₈ClNO | C₅H₁₀ClNO | C₂H₄ClNO |
| Molecular Weight | 121.56 g/mol | 135.59 g/mol | 93.51 g/mol |
| Appearance | Liquid | Solid | Colorless crystals or white powder |
| Solubility | Soluble in water | - | Readily soluble in water |
| Stability | Stable under normal conditions[6] | - | Stable under normal conditions |
Note: This table presents data for structurally similar compounds to provide an estimated profile for this compound. It is crucial to empirically determine the properties of your specific compound lot.
Key Considerations for Handling and Storage:
-
Solubility: The amide group suggests some degree of aqueous solubility, but the dimethylpropyl group is hydrophobic.[7] It is essential to determine the optimal solvent for your stock solutions (e.g., DMSO, ethanol) and the working concentration range in your assay medium to avoid precipitation.
-
Stability: Chloroacetamides are generally stable, but hydrolysis can occur over time, especially at non-neutral pH or elevated temperatures.[6] Prepare fresh dilutions from a frozen stock solution for each experiment.
-
Safety: Chloroacetamide and its derivatives are classified as toxic and may cause skin irritation or allergic reactions.[5][8][9][10] Always consult the Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[6][11]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered in bioassays in a question-and-answer format.
Variability in Results
Question: Why am I observing high variability between replicate wells?
High variability is a common issue that can obscure real biological effects. The root cause is often procedural inconsistency.[12]
Potential Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability.[12]
-
Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid splashing and ensure it reaches the bottom. Avoid introducing bubbles.[13]
-
-
Improper Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reactions.
-
Solution: After adding all reagents, gently tap the plate to ensure thorough mixing. Be careful not to cross-contaminate between wells.[13]
-
-
Edge Effects: Wells on the perimeter of the microplate can be more susceptible to evaporation and temperature fluctuations, leading to skewed results.[12]
-
Solution: Avoid using the outer wells for critical samples. Instead, fill them with a buffer or sterile medium to create a humidity barrier.[12]
-
-
Cell Plating Inconsistency: Uneven cell distribution at the time of plating will lead to variability in cell number per well at the time of the assay.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for a short period before transferring to the incubator to allow for even cell settling.[14]
-
Question: My results are inconsistent from one experiment to the next (day-to-day variability). What could be the cause?
Day-to-day variability can be one of the most challenging issues to diagnose. It often points to subtle changes in experimental conditions or reagents.[15]
Potential Causes and Solutions:
-
Reagent Lot-to-Lot Variability: Different lots of media, serum, or even the test compound can have slight variations that impact your assay.
-
Solution: Whenever possible, purchase reagents in large batches to cover an entire set of planned experiments. When you do have to switch to a new lot, perform a bridging study to ensure the results are comparable.[15]
-
-
Cell Health and Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or are overly confluent will behave differently.[16][17]
-
Environmental Fluctuations: Changes in incubator temperature, CO2 levels, or even the time of day the experiment is performed can introduce variability.[16]
-
Solution: Regularly monitor and record incubator parameters. Try to perform critical experimental steps at the same time of day.[16]
-
Compound-Specific Issues
Question: I suspect my compound is precipitating in the assay medium. How can I confirm and prevent this?
Compound precipitation is a common cause of non-reproducible results and can lead to false negatives.
Confirmation and Prevention:
-
Visual Inspection: Prepare your highest concentration of this compound in the assay medium. After a short incubation, inspect the solution under a microscope for visible precipitate.
-
Solubility Testing: Perform a formal solubility test by preparing a serial dilution of your compound in the assay medium. Measure the turbidity of each dilution using a plate reader.
-
Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO) in the assay medium is low (typically <0.5%) and is consistent across all wells, including vehicle controls.
-
Protein Binding: If your assay medium contains a high percentage of serum, your compound may be binding to proteins, which can affect its free concentration and solubility. Consider reducing the serum percentage during the compound incubation step if your cells can tolerate it.
Question: My compound appears to be cytotoxic at concentrations where I expect to see a specific biological effect. How can I de-risk this?
Unexpected cytotoxicity can confound your results, making it difficult to determine if the observed effect is due to the intended mechanism of action or simply cell death.
Troubleshooting Cytotoxicity:
-
Multiplexed Assays: Run a cytotoxicity assay (e.g., CellTiter-Glo®, resazurin, or LDH release assay) in parallel with your primary functional assay. This will allow you to determine the concentration window where your compound is active without causing significant cell death.
-
Time-Course Experiment: The cytotoxic effect of a compound can be time-dependent. Perform a time-course experiment to see if you can identify an earlier time point where the desired biological effect is present without significant cytotoxicity.
-
Change Cell Type: If possible, test your compound in a different cell line that may be less sensitive to its cytotoxic effects.[16]
Assay Performance
Question: I am not seeing any effect of my compound (flat dose-response curve). What should I check?
A lack of response can be due to a variety of factors, from a problem with the compound itself to a sub-optimal assay.
Troubleshooting a Flat Response:
-
Compound Integrity: Verify the identity and purity of your this compound stock using an appropriate analytical method (e.g., LC-MS). Ensure it has been stored correctly.
-
Concentration Range: You may be testing at too low of a concentration. Expand your dose-response curve to include higher concentrations, keeping an eye on solubility and cytotoxicity.
-
Assay Window: Your assay may not be sensitive enough to detect a response.
-
Solution: Optimize your assay parameters, such as cell seeding density, incubation times, and reagent concentrations, to maximize the signal-to-background ratio.[16]
-
-
Positive Control: Always include a positive control compound that is known to elicit a response in your assay. If the positive control is not working, it points to a problem with the assay itself.[16]
Experimental Protocols and Workflows
General Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting inconsistent bioassay results.
Caption: A systematic workflow for troubleshooting inconsistent bioassay results.
Best-Practice Protocol for a Cell-Based Assay
This protocol provides a template for a robust cell-based assay. It should be adapted and optimized for your specific cell type and endpoint.
Materials:
-
Healthy, low-passage cells
-
Appropriate cell culture medium and supplements
-
96-well clear-bottom black plates (for fluorescence assays)[18]
-
This compound (high purity)
-
Anhydrous DMSO
-
Positive and negative control compounds
-
Assay-specific detection reagents
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C. b. On the day of the experiment, thaw an aliquot and prepare a serial dilution series in DMSO. c. Further dilute the compound series in the assay medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Plating: a. Harvest and count healthy, sub-confluent cells. b. Dilute the cells to the optimized seeding density in the culture medium. c. Dispense the cell suspension into the wells of the 96-well plate. d. Incubate for the appropriate time (e.g., overnight) to allow for cell attachment and recovery.
-
Compound Treatment: a. Carefully remove the plating medium from the wells. b. Add the medium containing the diluted compound series, vehicle control, and positive/negative controls to the appropriate wells. c. Incubate for the predetermined optimal time.
-
Signal Detection: a. Equilibrate the plate and detection reagents to the temperature specified in the assay protocol.[13] b. Add the detection reagents to all wells. c. Incubate for the recommended time, protecting from light if necessary.
-
Data Acquisition: a. Read the plate using a microplate reader with the correct filter settings for your assay.[16]
References
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Leek, J. T., Scharpf, R. B., Bravo, H. C., Simcha, D., Langmead, B., Johnson, W. E., Geman, D., Baggerly, K., & Irizarry, R. A. (2010). Promises and Pitfalls of High-Throughput Biological Assays. Nature Reviews Genetics, 11(10), 733–739. [Link]
-
Bower, K. M. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. [Link]
-
Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. [Link]
-
Li, Y., & Su, Z. (2006). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Journal of Immunological Methods, 313(1-2), 166–175. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved January 22, 2026, from [Link]
-
Pharmaceutical Technology. (2020, November 2). Overview of the Fundamentals in Developing a Bioassay. [Link]
-
Quantics Biostatistics. (n.d.). Bioassay Statistics. Retrieved January 22, 2026, from [Link]
-
Bower, K. M. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. ResearchGate. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved January 22, 2026, from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved January 22, 2026, from [Link]
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Biocompare. (2022, October 18). Immunoassay Troubleshooting. [Link]
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Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved January 22, 2026, from [Link]
-
Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). Retrieved January 22, 2026, from [Link]
-
Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). 2-chloro-N-(1-methylethyl)acetamide. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Immunoassay Troubleshooting Guide. Retrieved January 22, 2026, from [Link]
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Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved January 22, 2026, from [Link]
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Inglese, J., & Auld, D. S. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(3), 653–654. [Link]
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PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved January 22, 2026, from [Link]
-
Katke, S. A., Amrutkar, S. V., & Khairnar, S. V. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. [Link]
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National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-. Retrieved January 22, 2026, from [Link]
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Wikipedia. (n.d.). Chloroacetamide. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Chloroacetamide. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved January 22, 2026, from [Link]
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MDPI. (n.d.). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved January 22, 2026, from [Link]
-
University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved January 22, 2026, from [Link]
-
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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Technical Support Center: Optimization of Extraction Methods for 2-chloro-N-(1,1-dimethylpropyl)acetamide from Soil Matrices
Prepared by: Senior Application Scientist, Analytical Chemistry Division
Welcome to the technical support center dedicated to the robust and reliable extraction of 2-chloro-N-(1,1-dimethylpropyl)acetamide from challenging soil matrices. This guide is designed for researchers and analytical scientists who require validated, high-performance methods for residue analysis. We will move beyond simple procedural lists to explore the causality behind methodological choices, empowering you to troubleshoot and optimize your extractions effectively.
The analysis of chloroacetamide herbicides like this compound in soil is complicated by the inherent complexity and variability of the matrix itself. Factors such as organic matter content, soil type, and moisture levels can significantly impact extraction efficiency, recovery, and data quality. This document provides a structured, question-and-answer-based resource to address the specific issues you may encounter.
Analyte Profile: this compound
Understanding the physicochemical properties of the target analyte is the foundation of any successful extraction method. While specific experimental data for this exact compound is limited, we can infer its properties from its structure and related chloroacetamide compounds.
| Property | Estimated Value / Characteristic | Implication for Extraction |
| Chemical Structure | ClCH₂C(=O)NHC(CH₃)₂CH₂CH₃ | Contains a polar amide group and a non-polar tert-amyl group, giving it moderate polarity. |
| Molar Mass | ~177.67 g/mol | Suitable for both GC-MS and LC-MS analysis. |
| Solubility | Expected to be moderately soluble in water and soluble in organic solvents like acetonitrile and methanol.[1] | Acetonitrile is a prime candidate for extraction due to its miscibility with water and ability to precipitate proteins and other matrix components. |
| Log P (Octanol-Water) | Estimated to be in the range of 1.5 - 2.5 | Indicates a moderate tendency to partition into organic phases but may still have affinity for soil organic matter. |
Frequently Asked Questions (FAQs)
Here we address high-level questions that form the basis of method selection and development.
Q1: I'm starting a new project. What are the most common initial challenges I should anticipate when extracting this compound from soil?
A: The primary challenges are twofold: achieving complete extraction from the soil particles and then adequately cleaning the extract to remove co-extractives that interfere with analysis. Soils, especially those with high organic matter or clay content, can strongly bind to the analyte through hydrophobic and other interactions. The co-extracted matrix components, such as humic and fulvic acids, can cause significant signal suppression or enhancement in mass spectrometry-based detectors, a phenomenon known as the "matrix effect".[2][3] Therefore, your initial focus should be on selecting an extraction technique powerful enough to release the analyte and a cleanup strategy effective enough for your specific soil type and analytical finish.
Q2: How do I choose the best extraction method—QuEChERS, SPE, or MAE—for my specific soil type?
A: The choice depends on your sample throughput needs, budget, and the specific characteristics of your soil.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is an excellent starting point for most soil types due to its speed, low solvent consumption, and effectiveness for a wide range of pesticides.[4][5] It is particularly well-suited for high-throughput screening.
-
Solid-Phase Extraction (SPE) is a powerful cleanup technique that can be used after an initial solvent extraction. It offers high selectivity and can produce very clean extracts, which is ideal for minimizing matrix effects.[6][7] It is particularly useful for complex or "dirty" matrices where QuEChERS cleanup may be insufficient.
-
Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and sample, accelerating the extraction process. It is highly efficient and fast, often leading to higher recoveries for tightly bound residues compared to traditional methods.[8] It is an excellent choice when dealing with aged or challenging soil matrices where analyte sequestration is a concern.
Q3: What exactly is a "matrix effect" in my LC-MS/MS analysis, and how can I mitigate it?
A: The matrix effect is the alteration (suppression or enhancement) of the analyte's ionization efficiency in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix.[2] In soil analysis, compounds like humic acids are notorious for causing ion suppression, leading to artificially low quantitative results.[4] Mitigation Strategies:
-
Improve Cleanup: Use a more effective cleanup step, such as adding graphitized carbon black (GCB) in your QuEChERS dispersive SPE (d-SPE) step to remove pigments, or using a targeted SPE cartridge.[9][10]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank soil extract that has been through the entire extraction and cleanup procedure. This ensures that the standards and samples experience the same matrix effects, canceling out the bias.[11]
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard. It co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.
-
Dilute the Extract: A simple "dilute-and-shoot" approach can reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, this may compromise the limits of detection.
Q4: My recovery is consistently low (<70%). I've followed a standard QuEChERS protocol that works for other pesticides. What could be the issue?
A: Low recovery for a specific analyte, even with a validated method, often points to analyte-specific or matrix-specific interactions.
-
Analyte-Sorbent Interaction: During the d-SPE cleanup step, some sorbents can retain your target analyte. For example, Primary Secondary Amine (PSA) is used to remove organic acids, but it can also adsorb some polar, acidic, or base-sensitive pesticides.[11][12] Graphitized Carbon Black (GCB) is excellent for removing pigments but can retain planar molecules. You may need to optimize the type and amount of d-SPE sorbent.
-
Insufficient Extraction Energy: Your analyte may be more strongly bound to the soil matrix than other pesticides. Ensure your shaking/vortexing during the extraction step is sufficiently vigorous and long. For difficult matrices, switching to a higher-energy technique like MAE might be necessary.
-
pH Effects: The pH of your extraction solvent (e.g., acidified acetonitrile) can influence the analyte's stability and its interaction with the soil. Ensure the pH is optimized for your target compound.
Troubleshooting Guide: QuEChERS Method
The QuEChERS method is a two-step process: 1) Salting-out extraction with a solvent (typically acetonitrile) and salts, and 2) Dispersive solid-phase extraction (d-SPE) for cleanup.[13]
Workflow for QuEChERS Extraction from Soil
Caption: General workflow for the QuEChERS extraction and cleanup method for soil samples.
Q: My analyte recovery is low (<70%) and inconsistent.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Insufficient Hydration of Dry Soil | For dry soils (<25% moisture), the original QuEChERS method can yield poor results. The exothermic reaction of anhydrous MgSO₄ with residual water can cause analyte loss. Solution: Add a defined amount of water (e.g., to bring total water content to ~8-10 mL for a 10 g sample) and allow the soil to hydrate for 30 minutes before adding acetonitrile. This ensures consistent partitioning conditions.[11] |
| Inefficient Extraction from High-Organic Soil | The analyte is strongly adsorbed to humic/fulvic acids. Solution: Increase the vigor and duration of shaking. Use a mechanical shaker for consistency. Consider using a buffered QuEChERS method (e.g., citrate buffer) to modulate the soil surface charge and improve analyte release.[13] |
| Analyte Loss During d-SPE Cleanup | The chosen sorbent (e.g., GCB, PSA) is adsorbing your analyte. Solution: Test different d-SPE combinations. For a moderately polar analyte like this, a combination of MgSO₄ (to remove water), PSA (to remove acids), and C18 (to remove non-polar interferences) is a good starting point.[9][10] Reduce the amount of sorbent used or test a cleanup step without PSA or GCB to see if recovery improves. |
Q: I'm observing significant matrix effects (ion suppression > 30%) in my LC-MS/MS results.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Insufficient Cleanup | The d-SPE sorbents are not adequately removing co-extractives that interfere with ionization. Soil matrices are rich in complex organic matter not found in typical food samples for which QuEChERS was first developed.[14] Solution: Incorporate Graphitized Carbon Black (GCB) into your d-SPE mixture. GCB is highly effective at removing pigments and sterols, but use it judiciously as it can adsorb planar analytes. A combination of PSA, C18, and GCB is often effective for soil.[15] |
| High Concentration of Co-extractives | The soil is particularly "dirty," and even a robust d-SPE step is not enough. Solution: After the QuEChERS procedure, pass the final extract through a silica-based or polymeric SPE cartridge for a secondary cleanup step. This provides an orthogonal cleanup mechanism and can significantly reduce matrix effects. |
Troubleshooting Guide: Solid-Phase Extraction (SPE)
SPE is used for sample cleanup and concentration, typically following an initial solvent extraction. The key is the selective retention of either the analyte or the interferences on a solid sorbent.
Workflow for SPE Cleanup
Caption: A typical workflow for solid-phase extraction (SPE) cleanup of a sample extract.
Q: My analyte is breaking through the SPE cartridge during sample loading, leading to low recovery.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Incorrect Sorbent Choice | The sorbent does not have sufficient affinity for the analyte. For a moderately polar compound, a standard reversed-phase C18 sorbent might not be retentive enough if the sample is loaded in a high-percentage organic solvent. Solution: Use a universal polymeric reversed-phase sorbent (e.g., Oasis HLB), which offers balanced retention for a wider range of analytes.[16] Alternatively, ensure the organic content of your sample extract is low (<5-10%) before loading onto a C18 cartridge by diluting it with water. |
| Sample Overload | The mass of the analyte or co-extracted matrix components exceeds the binding capacity of the SPE cartridge. Solution: Use a cartridge with a larger sorbent mass or dilute the sample before loading. You can also perform a preliminary cleanup (e.g., liquid-liquid extraction) to reduce the matrix load before SPE. |
| Flow Rate is Too High | The sample is passing through the cartridge too quickly for effective interaction between the analyte and the sorbent. Solution: Reduce the flow rate during sample loading to 1-2 drops per second. Use a vacuum manifold or positive pressure system for precise flow control. |
Q: Analyte recovery is poor during the elution step.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Elution Solvent is Too Weak | The chosen solvent is not strong enough to disrupt the interaction between the analyte and the sorbent. Solution: Increase the elution strength of the solvent. If using methanol, try acetonitrile or a mixture like ethyl acetate/methanol. Sometimes adding a small amount of modifier (e.g., 1-2% formic acid or ammonium hydroxide, depending on the analyte's chemistry) can dramatically improve elution efficiency. |
| Irreversible Adsorption | The analyte is binding irreversibly to active sites on the sorbent, a common issue with silica-based sorbents. Solution: Ensure proper cartridge conditioning and equilibration to passivate active sites. Consider switching to a polymeric sorbent, which is generally less prone to irreversible binding.[16] |
Troubleshooting Guide: Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat solvents in sealed vessels, leading to rapid and efficient extraction. It is governed by U.S. EPA Method 3546.
Workflow for Microwave-Assisted Extraction
Caption: A simplified workflow for Microwave-Assisted Extraction (MAE) of soil samples.
Q: My extraction efficiency is low, even with the microwave system.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Poor Solvent Choice | The solvent must efficiently absorb microwave energy (have a sufficient dipole moment) and effectively solubilize the analyte. Solution: A mixture of a polar solvent (to absorb energy and extract from wet sites) and a non-polar solvent (to solubilize the analyte) is often optimal. A common mixture for pesticides is acetone/hexane (1:1 v/v).[17] For moderately polar analytes, acetone/methanol could also be effective. |
| Temperature/Time is Not Optimized | The conditions are not energetic enough to overcome the analyte-matrix interactions. Solution: Systematically optimize the extraction temperature and hold time. Increase the temperature in 10°C increments (e.g., from 80°C to 120°C) and the time in 5-minute increments (e.g., from 5 to 15 minutes). Be aware that excessive temperature can lead to analyte degradation.[18] |
Q: I suspect my analyte is degrading during the MAE process.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Excessive Temperature | Chloroacetamides can be susceptible to thermal degradation or hydrolysis at high temperatures. Solution: Reduce the maximum extraction temperature. While higher temperatures increase extraction kinetics, they can also promote degradation. Find the "sweet spot" that balances recovery and stability, often around 100-110°C.[18] |
| Matrix Catalyzed Degradation | Certain components in the soil matrix (e.g., metal ions, acidic/basic sites) can catalyze the degradation of the analyte at elevated temperatures. Solution: Add a small amount of a buffering or modifying agent to the extraction solvent to neutralize active sites in the matrix. For example, adding a small percentage of a citrate buffer. |
References
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Barriada-Pereira, M., et al. (2007). Optimizing microwave-assisted extraction (MASE) of pesticides from soil. Journal of Chromatography A, 1147(2), 173-180. [Link]
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Al-Turki, A. M. (2012). One-step Extraction of Multiresidue Pesticides in Soil by Microwave-assisted Extraction Technique. Research Journal of Environmental Sciences, 6(3), 113-122. [Link]
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Al-Turki, A. M. (2012). One-step Extraction of Multiresidue Pesticides in Soil by Microwave-assisted Extraction Technique. Science Alert. [Link]
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Vargo, J. D. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. [Link]
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Eskilsson, C. S., & Björklund, E. (2000). Soxhlet and microwave extraction in determining the bioaccessibility of pesticides from soil and model solids. Hazardous Waste & Hazardous Materials, 17(1), 41-52. [Link]
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Milestone Srl. (n.d.). Microwave assisted extraction of pesticides from environmental samples. Milestone Application Note. [Link]
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Trufelli, H., et al. (2011). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(4), 691-708. [Link]
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Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Application Note. [Link]
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Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Corporation. [Link]
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Pang, G. F., et al. (2018). Development and application of a dispersive solid-phase extraction method for the simultaneous determination of chloroacetamide herbicide residues in soil by gas chromatography-tandem mass spectrometry (GC-MS/MS). Environmental Science and Pollution Research, 25(22), 21855-21865. [Link]
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González-Curbelo, M. Á., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4323. [Link]
-
Ferrer, C., et al. (2011). Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. Analytical and Bioanalytical Chemistry, 400(9), 3107-3118. [Link]
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Zhang, K. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Corporation. [Link]
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González-Curbelo, M. Á., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. [Link]
-
Pang, G. F., et al. (2018). Development and application of a dispersive solid-phase extraction method for the simultaneous determination of chloroacetamide herbicide residues in soil by gas chromatography-tandem mass spectrometry (GC-MS/MS). ResearchGate. [Link]
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Lehotay, S. J. (2005). Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Approach for Determining Pesticide Residues. Methods in Biotechnology, 19, 239-261. [Link]
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González-Curbelo, M. Á., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. [Link]
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PerkinElmer. (2022). Overcoming challenges associated with analyzing pesticides. AZoLifeSciences. [Link]
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Li, Y., et al. (2021). Optimization and Application of the QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils. Molecules, 26(16), 4983. [Link]
-
Łozowicka, B., et al. (2017). Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. Environmental Science and Pollution Research, 24(3), 2859-2873. [Link]
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Ji, Y., et al. (2017). Selective solid phase extraction of chloroacetamide herbicides from environmental water samples by amphiphilic magnetic molecularly imprinted polymers. Talanta, 171, 218-226. [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Wikipedia. [Link]
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Ji, Y., et al. (2017). Selective solid phase extraction of chloroacetamide herbicides from environmental water samples by amphiphilic magnetic molecularly imprinted polymers. ResearchGate. [Link]
-
California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. DTSC. [Link]
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Wolejko, E., et al. (2021). Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS. Molecules, 26(3), 661. [Link]
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Minimizing impurity formation during the synthesis of 2-chloro-N-(1,1-dimethylpropyl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(1,1-dimethylpropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on minimizing impurity formation. The sterically demanding nature of the 1,1-dimethylpropyl (tert-amyl) group presents unique challenges that require careful control over reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-purity synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing causative explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis are primarily attributed to two factors stemming from the steric hindrance of the 1,1-dimethylpropylamine: a slow acylation rate and competing side reactions.[1][2]
-
Causality 1: Slow Nucleophilic Attack: The bulky tert-amyl group sterically hinders the nitrogen atom, slowing down its nucleophilic attack on the electrophilic carbonyl carbon of chloroacetyl chloride.[1] This can lead to incomplete conversion of the starting materials within the typical reaction timeframe.
-
Causality 2: Competing Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water.[3] If the N-acylation reaction is slow, the hydrolysis of chloroacetyl chloride to chloroacetic acid can become a significant competing reaction, consuming the acylating agent and reducing the yield of the desired amide.
Solutions:
-
Optimize Reaction Temperature: While the acylation of less hindered amines is often performed at low temperatures (0-5 °C) to control the exothermic reaction, with sterically hindered amines, a gradual increase in temperature after the initial addition of chloroacetyl chloride may be necessary to overcome the activation energy barrier.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature profile.
-
Choice of Base and Stoichiometry:
-
Use a non-nucleophilic, sterically hindered base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or diisopropylethylamine (DIPEA).[2][5] These bases can effectively scavenge the HCl byproduct without competing with the 1,1-dimethylpropylamine as a nucleophile.
-
Employ a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the valuable chloroacetyl chloride.
-
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended to minimize the competing hydrolysis of chloroacetyl chloride.[6][7] Ensure all glassware and reagents are thoroughly dried before use.
-
Controlled Addition of Chloroacetyl Chloride: Add the chloroacetyl chloride dropwise to the solution of the amine and base at a low temperature (0-5 °C) to control the initial exotherm.[4] After the addition is complete, the reaction can be allowed to slowly warm to room temperature or be gently heated to drive the reaction to completion.
Issue 2: Formation of a White Precipitate that is Not the Product
Question: A white precipitate forms immediately upon addition of chloroacetyl chloride, but it doesn't seem to be my product. What is it and how do I prevent its formation?
Answer:
The immediate formation of a white precipitate is likely the hydrochloride salt of your starting amine, 1,1-dimethylpropylamine hydrochloride.
-
Causality: The reaction between 1,1-dimethylpropylamine and chloroacetyl chloride produces one equivalent of hydrogen chloride (HCl) as a byproduct.[8] If the base is not present in sufficient quantity or is not effective enough to neutralize the HCl as it is formed, the HCl will react with the basic starting amine to form the insoluble hydrochloride salt. This salt is unreactive towards acylation, effectively removing the amine from the reaction and halting the synthesis.
Solutions:
-
Ensure Adequate Base: Use at least one equivalent of a suitable base, with a slight excess often being beneficial. The base should be present in the reaction mixture with the amine before the addition of chloroacetyl chloride.
-
Effective Mixing: Ensure vigorous stirring throughout the addition of chloroacetyl chloride to maintain a homogeneous distribution of the base and rapidly neutralize the locally formed HCl.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect and how can I identify them?
A1: The most common impurities are unreacted starting materials and byproducts from side reactions.
| Impurity | Formation Mechanism | Identification (Analytical Method) |
| 1,1-Dimethylpropylamine | Incomplete reaction. | GC-MS: Will show a distinct peak with a mass corresponding to the starting amine.[9] |
| Chloroacetic acid | Hydrolysis of chloroacetyl chloride by trace amounts of water. | HPLC: Can be detected as a more polar peak compared to the product. GC-MS: May require derivatization for analysis. |
| N,N-bis(chloroacetyl)-1,1-dimethylpropylamine (Diacylated product) | Reaction of the product amide with another molecule of chloroacetyl chloride. Less likely with sterically hindered amines but possible under harsh conditions. | GC-MS: Will show a peak with a higher molecular weight corresponding to the addition of a second chloroacetyl group. |
| 1,1-Dimethylpropylamine Hydrochloride | Reaction of the starting amine with the HCl byproduct in the absence of a sufficient amount of base. | FT-IR: Will show characteristic N-H stretching of a salt. Insoluble in many organic solvents. |
Q2: What is the best method for purifying the final product?
A2: The purification method will depend on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system can be determined empirically, with ethanol, acetonitrile, or mixtures of hexanes and ethyl acetate being good starting points.[4]
-
Aqueous Workup: Before recrystallization, washing the crude product with a dilute acid solution (e.g., 1M HCl) will remove any unreacted amine and basic impurities. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove any acidic impurities like chloroacetic acid.[10]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a typical mobile phase for compounds of this polarity.
Q3: Can I use an aqueous base like sodium hydroxide (Schotten-Baumann conditions)?
A3: While Schotten-Baumann conditions are classic for amide synthesis, they may not be optimal for this specific reaction.[8][11][12]
-
Pros: Inexpensive and effective for many amine acylations.
-
Cons for this synthesis: The presence of water significantly increases the risk of chloroacetyl chloride hydrolysis, which is a major concern due to the slow acylation of the sterically hindered 1,1-dimethylpropylamine.[3] Optimizing a biphasic system to favor the N-acylation over hydrolysis can be challenging. For research and development purposes where high purity is paramount, an anhydrous organic solvent system with an organic base is generally more reliable.
Q4: My reaction seems to stall and does not go to completion, even with extended reaction times. What else can I try?
A4: For particularly challenging acylations of sterically hindered amines, more advanced techniques may be necessary.
-
Use of a Coupling Agent: Instead of starting with the highly reactive chloroacetyl chloride, you can use chloroacetic acid in conjunction with a powerful coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)).[2][13] These reagents are known to be more effective for hindered couplings.
-
Alternative Synthetic Route (Ritter Reaction): An alternative approach to N-tert-alkyl chloroacetamides is the Ritter reaction.[14] This involves reacting a tertiary alcohol (in this case, 2-methyl-2-butanol) with chloroacetonitrile in the presence of a strong acid. This bypasses the direct and sterically challenging acylation of the amine.
Visualizing the Process and Logic
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic Pathway
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
-
The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Available at: [Link]
-
Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available at: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
-
Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link]
- An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews. 2018;11(4):533-543.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. 2024; 15(33): 12485-12497.
-
Reddit. Acylation of N-Aryl systems using acyl chlorides. Available at: [Link]
-
ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]
-
Schotten Baumann Reaction Mechanism Detailed Explanation. Available at: [Link]
-
YouTube. Acylation of Amines, Part 1: with Acyl Halides. Available at: [Link]
- A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. 2017;10(3):365-372.
-
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. Available at: [Link]
-
ResearchGate. What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Available at: [Link]
-
ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Available at: [Link]
-
Reddit. Organic synthesis advice (amide linker using chloroacetyl chloride)? Available at: [Link]
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Royal Society of Chemistry. Synthesis of Poly(hydroxyurethane)s from Di(trimethylolpropane) and Their Application to Quaternary Ammonium Chloride-functionalized Films. Available at: [Link]
-
ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Available at: [Link]
-
ResearchGate. N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide. Available at: [Link]
-
Aapptec. Coupling Reagents. Available at: [Link]
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- Unexpected Acetylation of Endogenous Aliphatic Amines by Arylamine N‐Acetyltransferase NAT2. Angewandte Chemie International Edition. 2020;59(38):16439-16444.
-
ResearchGate. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Available at: [Link]
-
Reddit. Acylation with chloroacetyl chloride. Available at: [Link]
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-
ResearchGate. Concentration effects in the nucleophilic reactions of tertiary amines in aqueous solutions: Alkylation of amines with chloroacetic acid. Available at: [Link]
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PubChem. N-tert-butyl-2-chloroacetamide. Available at: [Link]
- Molecular mechanism of slow acetylation of drugs and carcinogens in humans. Proceedings of the National Academy of Sciences. 1991;88(12):5237-5241.
- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. 2022;144(39):17865-17871.
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ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Available at: [Link]
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ResearchGate. GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. Available at: [Link]
- Synthesis of pyrimidines by direct condensation of amides and nitriles. The Journal of Organic Chemistry. 2005;70(18):7345-7347.
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YouTube. 119. Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Preparation & Hydrolysis. Available at: [Link]
- Google Patents. Method for purifying N,N-dimethylaminopropylamine.
-
Hyma Synthesis Pvt. Ltd. Product List. Available at: [Link]
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Stability testing of 2-chloro-N-(1,1-dimethylpropyl)acetamide stock solutions
An exceptional level of technical rigor is required to ensure the integrity of experimental data, beginning with the foundational reagents themselves. The stability of a stock solution is not a trivial matter; it is the bedrock upon which reliable and reproducible results are built. For a compound like 2-chloro-N-(1,1-dimethylpropyl)acetamide, understanding its chemical liabilities is critical for any researcher in the pharmaceutical sciences.
This technical support guide is structured as a series of questions and answers to directly address the practical challenges and scientific inquiries you may have. It moves from foundational knowledge to advanced troubleshooting and provides detailed protocols to empower you to design and execute robust stability studies.
Section 1: Foundational Knowledge - FAQs
Q1: Why is the stability of my this compound stock solution so critical?
-
Ensures Data Integrity: Guarantees that the concentration you think you are using is the concentration you are actually using.
-
Identifies Potential Interferences: Degradation products can sometimes be more or less active than the parent compound, or they may interfere with analytical measurements, confounding your results.[1]
-
Informs Proper Storage and Handling: A thorough stability study will define the optimal storage conditions (temperature, light exposure, solvent) and establish a reliable re-test date or expiry period for the solution.[2][3]
-
Supports Regulatory Submissions: For drug development professionals, this data is a non-negotiable component of the Chemistry, Manufacturing, and Controls (CMC) section of regulatory filings.[4]
Q2: What are the most likely degradation pathways for this specific molecule?
A2: The structure of this compound contains two primary functional groups susceptible to degradation: the chloroacetamide moiety and the amide bond itself.
-
Hydrolysis: This is the most anticipated degradation pathway.[5] Chloroacetamides are known to hydrolyze under both acidic and basic conditions.[1][6]
-
Base-Catalyzed Hydrolysis: This can proceed via two mechanisms: an SN2 reaction where a hydroxide ion displaces the chloride to form 2-hydroxy-N-(1,1-dimethylpropyl)acetamide, or, less commonly, cleavage of the amide bond.[7][8][9]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, cleavage of the amide bond is more common, yielding chloroacetic acid and 1,1-dimethylpropylamine.[8]
-
-
Oxidation: The molecule could be susceptible to oxidative degradation, especially if exposed to atmospheric oxygen, trace metal ions, or peroxide impurities in solvents.[5][10][11] While there are no primary amine groups, the tertiary carbon adjacent to the nitrogen could be a potential site of oxidation.
-
Photolysis: Exposure to UV or high-intensity visible light can provide the energy to break chemical bonds. Photodegradation of related acetamides has been documented and can lead to a complex mixture of products.[12][13]
-
Thermolysis: High temperatures can accelerate all degradation pathways, particularly hydrolysis.[14][15] At very high temperatures in the absence of water, amides can undergo dehydration to form nitriles, though this is less likely to be a major concern for stock solutions stored under typical laboratory conditions.[16]
Q3: Which solvent should I use to prepare my stock solution, and how does it impact stability?
A3: The choice of solvent is critical and should be guided by two principles: ensuring complete dissolution and minimizing degradation.
-
Recommended Solvents: For many nonpolar to moderately polar organic compounds like this, high-purity Acetonitrile (ACN) or Methanol (MeOH) are excellent first choices. Dimethyl sulfoxide (DMSO) is also common but can be problematic.
-
Solvent Quality: Always use high-purity, HPLC-grade or equivalent solvents. Lower-grade solvents can contain impurities like water (promoting hydrolysis), peroxides (promoting oxidation), or trace metals (catalyzing degradation).[11]
-
Causality of Solvent Choice:
-
Protic vs. Aprotic: Protic solvents like methanol can participate in solvolysis reactions, potentially accelerating degradation compared to aprotic solvents like acetonitrile.
-
Water Content: The presence of water, even in small amounts, provides a reactant for hydrolysis. Use anhydrous solvents where possible if initial tests show significant hydrolytic instability.
-
DMSO Considerations: While an excellent solvent, DMSO can be hygroscopic (absorbs water from the air) and can decompose at elevated temperatures or under certain conditions to generate reactive species. It is often not suitable for long-term storage unless stored under strictly controlled anhydrous conditions at low temperatures.
-
Section 2: Troubleshooting and Experimental Design
Q4: My solution assay is decreasing over time. How do I systematically investigate the cause?
A4: A drop in the parent compound's concentration is a clear sign of degradation. To identify the cause, you must perform a forced degradation study (also known as stress testing).[17][18] This involves intentionally exposing the stock solution to harsh conditions to rapidly identify the likely degradation pathways. This study is essential for developing a "stability-indicating" analytical method—one that can separate and quantify the parent compound from all its potential degradation products.[4]
The workflow below outlines the logical process for this investigation.
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- 10. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Using mass spectrometry to highlight structures of degradation compounds obtained by photolysis of chloroacetamides: case of acetochlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmatutor.org [pharmatutor.org]
- 16. m.youtube.com [m.youtube.com]
- 17. acdlabs.com [acdlabs.com]
- 18. biopharminternational.com [biopharminternational.com]
Purification of crude 2-chloro-N-(1,1-dimethylpropyl)acetamide by recrystallization
As a Senior Application Scientist, I understand that purifying a crude product is a critical step that can define the success of a synthesis. Recrystallization, while conceptually simple, is an art that requires a deep understanding of the interplay between your compound, the solvent, and potential impurities.
This technical support center is designed to move beyond a simple checklist. It provides the causal reasoning behind each step and decision point in the purification of crude 2-chloro-N-(1,1-dimethylpropyl)acetamide, empowering you to troubleshoot effectively and adapt the protocol to your specific experimental realities.
Technical Support Center: Purification of this compound
This guide provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol for the recrystallization of this compound (CAS: 39096-81-6).
Section 1: Troubleshooting Guide
Recrystallization is seldom a linear process. This section addresses the most common challenges you may encounter and provides logical, step-by-step solutions grounded in chemical principles.
Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
Answer:
"Oiling out" occurs when the solute is ejected from the solution as a liquid phase rather than a solid crystalline lattice. This is a common and frustrating problem, but it is solvable.
Causality:
-
High Impurity Concentration: The presence of significant impurities can depress the melting point of your compound, creating a eutectic mixture that is liquid at the crystallization temperature.
-
Solvent Boiling Point vs. Compound Melting Point: If the boiling point of your recrystallization solvent is higher than the melting point of your compound, the compound will dissolve and then emerge from the solution as a liquid (an oil) upon cooling because the solution is still too hot for it to solidify.
-
Rapid Cooling: Cooling the solution too quickly can cause the solute to crash out of solution at a concentration and temperature where oil formation is favored over the more ordered process of crystal nucleation and growth.
Solutions & The "Why":
-
Re-heat and Add More Solvent: Place the flask back on the heat source until the oil redissolves completely. Add a small amount (5-10% more) of the primary solvent. This increases the saturation temperature, giving the molecules more "room" and time to align into a crystal lattice during cooling instead of randomly aggregating into a liquid.
-
Slow Down the Cooling Process: Once redissolved, allow the flask to cool to room temperature on the benchtop, insulated with a beaker of warm water or glass wool. Do not place it directly on a cold surface or in an ice bath. Slower cooling provides the necessary time for molecules to overcome the activation energy for nucleation and form stable, ordered crystals.
-
Change Your Solvent System: If the issue persists, your compound's melting point is likely too low for the chosen solvent. If using a single solvent like ethanol, consider switching to a lower-boiling point solvent or a mixed-solvent system where you can control the polarity more precisely, such as hexane/ethyl acetate.
Q2: No crystals are forming, even after the solution has cooled completely. What should I do?
Answer:
This indicates that your solution is not supersaturated at the cooled temperature. The concentration of the solute is below its solubility limit.
Causality:
-
Excessive Solvent: The most common cause is simply using too much solvent during the initial dissolution step. Your compound remains happily in solution even at low temperatures.
-
Lack of Nucleation Sites: Sometimes, a supersaturated solution can be stable if there are no nucleation points (impurities, rough surfaces) for crystals to begin growing.
Solutions & The "Why":
-
Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off (ensure proper ventilation). Then, allow it to cool again. This increases the concentration of the solute, forcing it to reach its saturation point at a higher temperature and crystallize upon cooling.
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches create high-energy surface defects that serve as ideal nucleation sites for crystal growth.
-
"Seed" the Solution: If you have a small crystal of pure product from a previous batch, add it to the cooled solution. A seed crystal acts as a perfect template, bypassing the initial nucleation energy barrier and triggering rapid crystal growth.
-
Utilize a Colder Bath: If room temperature isn't sufficient, move the flask to an ice bath or even a dry ice/acetone bath. Lowering the temperature further decreases the solubility of your compound, which may be enough to induce crystallization.
Q3: The crystals formed instantly as a fine powder. Is this a problem?
Answer:
Yes, this is a potential problem. While you have a solid product, rapid precipitation (crashing out) is not the same as selective crystallization.
Causality:
-
Excessively High Concentration: The solution was likely too concentrated. When cooled, the saturation point was exceeded so dramatically that molecules had no time to align into an ordered lattice and instead crashed out of solution randomly.
The Problem:
-
Impurity Entrapment: This rapid process traps impurities within the solid particles (a process called occlusion). As a result, the purification is ineffective, and the melting point of your product will likely be low and broad.
Solution & The "Why":
-
Redo the Recrystallization: This is the only reliable solution. Heat the flask to redissolve the powder. Add more solvent (e.g., 10-20% additional volume) to make the solution less concentrated.
-
Ensure Slow Cooling: Follow the principles of slow cooling as described in Q1 to allow for the selective formation of pure crystals. The goal is to create a competition where only the desired compound molecules fit into the growing crystal lattice, excluding the differently shaped impurity molecules.
Q4: My recovery yield is very low. How can I improve it?
Answer:
Low recovery means a significant amount of your product was lost during the process. Identifying the loss point is key.
Causality & Solutions:
-
Using Too Much Solvent: This is the most frequent cause. The more solvent you use, the more product will remain dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.
-
-
Premature Crystallization: If crystals form during hot filtration (if performed), you lose product on the filter paper.
-
Solution: Use a pre-heated funnel and flask for the hot filtration step. Work quickly to minimize cooling. If crystals do form, you can wash the filter paper with a small amount of hot solvent to redissolve the product and add it back to the filtrate.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product.
-
Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent or a solvent in which your product is known to be poorly soluble. The cold temperature minimizes the dissolution of your desired compound while still washing away soluble impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for this compound?
Answer: The ideal solvent is one where your compound is highly soluble at high temperatures and poorly soluble at low temperatures. While specific solubility data for this exact molecule is not widely published, we can make an expert recommendation based on its structure (an N-substituted chloroacetamide).[1]
-
Recommended Starting Point: Ethanol or an Ethanol/Water mixture. Many similar N-substituted amides show excellent recrystallization behavior in alcohols.[1] The bulky, aliphatic 1,1-dimethylpropyl group suggests it will have good solubility in warm ethanol, while the amide group allows for some polarity. Adding water as an anti-solvent can dramatically decrease its solubility upon cooling, leading to high recovery.
-
Alternative Systems: If ethanol is not effective, consider a mixed-solvent system like Hexane/Ethyl Acetate or Hexane/Acetone .[2] In this approach, you dissolve the crude product in a minimal amount of the "good" solvent (ethyl acetate or acetone) and then slowly add the "poor" solvent (hexane) until the solution becomes cloudy (the cloud point), then reheat to clarify and cool slowly.
-
Guiding Principle: Always follow the "like dissolves like" principle. Your molecule has a polar amide group and a nonpolar alkyl group. Solvents with intermediate polarity or tunable polarity (like mixed solvents) are often the most successful.[2]
Q2: What are the most likely impurities in my crude product?
Answer: Understanding the reaction used to synthesize your product is key to predicting impurities. The synthesis of N-substituted chloroacetamides typically involves the acylation of an amine with chloroacetyl chloride.[3][4]
Therefore, the most probable impurities are:
-
Unreacted 1,1-dimethylpropylamine (tert-amylamine): The starting amine. This is typically basic and can often be removed with an acidic wash before recrystallization.
-
Unreacted Chloroacetyl Chloride (or its hydrolysis product, chloroacetic acid): The starting acylating agent.
-
Over-acylated Byproducts: It's possible for a secondary reaction to occur, leading to diamide impurities, though this is less common for sterically hindered amines.
Q3: What are the critical safety precautions for this procedure?
Answer: Safety is paramount. Both the product class and the solvents pose hazards.
-
Compound Hazards: N-substituted chloroacetamides should be handled with care. They are often classified as toxic if swallowed and can cause skin and eye irritation.[5] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Handle the solid compound in a fume hood to avoid inhaling dust.
-
Solvent Hazards: The recommended solvents (ethanol, ethyl acetate, hexane, acetone) are flammable. Never heat flammable solvents with an open flame. Use a steam bath, heating mantle with a sand bath, or a hot plate in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used solvents, in appropriately labeled hazardous waste containers according to your institution's guidelines.
Section 3: Experimental Protocol & Data
This protocol provides a robust starting point for the purification. You may need to optimize the solvent volumes based on the purity of your crude material.
Step-by-Step Recrystallization Protocol (Ethanol/Water System)
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Add Primary Solvent: In a fume hood, add approximately 5 mL of ethanol to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions (0.5-1.0 mL at a time) until the solid just dissolves at the boiling point. This is the critical step to avoid using excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If carbon was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: Allow the clear solution to cool slowly to room temperature on the benchtop. Crystal formation should begin.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Leave the crystals under vacuum for several minutes to air dry. For final drying, transfer the crystals to a watch glass and let them dry in a desiccator or a vacuum oven at low temperature.
-
Analysis: Determine the mass and melting point of the purified product. A sharp melting point close to the literature value indicates high purity.
Data Summary Table
| Parameter | Value / Observation | Rationale |
| Compound Name | This compound | --- |
| CAS Number | 39096-81-6 | --- |
| Molecular Weight | 163.65 g/mol | For calculating molar quantities and theoretical yield. |
| Appearance (Crude) | Typically an off-white or yellowish solid | Color indicates the presence of impurities. |
| Appearance (Pure) | White crystalline solid | Absence of color is a good indicator of purity. |
| Melting Point | To be determined experimentally. (Note: Analogues range from 42°C to 151°C)[6] | The primary metric for assessing purity. A pure compound has a sharp, narrow melting range. |
| Starting Solvent | Ethanol / Ethanol-Water | Good starting point based on the polarity of similar amides.[1] |
Section 4: Visual Guides
Recrystallization Workflow Diagram
This diagram illustrates the logical flow of the entire recrystallization process, from crude starting material to pure, isolated crystals.
Caption: General workflow for purification by recrystallization.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common recrystallization problems.
Caption: Decision tree for troubleshooting common issues.
References
-
PubChem. 2-chloro-N-methylacetamide (CID 66773). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
El-Sayed, N. N. E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved January 22, 2026, from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved January 22, 2026, from [Link]
-
ChemSrc. (2024). 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS#: 1131-01-7). Retrieved January 22, 2026, from [Link]
-
PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide (CID 96338). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Patel, H. R., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1). Retrieved January 22, 2026, from [Link]
-
ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved January 22, 2026, from [Link]
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7 | Chemsrc [chemsrc.com]
Validation & Comparative
Comparative analysis of HPLC vs. GC for 2-chloro-N-(1,1-dimethylpropyl)acetamide quantification
An Application Scientist's Guide to Chromatographic Quantification: HPLC vs. GC for Chloroacetamide Analysis
A Note on the Analyte: This guide uses the well-characterized chloroacetamide herbicide, Alachlor, as a representative model for comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The target analyte, 2-chloro-N-(1,1-dimethylpropyl)acetamide, is not widely documented in scientific literature. However, as a member of the same chemical class, the principles of analysis, method development strategies, and comparative trade-offs discussed for Alachlor are directly applicable and provide a robust, data-driven framework for researchers.
Foundational Principles: Choosing the Right Chromatographic Path
The decision between HPLC and GC is fundamentally dictated by the analyte's physicochemical properties. For chloroacetamides like Alachlor, the choice is not immediately obvious, as it possesses characteristics amenable to both techniques.
-
Volatility and Thermal Stability (GC's Prerequisite): Alachlor has a boiling point that allows for volatilization without significant degradation at temperatures typical for GC analysis. This makes GC a viable, and often preferred, method due to its high resolving power. However, thermal lability is a key concern for some metabolites or related compounds, which could degrade in a hot GC inlet.
-
Solubility and Polarity (HPLC's Domain): Alachlor is soluble in common organic solvents used for HPLC mobile phases (e.g., acetonitrile, methanol) and possesses sufficient polarity to be retained on reversed-phase columns like C18. This makes HPLC an excellent alternative, particularly when dealing with complex matrices or thermally sensitive analytes.
The core of the decision-making process is therefore a trade-off between the high efficiency and sensitivity of GC for volatile compounds and the versatility and gentler conditions of HPLC for a broader range of analytes.
Head-to-Head Comparison: HPLC vs. GC for Alachlor Quantification
The optimal technique depends on the specific goals of the analysis, such as required sensitivity, sample throughput, and available equipment.
| Parameter | HPLC-UV Analysis | GC-MS Analysis | Senior Scientist's Insight |
| Sensitivity & Selectivity | Good sensitivity, with Limits of Detection (LOD) typically in the low µg/L (ppb) range. Selectivity is governed by chromatographic retention and UV absorbance wavelength, which can be prone to matrix interferences. | Excellent sensitivity, with LODs often reaching the ng/L (ppt) range. Mass Spectrometry (MS) provides unparalleled selectivity through mass-to-charge ratio detection, effectively eliminating most matrix interferences. | For trace-level quantification in complex environmental samples (e.g., surface water, soil extracts), the selectivity of GC-MS is a significant advantage. For quality control of formulated products with higher concentrations, the robustness and simplicity of HPLC-UV are often sufficient. |
| Sample Preparation | Requires sample filtration and dissolution in a mobile-phase compatible solvent. Solid-Phase Extraction (SPE) is commonly used for concentrating the analyte from aqueous samples. | Often requires more rigorous sample cleanup to remove non-volatile matrix components that could contaminate the GC inlet and column. Derivatization is generally not required for Alachlor, but extraction into a volatile solvent (e.g., hexane, ethyl acetate) is necessary. | SPE is a versatile technique applicable to both methods. The key difference is the final solvent; HPLC requires polarity matching with the mobile phase, while GC requires a high-volatility solvent. The cleanup for GC must be more stringent to protect the instrument. |
| Analysis Time & Throughput | Typical run times are between 5-15 minutes. With modern UHPLC systems, run times can be reduced to under 3 minutes, enabling high throughput. | Runtimes are often in the 15-30 minute range due to the temperature programming required for separation. | For a large number of samples, HPLC/UHPLC offers a clear advantage in speed and throughput. |
| Instrumentation & Cost | HPLC systems, especially with UV detectors, are generally less expensive to purchase and operate. The cost of solvents (mobile phase) is a primary operational expense. | GC-MS systems have a higher initial capital cost. The operational costs are often lower, primarily involving carrier gases (Helium, Hydrogen) and occasional source cleaning. | The choice often comes down to the lab's existing infrastructure. A lab equipped for environmental analysis will likely have a GC-MS, while a pharmaceutical QC lab may have a fleet of HPLCs. |
| Robustness & Maintenance | Considered highly robust. Common issues like clogged frits or failing pump seals are relatively straightforward to diagnose and fix. Column lifetime is excellent with proper sample filtration. | GC systems are also robust, but the inlet and MS source are susceptible to contamination from non-volatile matrix components, requiring more frequent maintenance (e.g., liner and septum changes, source cleaning). | HPLC is often viewed as a "workhorse" technique for routine analysis due to its operational stability. GC-MS requires a higher level of user expertise for maintenance and troubleshooting, particularly for the vacuum and MS components. |
Experimental Protocols: A Practical Guide
The following protocols represent validated starting points for method development.
HPLC-UV Method for Alachlor Quantification
This method is ideal for routine monitoring and quality control applications where high sample throughput and robustness are critical.
Workflow Diagram:
Caption: HPLC-UV workflow for Alachlor analysis.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of Alachlor (1000 mg/L) in acetonitrile. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L) by diluting the stock solution with the mobile phase.
-
Sample Preparation: For clear liquid samples, filter through a 0.45 µm PTFE syringe filter. If the expected concentration is high, dilute the sample gravimetrically with the mobile phase to fall within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV-Vis Diode Array Detector (DAD)
-
Wavelength: 220 nm
-
-
Analysis and Quantification: Inject the standards to establish a calibration curve based on peak area. Inject the prepared samples. The concentration of Alachlor in the sample is determined by interpolating its peak area from the linear regression of the calibration curve.
GC-MS Method for Trace Alachlor Quantification
This method is superior for detecting trace levels of Alachlor in complex matrices like environmental water or soil extracts, where high selectivity is paramount.
Workflow Diagram:
Caption: GC-MS workflow for Alachlor analysis.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of Alachlor (1000 mg/L) in ethyl acetate. Create calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) by diluting the stock solution with ethyl acetate.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 mL of water sample, add 5 g of sodium chloride and 30 mL of dichloromethane.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (bottom) layer. Repeat the extraction twice more.
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Program: 70 °C for 2 min, ramp to 200 °C at 25 °C/min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: m/z 160, 188, 237 (Quantification ion: 160)
-
-
Analysis and Quantification: Inject standards to create a calibration curve. The use of SIM mode drastically improves the signal-to-noise ratio by only monitoring characteristic fragment ions of Alachlor, enabling highly sensitive and selective quantification.
Conclusion and Recommendation
Both HPLC and GC are powerful and valid techniques for the quantification of this compound and its chemical relatives like Alachlor.
-
Choose HPLC for applications focused on quality control, formulation analysis, or when analyzing for the parent compound and potentially polar, thermally labile metabolites in the same run. Its robustness, speed, and lower instrument complexity make it ideal for high-throughput, routine laboratories.
-
Choose GC-MS when the primary objective is to achieve the lowest possible detection limits for trace-level analysis in complex environmental or biological matrices. The superior selectivity of mass spectrometry is indispensable for cutting through matrix noise and providing confident identification and quantification at ppt levels.
The final decision should be guided by a thorough assessment of the project's specific requirements for sensitivity, selectivity, sample matrix, and available laboratory resources.
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2-Chloro-N-(1,1-dimethylpropyl)acetamide in Accordance with ICH Guidelines
Introduction: The Imperative of Method Validation
In the landscape of pharmaceutical development and manufacturing, the data that underpins product quality, safety, and efficacy is paramount. The analytical methods that generate this data must be rigorously proven to be reliable, reproducible, and fit for their intended purpose. This process, known as analytical method validation, is not merely a regulatory checkbox; it is a foundational element of good science and a critical component of Quality by Design (QbD).
This guide provides an in-depth, practical comparison and workflow for the validation of a quantitative analytical method—specifically, a High-Performance Liquid Chromatography (HPLC) assay—for 2-chloro-N-(1,1-dimethylpropyl)acetamide. This compound, often used as an intermediate in chemical synthesis, requires precise quantification to ensure the quality of downstream products. Our approach is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[1][2][3] Throughout this guide, we will not only detail the "what" and "how" of each validation parameter but also the "why," providing the scientific rationale behind each experimental choice.
The Analytical Procedure: A Hypothetical HPLC Method
Before validation can commence, a suitable analytical method must be developed. For the purpose of this guide, we will assume the development of the following isocratic HPLC-UV method for the assay of this compound.
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/Vis Detector | Standard, robust equipment for quantitative analysis of chromophoric compounds. |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile, reversed-phase column providing good retention and separation for moderately non-polar analytes. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common mobile phase for reversed-phase chromatography, offering good peak shape and elution strength. |
| Flow Rate | 1.0 mL/min | A typical flow rate that balances analysis time with system pressure. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection Wavelength | 210 nm | Assumed λmax for the analyte, providing optimal sensitivity. |
| Injection Volume | 10 µL | A standard volume that minimizes band broadening. |
| Analyte Concentration | 100 µg/mL (Target) | A representative concentration for an assay of a bulk substance. |
The Validation Workflow: A Step-by-Step Approach
Method validation is a systematic journey. The following diagram illustrates the logical flow of validation activities, moving from foundational checks to more complex assessments.
Caption: A logical workflow for analytical method validation.
Specificity: Ensuring the Signal is True
Why it's critical: Specificity is the ability of the method to measure the analyte of interest unequivocally in the presence of other components that might be present.[2][4][5] For an intermediate like this compound, these could include starting materials, by-products, degradation products, or matrix components. Without specificity, you risk over- or under-quantifying your target, leading to incorrect quality assessments.
Experimental Protocol
-
Prepare a Placebo Solution: Create a mixture of all potential interfering substances (e.g., known impurities, degradation products) without the analyte.
-
Prepare an Analyte Solution: Prepare a solution containing only the this compound reference standard.
-
Prepare a Spiked Solution: Spike the placebo solution with the analyte reference standard.
-
Analysis: Inject all three solutions into the HPLC system.
-
Evaluation:
-
The chromatogram from the placebo solution should show no peak at the retention time of the analyte.
-
The chromatogram of the spiked solution should show a well-resolved peak for the analyte, distinct from any other peaks. Peak purity analysis (using a photodiode array detector, if available) should be performed to confirm the analyte peak is spectrally homogeneous.
-
Acceptance Criteria
-
No significant interference (e.g., peak area < 0.1% of the analyte peak) at the retention time of the analyte in the placebo chromatogram.
-
The analyte peak must be resolved from all other peaks (Resolution > 2.0).
Linearity and Range: Establishing Proportionality
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[5][6][7] This relationship is fundamental for accurate quantification across a defined concentration interval, known as the range. The range is derived directly from the linearity study and confirms the method has suitable accuracy, precision, and linearity at the upper and lower ends of the concentration interval.[6][8]
Experimental Protocol
-
Prepare a Stock Solution: Accurately prepare a high-concentration stock solution of the reference standard.
-
Create Calibration Standards: Perform serial dilutions of the stock solution to create a minimum of five concentration levels. For an assay, this typically covers 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).[2][9]
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria & Data Summary
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be minimal and not statistically different from zero.
| Concentration (µg/mL) | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Mean Peak Area |
| 80 | 799,500 | 801,000 | 800,200 | 800,233 |
| 90 | 900,100 | 899,500 | 901,100 | 900,233 |
| 100 | 1,000,500 | 1,001,500 | 999,800 | 1,000,600 |
| 110 | 1,101,000 | 1,099,000 | 1,100,500 | 1,100,167 |
| 120 | 1,200,800 | 1,201,200 | 1,202,000 | 1,201,333 |
| Linear Regression | r² = 0.9998 | Slope = 10005 | Y-intercept = 150 |
Accuracy: Measuring Closeness to the Truth
Why it's critical: Accuracy expresses the closeness of the results obtained by the method to the true value.[4][5] It's a measure of systemic error. An inaccurate method will consistently provide biased results, which could lead to the rejection of a good batch of material or the acceptance of a failing one. Accuracy is typically evaluated by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol
-
Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[2]
-
Replicates: Prepare a minimum of three separate samples at each concentration level.
-
Analysis: Analyze the spiked samples using the validated method.
-
Calculation: Determine the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Acceptance Criteria & Data Summary
-
Percent Recovery: Typically within 98.0% to 102.0% for an assay of a bulk substance.
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 80% | 80.0 | 80.2 | 100.3 |
| 80% | 80.0 | 79.8 | 99.8 |
| Mean (80%) | 99.8 | ||
| 100% | 100.0 | 100.5 | 100.5 |
| 100% | 100.0 | 99.7 | 99.7 |
| 100% | 100.0 | 100.1 | 100.1 |
| Mean (100%) | 100.1 | ||
| 120% | 120.0 | 119.5 | 99.6 |
| 120% | 120.0 | 121.0 | 100.8 |
| 120% | 120.0 | 120.4 | 100.3 |
| Mean (120%) | 100.2 |
Precision: Measuring Agreement
Why it's critical: Precision measures the degree of agreement (or scatter) among a series of measurements from the same homogeneous sample.[4][8] It reflects the random errors of a method. Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[8]
Caption: Levels of precision evaluated during validation.
Experimental Protocol
-
Repeatability:
-
Prepare a minimum of six samples at 100% of the target concentration.
-
Alternatively, use nine determinations across the specified range (e.g., three replicates at three concentrations).[2]
-
Analyze the samples on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, or using a different instrument.
-
-
Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of data.
Acceptance Criteria & Data Summary
-
%RSD: ≤ 2.0% for an assay of a bulk substance.
| Precision Level | Analyst/Day | N | Mean Conc. (µg/mL) | %RSD |
| Repeatability | Analyst 1 / Day 1 | 6 | 100.2 | 0.8% |
| Intermediate | Analyst 2 / Day 2 | 6 | 99.8 | 1.1% |
| Overall | Both Combined | 12 | 100.0 | 1.3% |
Detection & Quantitation Limits (LOD & LOQ)
Why it's critical: While primarily important for impurity analysis, understanding the method's limits is crucial.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[2][10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2][7][10]
For an assay method, demonstrating LOD and LOQ is not always required, but it is good practice. The most common method is based on the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol & Calculation
-
Determine the Slope (S): Use the slope from the linearity study.
-
Determine the Standard Deviation of the Response (σ): This can be estimated from the standard deviation of the y-intercepts of regression lines or by analyzing a number of blank samples and calculating the standard deviation of the responses.
-
Calculate:
Acceptance Criteria & Data Summary
-
The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
| Parameter | Value |
| Slope (S) | 10005 |
| SD of Intercept (σ) | 250 |
| Calculated LOD | 0.08 µg/mL |
| Calculated LOQ | 0.25 µg/mL |
Robustness: Assessing Reliability
Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage. It is typically investigated during the development phase but is a key part of validation.
Experimental Protocol
-
Identify Key Parameters: Select critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Introduce Small Variations: Vary each parameter slightly from the nominal method conditions (e.g., flow rate of 0.9 and 1.1 mL/min; temperature of 28°C and 32°C).
-
Analysis: Analyze a system suitability solution or a standard sample under each varied condition.
-
Evaluation: Assess the impact of the changes on system suitability parameters (e.g., retention time, peak shape, resolution) and quantitative results.
Acceptance Criteria
-
System suitability criteria must be met under all tested variations.
-
The quantitative result should not deviate significantly (e.g., by >2%) from the result obtained under nominal conditions.
System Suitability: The Pre-Analysis Check
Why it's critical: System suitability testing (SST) is an integral part of the overall analytical procedure.[11][12] It is performed before each analytical run to ensure the chromatographic system is performing adequately.[13][14] SST parameters and their acceptance criteria are established during method validation.
Typical SST Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Repeatability (%RSD) | Confirms injection precision | %RSD ≤ 1.0% for 5 replicate injections |
| Tailing Factor (T) | Measures peak symmetry | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | Measures column efficiency | N > 2000 |
| Resolution (Rs) | Measures separation of peaks | Rs > 2.0 (between analyte and closest eluting peak) |
Conclusion: A Foundation of Trust
The validation of an analytical method for this compound, when executed according to ICH Q2(R1) guidelines, provides documented evidence that the procedure is fit for its intended purpose.[2] This comprehensive process, encompassing specificity, linearity, accuracy, precision, limits, and robustness, builds a foundation of trust in the analytical data. By understanding the scientific rationale behind each validation parameter, researchers and drug development professionals can design and execute robust validation studies, ensuring data integrity and ultimately contributing to the quality and safety of pharmaceutical products.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Chemicals Agency. [Link]
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The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. [Link]
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Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation . IVT Network. [Link]
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What Are HPLC System Suitability Tests and Their Importance? . Altabrisa Group. [Link]
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System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 . YouTube. [Link]
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Analytical Method Validation Definitions in Pharmaceuticals . Pharmaguideline. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Methods for 2-chloro-N-(1,1-dimethylpropyl)acetamide
Introduction: The Imperative of Method Reproducibility in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the reliability and reproducibility of analytical data are paramount. The ability to consistently measure the concentration of an active pharmaceutical ingredient (API), impurity, or intermediate across different laboratories, equipment, and analysts is the bedrock of regulatory compliance and patient safety. This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative determination of 2-chloro-N-(1,1-dimethylpropyl)acetamide, a key chemical intermediate.
Cross-validation, at its core, is the process of verifying that a validated analytical method produces consistent and reliable results when performed by different laboratories.[1] This is a critical step during method transfer between facilities, in multi-site clinical studies, or for collaborative studies aimed at establishing a compendial method.[1] The principles outlined herein are grounded in the internationally recognized guidelines set forth by the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline on the validation of analytical procedures.[2][3][4]
This guide is designed for researchers, analytical scientists, and quality control professionals. It offers not just a set of protocols, but also the underlying scientific rationale for the experimental choices, ensuring a deep understanding of the "why" behind the "how."
Analytical Methodologies for Acetamide Quantification
The selection of an appropriate analytical technique is a critical first step and depends on the physicochemical properties of this compound and the intended purpose of the analysis. The two most common and suitable chromatographic techniques for this class of compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds.[5][6] For a moderately polar compound like an N-substituted acetamide, reversed-phase HPLC is the method of choice.
Rationale for Method Design: The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating compounds of similar polarity.[7] The mobile phase, a mixture of acetonitrile and water, provides the necessary elution strength, while the addition of a small amount of acid (e.g., phosphoric or formic acid) helps to ensure good peak shape by suppressing the ionization of any residual silanols on the column packing.[7][8] UV detection is appropriate given the presence of a chromophore in the molecule.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[5] While this compound has a moderate molecular weight, its volatility may be sufficient for GC analysis.
Rationale for Method Design: A non-polar or mid-polarity capillary column is typically used for the separation of such compounds. The choice of a flame ionization detector (FID) is common for carbon-containing compounds, offering a wide linear range and good sensitivity. For enhanced sensitivity and specificity, especially for trace-level analysis, a mass spectrometer (MS) detector can be employed.[9]
Comparative Overview of Analytical Techniques
The choice between HPLC and GC will depend on several factors, including the presence of non-volatile impurities, the required sensitivity, and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Best suited for volatile and thermally stable compounds. |
| Sample Preparation | Typically involves dissolving the sample in the mobile phase and filtering. | May require derivatization to increase volatility; sample must be dissolved in a volatile solvent. |
| Linearity Range (Typical) | 0.1 - 100 µg/mL[5] | 0.1 - 50 µg/mL[5] |
| Limit of Detection (LOD) (Typical) | 0.02 µg/mL[5] | 0.05 µg/mL (FID), potentially lower with MS.[5] |
| Precision (% RSD) (Typical) | < 2.0%[5] | < 3.0% |
| Accuracy (% Recovery) (Typical) | 98.0 - 102.0%[5] | 97.0 - 103.0%[5] |
Experimental Protocol: Inter-Laboratory Cross-Validation Study
This section provides a detailed, step-by-step protocol for conducting a cross-validation study between two or more laboratories.
Study Initiation and Protocol Development
-
Objective: To demonstrate that the analytical method for the quantification of this compound provides comparable results across different laboratories.
-
Scope: The study will involve a designated originating laboratory and one or more receiving laboratories.
-
Validation Protocol: A comprehensive protocol should be written and approved prior to the commencement of the study.[10] This protocol must define the analytical method, the samples to be tested, the acceptance criteria, and the responsibilities of each laboratory.
Preparation and Distribution of Study Samples
The originating laboratory will prepare a set of homogeneous samples to be distributed to all participating laboratories. These should include:
-
Reference Standard: A well-characterized batch of this compound.
-
Validation Samples: Samples of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11] These should be prepared from a common stock to minimize variability.
-
Matrix Samples: If the method is intended for a specific matrix (e.g., a reaction mixture or a final product formulation), samples spiked with known concentrations of the analyte in that matrix should be included.
Analytical Method Protocol
The following is a model HPLC method that can be used as a starting point for validation.
HPLC Method Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[8][12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.[5]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.[5]
-
Sample Preparation: Dissolve the validation samples in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[5]
-
Cross-Validation Execution
Each participating laboratory will perform the analysis according to the established protocol. The following validation parameters should be assessed:
-
System Suitability: Before any analysis, the performance of the chromatographic system must be verified. This typically includes parameters like retention time, peak area reproducibility, column efficiency (plate count), and peak tailing.[11]
-
Accuracy: The closeness of the test results to the true value. This is assessed by analyzing the validation samples and calculating the percent recovery.[4][10]
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[13]
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.[13]
-
Reproducibility: The precision between different laboratories. This is the primary focus of the cross-validation study.[13]
-
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[4]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Data Analysis and Acceptance Criteria
All raw data, chromatograms, and calculations should be documented and shared between the laboratories.
Acceptance Criteria for Cross-Validation: The acceptance criteria should be pre-defined in the validation protocol. A common approach is to compare the mean results obtained by the different laboratories. For chromatographic methods, at least two-thirds of the results from the receiving laboratory should be within ±20% of the mean result from the originating laboratory.[14]
| Validation Parameter | Typical Acceptance Criteria |
| Accuracy | Mean recovery of 98.0% to 102.0% of the theoretical value. |
| Precision (Reproducibility) | Relative Standard Deviation (RSD) between laboratories should not exceed a pre-defined limit (e.g., < 5%). |
| Linearity | Correlation coefficient (r²) > 0.999.[5] |
| System Suitability | RSD of peak areas for replicate injections < 2.0%. Tailing factor < 2.0. |
Visualization of the Cross-Validation Process
Caption: Workflow for inter-laboratory cross-validation.
Caption: Interrelationship of analytical method validation parameters.
Conclusion and Reporting
Upon successful completion of the cross-validation study, a comprehensive report should be generated. This report should summarize the results from all participating laboratories, include a statistical analysis of the data, and state whether the pre-defined acceptance criteria were met. A successful cross-validation provides a high degree of confidence that the analytical method is robust, reliable, and transferable, ensuring consistent quality assessment of this compound across its lifecycle. This documented evidence is crucial for regulatory submissions and for maintaining data integrity throughout the pharmaceutical development process.[1][15]
References
- ICH. (n.d.). Quality Guidelines.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- Altabrisa Group. (2025, August 30). Key Analytical Procedure Validation Regulations You Need to Know.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- BioPharm International. (n.d.). Method Validation Guidelines.
- Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1184–1193.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N,N-diethyl- on Newcrom R1 HPLC column.
- BenchChem. (2025). Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for N-[2-(nonylamino)ethyl]acetamide.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
- Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111–117.
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Structure-activity relationship studies of 2-chloro-N-alkyl/aryl acetamide derivatives
An In-Depth Technical Guide to the Structure-Activity Relationships of 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives
Introduction: The Versatile Chloroacetamide Scaffold
In the landscape of medicinal chemistry, the 2-chloro-N-substituted acetamide scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active compounds.[1][2] The inherent reactivity of the α-chloro group, combined with the vast chemical space accessible through modification of the N-substituent, makes this class of molecules a fertile ground for drug discovery.[3][4] These derivatives have demonstrated a remarkable breadth of bioactivities, including potent antimicrobial, antifungal, and anticancer properties.[1][2][3][5]
This guide provides a comprehensive comparison of 2-chloro-N-alkyl/aryl acetamide derivatives, moving beyond a simple catalog of compounds to explore the causal relationships between chemical structure and biological function. We will dissect the synthetic strategies, compare performance using quantitative experimental data, and elucidate the underlying mechanisms of action to provide researchers, scientists, and drug development professionals with a robust framework for designing next-generation therapeutic agents based on this versatile scaffold.
Synthetic Strategies: Forging the Chloroacetamide Core
The construction of 2-chloro-N-alkyl/aryl acetamides is typically achieved through a straightforward and efficient chloroacetylation reaction. The most common method involves the acylation of a primary or secondary amine (either alkyl or aryl) with chloroacetyl chloride.[1][6]
The rationale for this approach lies in the high reactivity of the acid chloride, which readily acylates the nucleophilic amine. The reaction is often performed in the presence of a mild base, such as triethylamine or pyridine, to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.[7] The choice of an inert solvent, like dichloromethane or toluene, is critical to prevent unwanted side reactions.
Caption: General workflow for the synthesis of 2-chloro-N-substituted acetamides.
Experimental Protocol: General Synthesis of a 2-Chloro-N-Aryl Acetamide Derivative
This protocol describes a representative method for synthesizing N-aryl-2-chloroacetamide derivatives.
-
Preparation: To a round-bottom flask charged with a magnetic stir bar, add the desired primary aromatic amine (10 mmol, 1.0 eq.).
-
Dissolution: Dissolve the amine in a suitable inert solvent, such as dichloromethane (DCM) or toluene (30 mL).
-
Base Addition: Add triethylamine (12 mmol, 1.2 eq.) to the solution to act as an HCl scavenger.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermic nature of the acylation.
-
Acylation: Add chloroacetyl chloride (11 mmol, 1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with water, 1N HCl, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-chloro-N-aryl acetamide.[1] Characterization is confirmed using IR, NMR, and Mass Spectrometry.[1][8]
Comparative Analysis of Biological Activity and SAR
The biological profile of chloroacetamide derivatives is profoundly influenced by the nature of the N-substituent. Below, we compare their performance across key therapeutic areas.
Antimicrobial Activity
Derivatives of 2-chloroacetamide are known to possess broad-spectrum antibacterial and antifungal activity.[1] A critical structural feature for this activity is the presence of the chlorine atom on the alpha-carbon; its replacement often leads to a loss of function.[2]
Structure-Activity Relationship (SAR) Insights:
-
Gram-Positive vs. Gram-Negative: Many derivatives show greater potency against Gram-positive bacteria (e.g., Staphylococcus aureus) than Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[9][10]
-
Aryl Substituents: The electronic properties and position of substituents on the N-aryl ring are critical. Halogenated substituents (e.g., -F, -Cl, -Br) in the para-position of the phenyl ring often enhance activity.[9] This is attributed to increased lipophilicity, which facilitates passage through the bacterial cell membrane.[9]
-
Alkyl vs. Aryl: N-aryl derivatives are generally more explored and often show more potent and specific activity compared to their N-alkyl counterparts in antimicrobial contexts.
Table 1: Comparative Antimicrobial Activity of 2-Chloro-N-Aryl Acetamide Derivatives
| Compound | N-Substituent | Target Organism | Activity (Zone of Inhibition, mm) | Reference |
|---|---|---|---|---|
| C1 | Phenyl | S. aureus | 18 mm | [1] |
| C2 | 4-Chlorophenyl | S. aureus | 36 mm | [2] |
| C3 | 4-Fluorophenyl | S. aureus | 25 mm | [1] |
| C4 | 4-Methoxyphenyl | E. coli | 15 mm | [1] |
| C5 | 2-Methoxyphenyl | P. aeruginosa | 12 mm | [1] |
| C6 | Naphthalen-2-yl | S. aureus | 20 mm |[1] |
Data compiled from various sources for comparative purposes.
Antifungal Activity
The antifungal potential of this scaffold is significant, particularly against clinically relevant and often drug-resistant strains of Candida and Aspergillus.[11][12][13]
Structure-Activity Relationship (SAR) Insights:
-
Core Moiety: 2-chloro-N-phenylacetamide itself is a potent antifungal agent, inhibiting both planktonic cells and biofilms of fluconazole-resistant Candida species.[11][13]
-
Substituent Effects: The presence of a bromine atom at the para-position of the phenyl ring (N-4-bromophenyl-2-chloroacetamide) was shown to significantly improve activity against dermatophytes and Candida.[14] This aligns with the known importance of halogens in the structure of clinical antifungals like fluconazole and clotrimazole.[14]
-
Biofilm Disruption: A key advantage of these compounds is their ability to not only inhibit the formation of fungal biofilms but also to disrupt pre-formed biofilms, a critical factor in persistent infections.[11][13]
Table 2: Comparative Antifungal Activity (MIC/MFC)
| Compound | N-Substituent | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
|---|---|---|---|---|---|
| F1 | Phenyl | C. albicans (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | [11][13] |
| F2 | Phenyl | C. parapsilosis (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | [11][13] |
| F3 | Phenyl | A. flavus | 16 - 256 | 32 - 512 | [12] |
| F4 | Phenyl | C. tropicalis | 16 - 256 | - | [15] |
| F5 | 4-Bromophenyl | Fusarium spp. | 12.5 - 50 | - |[14] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Anticancer Activity
N-substituted-2-chloroacetamides have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][16] Their activity often stems from their ability to act as covalent inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
The "Warhead": The chloroacetamide moiety acts as an electrophilic "warhead," forming covalent bonds with nucleophilic residues in target proteins.[3][16][17]
-
Heterocyclic Scaffolds: Incorporating a thiazole ring into the N-substituent has been shown to yield compounds with significant cytotoxic activity against leukemia and breast cancer cell lines.
-
Dihalogenation: Interestingly, while the monochloroacetamide derivatives are potent, the corresponding 2,2-dichloroacetamide analogs often show negligible anticancer activity, highlighting the specific electronic and steric requirements for target engagement.[18]
-
Aryl Group Influence: The nature of the N-aryl group is crucial for directing the molecule to the target protein and establishing non-covalent interactions that position the warhead for reaction. Derivatives with fluorinated phenyl rings or larger aromatic systems have shown promise.
Table 3: Comparative Anticancer Activity (IC₅₀ Values)
| Compound | N-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| A1 | N-(2-(tert-butylamino)-1-(4-nitrophenyl)-2-oxoethyl)-N-(2-fluorophenyl) | MCF-7 (Breast) | 11.94 | [19] |
| A2 | N-(2-(tert-butylamino)-1-(4-nitrophenyl)-2-oxoethyl)-N-(2-fluorophenyl) | A549 (Lung) | 16.54 | [19] |
| A3 | Thiazole-scaffold derivative | Jurkat (Leukemia) | Significant Activity | |
| A4 | Pyridin-3-yl derivative | Various | Varies | [7] |
| A5 | Substituted phenyl | Breast, Prostate, Oral | Hits Identified |[16] |
IC₅₀: Half-maximal inhibitory concentration.
Unraveling the Mechanism of Action
The diverse biological effects of 2-chloro-N-substituted acetamides are rooted in a common mechanistic theme: covalent modification of biological macromolecules. The electrophilic carbon bearing the chlorine atom is susceptible to nucleophilic attack by amino acid residues like cysteine and histidine within protein active sites.[3]
Caption: Proposed mechanism of action via covalent modification of a target protein.
-
Anticancer Mechanism: A primary proposed mechanism for their anticancer effect is the inhibition of key enzymes in signaling pathways crucial for cancer cell survival, such as the PI3K/Akt/mTOR pathway.[3] By alkylating cysteine residues in the active sites of these kinases, the compounds can induce cell cycle arrest and apoptosis.[3] Another identified target is Glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells; its inhibition can lead to increased oxidative stress and cell death.
-
Antifungal Mechanism: For antifungal activity against Candida species, in silico studies suggest the inhibition of the enzyme dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis.[15] Other proposed mechanisms include binding to ergosterol on the fungal plasma membrane, disrupting membrane integrity.[12]
-
Herbicidal Mechanism: While outside the scope of drug development, the well-understood herbicidal action of chloroacetamides—inhibition of very-long-chain fatty acid (VLCFA) elongase—serves as a powerful proof-of-concept for their ability to act as potent enzyme inhibitors through covalent modification.[20][21]
Conclusion and Future Directions
The 2-chloro-N-alkyl/aryl acetamide scaffold is a validated platform for the development of potent bioactive agents. Structure-activity relationship studies consistently highlight several key principles:
-
The chloroacetamide moiety is an effective covalent "warhead" essential for activity.
-
The N-substituent is the primary determinant of potency, selectivity, and target specificity.
-
N-aryl derivatives offer extensive opportunities for fine-tuning activity through substitution, with halogenated and heterocyclic systems being particularly promising.
Future research should focus on leveraging these SAR insights for rational drug design. The development of derivatives with enhanced selectivity for cancer-specific proteins or microbial enzymes over host targets is paramount. Furthermore, optimizing the N-substituent to improve pharmacokinetic properties (ADME) will be crucial for translating the in vitro potency of these compounds into in vivo efficacy. The exploration of this chemical space is far from exhausted, and the 2-chloroacetamide scaffold will undoubtedly continue to be a source of novel therapeutic candidates.
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ResearchGate. (n.d.). Novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[1][3][22]triazino[2,3-c]quinazoline-6- yl)thio]acetamides: Synthesis, cytotoxicity, anticancer activity, COMPARE analysis and docking. Retrieved from
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A Comparative Toxicological Assessment of 2-chloro-N-(1,1-dimethylpropyl)acetamide and Its Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative toxicity assessment of 2-chloro-N-(1,1-dimethylpropyl)acetamide and its structurally related analogs, a class of compounds widely known for their herbicidal activity. For researchers in toxicology, environmental science, and drug development, understanding the nuanced differences in the toxicity profiles of these analogs is critical for risk assessment and the development of safer chemical entities. This document moves beyond a simple recitation of data, offering insights into the structure-toxicity relationships and the experimental rationale that underpins modern toxicological evaluation.
Introduction to Chloroacetamide Herbicides
Chloroacetamide herbicides are extensively used in agriculture to control the growth of annual grasses and some broadleaf weeds.[1][2] Their efficacy is well-documented, but their potential for environmental contamination and adverse effects on non-target organisms, including humans, necessitates rigorous toxicological scrutiny.[1][3] These compounds share a common chemical scaffold but differ in the substituents on the nitrogen atom, which significantly influences their metabolic fate, reactivity, and, consequently, their toxicity.[4][5] This guide will focus on a comparative analysis of this compound and its prominent analogs, such as acetochlor, alachlor, butachlor, and metolachlor, to elucidate the structural determinants of their toxicological profiles.
The Mechanistic Underpinnings of Chloroacetamide Toxicity
The toxicity of chloroacetamide herbicides is not solely a function of the parent compound but is intricately linked to their metabolic activation. A prevailing hypothesis suggests a complex metabolic pathway that leads to the formation of DNA-reactive dialkylbenzoquinone imines, which are considered the ultimate carcinogenic species.[5]
This bioactivation cascade is a critical concept for any researcher in this field. It underscores why in vitro metabolism studies are a cornerstone of assessing the potential hazard of these compounds. The initial steps involve N-dealkylation mediated by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4 and CYP2B6 in humans.[5] This metabolic step is often rate-limiting and varies significantly among the different analogs, contributing to their differential toxicity.[5][6]
The subsequent metabolites can undergo further transformations, including para-hydroxylation and oxidation, to yield the reactive benzoquinone imine.[5] Another key aspect of their mechanism is the induction of oxidative stress. Studies have shown that acetochlor and its metabolites can induce the generation of reactive oxygen species (ROS), leading to decreased levels of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH).[1][3][7] This oxidative stress can, in turn, promote DNA damage, trigger apoptosis, and contribute to overall cytotoxicity.[1][3][7]
Below is a generalized schematic of the proposed metabolic activation pathway leading to toxicity.
Caption: Generalized Metabolic Activation Pathway of Chloroacetamide Herbicides.
Comparative Toxicity Assessment
The structural variations among chloroacetamide analogs directly translate to differences in their toxicological profiles. Key areas of differentiation include cytotoxicity, genotoxicity, and effects on specific organ systems.
Cytotoxicity
In vitro cytotoxicity assays using cell lines such as human hepatoma (HepG2) are invaluable for initial screening and ranking of toxic potential. These assays provide a controlled environment to assess cellular responses to chemical exposure, often measuring endpoints like cell viability, membrane integrity (e.g., LDH leakage), and metabolic activity.
Comparative Cytotoxicity Data:
| Compound | Cell Line/System | Endpoint | Result | Reference |
| Acetochlor (AC) | HepG2 | Cell Viability (MTT) | Dose-dependent decrease | [3] |
| Zebrafish Embryos | LC50 | Varies by species | [3] | |
| CMEPA (Metabolite of AC) | HepG2 | Cell Viability (MTT) | Dose-dependent decrease | [3] |
| MEA (Metabolite of AC) | HepG2 | Cell Viability (MTT) | Dose-dependent decrease | [3] |
| Alachlor | Rat Hepatocytes | LC50 (4h) | 325 µM | [6] |
| Human Hepatocytes | Cytotoxicity | Potency comparable to rat | [6] | |
| Acetochlor | Rat Hepatocytes | Cytotoxicity | More potent than metolachlor | [6] |
| Metolachlor | Rat Hepatocytes | Cytotoxicity | Less potent than alachlor/acetochlor | [6] |
| Butachlor | Rat Liver Microsomes | Metabolism to CDEPA | Greater than human microsomes | [5] |
CMEPA: 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide; MEA: 2-methyl-6-ethylaniline; CDEPA: 2-chloro-N-(2,6-diethylphenyl)acetamide; LC50: Lethal Concentration 50%.
The data indicates that both the parent compounds and their primary metabolites exhibit cytotoxicity.[3] For instance, acetochlor and its metabolites, CMEPA and MEA, all induce a dose-dependent reduction in the viability of HepG2 cells.[3] Comparative studies in isolated hepatocytes have shown that alachlor and acetochlor are more potent cytotoxicants than metolachlor in rat hepatocytes.[6] This difference is likely tied to the rate of their metabolic activation, as the formation of the N-dealkylated metabolite from metolachlor is negligible in rat liver microsomes compared to acetochlor and alachlor.[6]
Genotoxicity
Genotoxicity, the ability of a chemical to damage genetic material, is a critical endpoint in toxicological assessment due to its link with carcinogenicity. For chloroacetamides, genotoxicity is often attributed to the formation of reactive metabolites that can adduct to DNA.
Studies have demonstrated that acetochlor and its metabolites (CMEPA and MEA) can induce DNA breakage in HepG2 cells, as evidenced by the comet assay.[1][2] This effect is closely linked to the induction of ROS. The co-treatment with an antioxidant like N-acetylcysteine (NAC) has been shown to alleviate the pro-apoptotic and DNA-damaging effects of these compounds, supporting the role of oxidative stress in their genotoxic mechanism.[1][3][7]
Structure-Toxicity Relationship
The relationship between the chemical structure of chloroacetamide herbicides and their toxicity is a key area of investigation.[8][9] The nature of the N-alkyl substituent appears to be a significant determinant of their biological activity and toxicity.[4]
-
N-Alkyl Group: The size and branching of the N-alkoxyalkyl or related groups influence the rate of metabolism by CYP enzymes. For example, the differential metabolism of alachlor, acetochlor, and metolachlor is a key factor in their varying hepatotoxicity.[6]
-
Aromatic Ring Substituents: The substitution pattern on the aniline ring also plays a role in the compound's reactivity and interaction with biological targets.
Interestingly, while a certain level of alkylating reactivity is necessary for herbicidal action, studies suggest that reduced N-alkylating reactivity may correlate with improved herbicidal efficacy.[4] However, phytotoxicity is not solely dependent on chemical reactivity; factors like lipophilicity, uptake, and detoxification mechanisms within the target organism are also decisive.[4]
Essential Experimental Protocols
To ensure the reproducibility and validity of toxicological findings, standardized and well-described protocols are essential. Below are detailed methodologies for key assays discussed in this guide.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Objective: To determine the dose-dependent effect of a test compound on the viability of a cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Test compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle control (medium with the same concentration of solvent as the highest test concentration) and untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control group. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol: Genotoxicity Assessment via Comet Assay (Alkaline)
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Objective: To evaluate the extent of DNA strand breaks in cells exposed to a test compound.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMA) and normal melting point agarose (NMA)
-
Frosted microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope with appropriate filters and imaging software
Procedure:
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMA and allow to dry.
-
Cell Embedding: Harvest cells (approximately 1 x 10⁵ cells/mL) and mix with 0.5% LMA at 37°C. Pipette this mixture onto the pre-coated slide and cover with a coverslip.
-
Lysis: Once the agarose has solidified, remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind nucleoids containing supercoiled DNA.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~25V (~0.7 V/cm) for 20-30 minutes. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently rinse the slides with neutralization buffer. Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Score the comets using imaging software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment). At least 50-100 cells should be scored per sample.
Caption: Standard Workflow for In Vitro Cytotoxicity Assessment.
Conclusion
The toxicological profiles of this compound and its analogs are complex and dictated by their unique chemical structures, which influence their metabolic activation, reactivity, and interaction with biological systems. A comparative approach reveals that analogs like alachlor and acetochlor tend to exhibit greater cytotoxicity in some systems compared to metolachlor, a difference that correlates with their metabolic handling.[6] The primary mechanism of toxicity for this class of compounds involves metabolic activation to reactive intermediates and the induction of oxidative stress, leading to cytotoxicity and genotoxicity.[1][3][5] For researchers, a thorough understanding of these comparative toxicities and the underlying mechanisms is paramount for conducting meaningful risk assessments and for guiding the design of safer, next-generation chemicals. The experimental protocols provided herein serve as a foundation for the robust and reproducible evaluation of these and other novel compounds.
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Structure-toxicity relationship of chloroacetanilide herbicides: relative impact on soil microorganisms. PubMed.[Link]
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Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed.[Link]
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Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism. ResearchGate.[Link]
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Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. PubMed.[Link]
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Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications.[Link]
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Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. ResearchGate.[Link]
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Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. National Institutes of Health (NIH).[Link]
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Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. Cole-Parmer.[Link]
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Comparative Cytotoxicity of Alachlor, Acetochlor, and Metolachlor Herbicides in Isolated Rat and Cryopreserved Human Hepatocytes. PubMed.[Link]
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Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology | Cambridge Core.[Link]
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Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Ingenta Connect.[Link]
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A Comparative Guide to Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions in Chloroacetamide Crystals
Introduction: The Silent Architects of Crystalline Matter
In the world of solid-state chemistry and drug development, the macroscopic properties of a crystalline material—its stability, solubility, and bioavailability—are dictated by the intricate network of non-covalent interactions at the molecular level. These subtle forces, including hydrogen bonds, halogen bonds, and van der Waals forces, are the silent architects of the crystal lattice. For a molecule like chloroacetamide (ClCH₂CONH₂), which possesses a rich combination of functional groups—an amide capable of strong hydrogen bonding and a chloro-alkyl group that can participate in halogen and other weak interactions—understanding this architecture is paramount.[1][2][3]
This guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful and visually intuitive computational method for visualizing and quantifying intermolecular interactions within a crystal. We will use chloroacetamide as our case study to demonstrate the technique's utility. Furthermore, we will objectively compare Hirshfeld surface analysis with other established theoretical methods, namely the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, providing the experimental and theoretical context needed for researchers to select the most appropriate tools for their solid-state characterization challenges.
Pillar 1: Hirshfeld Surface Analysis – A Window into the Crystal Packing Environment
Hirshfeld surface analysis has become an indispensable tool for crystallographers, offering a unique method to partition crystal space and investigate intermolecular interactions.[4][5]
Theoretical Foundation
A Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by the points where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.[6] This "pro-crystal" density is a sum of the spherical atomic electron densities of all molecules in the lattice. The resulting surface effectively encapsulates the molecule, and its shape is determined by the proximity of neighboring molecules, providing a powerful visualization of the molecule's interaction environment.
Visualizing Interactions with Surface Property Maps
The true power of the Hirshfeld surface lies in its ability to be decorated with various properties, translating complex interaction data into comprehensible color maps. The most common and informative of these is the normalized contact distance, or d_norm.
The d_norm value is calculated based on dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface), normalized by the van der Waals (vdW) radii of the respective atoms. The resulting color map on the Hirshfeld surface provides immediate insight:
-
Red Spots: Indicate regions where intermolecular contacts are shorter than the sum of the vdW radii, representing the strongest interactions, such as hydrogen bonds.
-
White Areas: Represent contacts approximately equal to the vdW distance.
-
Blue Regions: Show contacts longer than the vdW radii, indicating weaker or no significant interactions.[7]
Other useful properties that can be mapped include the shape index and curvedness, which are particularly adept at identifying subtle π-π stacking interactions.[6]
Quantifying Interactions with 2D Fingerprint Plots
While the 3D surface provides a qualitative overview, the corresponding 2D "fingerprint plot" offers a quantitative summary of all intermolecular contacts.[4][6] This plot is a histogram of dᵢ versus dₑ, where each point represents a specific type of contact on the surface. The plot can be "decomposed" to show the relative contribution of specific atomic pairs to the overall crystal packing. For instance, one can isolate and quantify the percentage of the surface involved in O···H, Cl···H, or H···H contacts, providing a numerical fingerprint of the crystal's interaction landscape.[8][9]
Pillar 2: Experimental Protocol – Performing Hirshfeld Surface Analysis on Chloroacetamide
The following protocol outlines the workflow for analyzing the intermolecular interactions in chloroacetamide crystals using the standard software for this task, CrystalExplorer.[10][11]
Prerequisite: A Crystallographic Information File (CIF) of chloroacetamide. This data is the output of a single-crystal X-ray diffraction experiment and contains the atomic coordinates and unit cell parameters.[12][13]
Step-by-Step Workflow:
-
Load Crystal Structure: Import the chloroacetamide CIF file into the CrystalExplorer software. The program will display the unit cell and the packed molecules.
-
Select Molecule of Interest: From the packed crystal structure, select a single chloroacetamide molecule for which the Hirshfeld surface will be calculated.
-
Generate Hirshfeld Surface: Use the software's tools to generate the Hirshfeld surface around the selected molecule. The default isosurface value of 0.5 for the electron density weighting function is typically used.[6]
-
Map d_norm Property: Decorate the generated surface with the d_norm property. This will immediately highlight regions of significant intermolecular contacts. For chloroacetamide, one would expect to see prominent red spots near the amide N-H donor and carbonyl oxygen acceptor, indicative of N-H···O hydrogen bonds. Weaker contacts involving the chlorine atom and C-H groups would also be visible.
-
Generate 2D Fingerprint Plot: Calculate the overall 2D fingerprint plot. This provides a comprehensive summary of all contacts. The characteristic shape of the plot gives a first impression of the dominant interaction types. For example, sharp, distinct "spikes" are characteristic of strong hydrogen bonds.[4]
-
Decompose Fingerprint Plot: To gain quantitative insight, decompose the full fingerprint into contributions from specific atom pairs. This allows for the calculation of the percentage contribution of each interaction type (e.g., O···H/H···O, Cl···H/H···C, H···H) to the total Hirshfeld surface area. This step is crucial for comparing the relative importance of different interactions in directing the crystal packing.
Below is a diagram illustrating this experimental workflow.
Pillar 3: A Comparative Framework – Hirshfeld Analysis vs. Alternative Methodologies
While Hirshfeld analysis is a powerful first-line tool, a comprehensive understanding often requires corroboration from other computational techniques. Here, we compare it with two prominent methods: QTAIM and NCI plots.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM is a rigorously defined theory that partitions a molecule's electron density into atomic basins.[14][15] An intermolecular interaction is identified by the presence of a "(3, -1)" bond critical point (BCP) located on a bond path connecting the two interacting atoms.[14]
-
Key Advantage: QTAIM provides a definitive, quantum-mechanical answer to the question, "Is there a bond?" The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), can be used to classify the interaction's strength and nature (e.g., shared-shell covalent vs. closed-shell non-covalent).[16]
-
Causality: While Hirshfeld shows the consequence of proximity on the molecular surface, QTAIM identifies the underlying electronic feature (the bond path) that defines the interaction.
Non-Covalent Interaction (NCI) Plot
The NCI method is a visualization technique based on the electron density (ρ) and its reduced density gradient (s).[17][18][19] It excels at identifying and visualizing interaction regions in 3D space.
-
Key Advantage: NCI plots generate beautiful, intuitive isosurfaces in the space between molecules. These surfaces are color-coded based on the sign of the second Hessian eigenvalue (λ₂) multiplied by the density, allowing for a clear distinction between:
-
Strong, attractive interactions (Blue): e.g., hydrogen bonds.
-
Weak, attractive interactions (Green): e.g., van der Waals forces.
-
Strong, repulsive interactions (Red): e.g., steric clashes.[20]
-
-
Complementarity: NCI and Hirshfeld are highly complementary.[6] NCI shows the spatial extent and nature of the interaction field between molecules, while Hirshfeld shows where this field makes its most significant contact with the molecular surfaces.
The following diagram illustrates the logical relationship between these complementary techniques.
Data Summary and Comparison
The table below summarizes the key attributes of each method, providing a clear guide for selecting the appropriate tool.
| Feature | Hirshfeld Surface Analysis | Quantum Theory of Atoms in Molecules (QTAIM) | Non-Covalent Interaction (NCI) Plot |
| Core Principle | Partitioning of crystal space based on molecular electron density contribution.[6] | Topological analysis of the total electron density (ρ) to find critical points and bond paths.[14][15] | Analysis of the reduced density gradient (s) versus the electron density (ρ).[17][18] |
| Primary Output | 3D surfaces mapped with properties (d_norm); 2D fingerprint plots quantifying contact types.[4] | Molecular graphs showing bond paths; quantitative data (ρ, ∇²ρ) at bond critical points. | 3D isosurfaces color-coded by interaction type (attractive, repulsive, vdW).[20] |
| Key Strength | Highly intuitive visualization; excellent for quantifying the relative importance of different contacts. | Provides a rigorous, unambiguous definition of an interaction; characterizes interaction strength and nature. | Excellent for visualizing the spatial location and nature of interaction regions, including steric clashes. |
| Primary Limitation | Surface-based, does not describe the interaction in the space between molecules. | Can be computationally more demanding; interpretation of BCP data requires expertise. | Primarily a visualization tool; less inherently quantitative than Hirshfeld fingerprints or QTAIM data. |
| Best For... | A rapid, comprehensive overview and quantification of all contacts in a crystal structure. | Answering the fundamental question of whether a specific bonding interaction exists and characterizing its nature. | Understanding the spatial distribution of non-covalent forces and identifying regions of steric hindrance. |
Conclusion
For researchers and drug development professionals working with crystalline materials like chloroacetamide, Hirshfeld surface analysis serves as an exceptionally powerful and accessible entry point into the complex world of intermolecular interactions. Its ability to translate the crystal packing code into intuitive 3D maps and quantitative 2D fingerprints provides unparalleled insights into the forces governing solid-state structure.
While it excels as a standalone tool, its true potential is realized when used as part of a multi-faceted computational strategy. By integrating the findings from Hirshfeld analysis with the rigorous bond identification of QTAIM and the spatial mapping of NCI plots, scientists can build a comprehensive, self-validating model of crystal packing. This holistic understanding is not merely academic; it is fundamental to predicting and engineering the physical properties of crystalline solids, a cornerstone of modern materials science and pharmaceutical development.
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Karaush-Karmazin, N. M., et al. (2024). Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. EURASIAN JOURNAL OF CHEMISTRY, 2(1). Available at: [Link].
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Missioui, M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 920–924. Available at: [Link].
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A Researcher's Guide to Purity Assessment: Evaluating Synthesized 2-chloro-N-(1,1-dimethylpropyl)acetamide via Melting Point Analysis
For professionals in drug development and organic synthesis, the rigorous confirmation of a newly synthesized compound's purity is a foundational pillar of scientific integrity. This guide provides an in-depth evaluation of melting point analysis as a primary technique for assessing the purity of 2-chloro-N-(1,1-dimethylpropyl)acetamide. While a seemingly straightforward method, its effective application demands a nuanced understanding of the underlying principles and a systematic experimental approach.
This document will explore the theoretical basis of melting point depression, provide a detailed protocol for analysis, and critically compare this classical technique with modern spectroscopic and chromatographic methods. The insights presented herein are designed to equip researchers with the practical knowledge to not only execute the analysis but also to interpret the results with a high degree of confidence.
The Principle of Melting Point Depression: A Purity Indicator
The melting point of a pure, crystalline solid is a distinct physical property, representing the temperature at which the solid phase is in equilibrium with the liquid phase.[1] For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1°C.[2] However, the presence of impurities disrupts the uniform crystalline lattice structure.[3] This disruption weakens the intermolecular forces holding the solid together, requiring less energy to break the lattice and induce melting.[1][3]
The thermodynamic consequence of this is a phenomenon known as melting point depression , where the melting point of the impure substance is lower and the melting range is broader than that of the pure compound.[2][4] The extent of this depression and the breadth of the range are generally proportional to the amount of impurity present, making melting point a valuable and readily accessible indicator of purity.[3][4]
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of tert-amylamine with chloroacetyl chloride.[5][6] A common procedure involves the slow addition of chloroacetyl chloride to a solution of tert-amylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct.[7]
Potential Impurities: During this synthesis, several impurities can arise:
-
Unreacted Starting Materials: Residual tert-amylamine or chloroacetyl chloride.
-
Hydrolysis Product: Chloroacetic acid, from the reaction of chloroacetyl chloride with any moisture present.
-
Diacylated Byproduct: Formation of a di-substituted amide, although less likely with a sterically hindered amine.
To obtain a sample suitable for purity analysis, the crude product must be purified. Recrystallization is a highly effective method for purifying solid organic compounds like amides.[8][9] The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For amides, solvent systems such as ethanol/water or hexane/ethyl acetate are often effective.[10][11]
Experimental Protocol: Melting Point Determination
This protocol adheres to the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> for melting range analysis.[12]
Apparatus:
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor.
-
Capillary tubes (one end sealed).
-
Sample pulverizing tool (e.g., mortar and pestle).
Procedure:
-
Sample Preparation: Ensure the synthesized this compound is completely dry, as residual solvent can act as an impurity and depress the melting point.[3] The sample should be a fine, homogeneous powder to ensure uniform heat distribution in the capillary tube.[13]
-
Loading the Capillary Tube: Pack the dry, powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.[14] This is achieved by tapping the sealed end of the tube on a hard surface.
-
Calibration: Calibrate the melting point apparatus using certified reference standards with melting points bracketing the expected melting point of the sample.
-
Determination of Melting Range:
-
Place the packed capillary tube into the heating block of the apparatus.
-
Heat the sample at a rapid rate to a temperature approximately 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[15]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T2).
-
The melting range is reported as T1 - T2.
-
-
Mixed Melting Point (for Identity Confirmation):
-
Prepare an intimate 1:1 mixture of the synthesized sample and a pure, authentic reference standard of this compound.
-
Determine the melting range of this mixture using the same procedure.
-
If the synthesized compound is identical to the reference standard, the melting point of the mixture will be sharp and undepressed. If they are different, the melting point will be depressed and the range broadened.[3]
-
Data Presentation and Interpretation
For the purpose of this guide, and due to the absence of a consistently reported experimental melting point in the literature for this compound, we will use a hypothetical melting point of 85.0 - 86.0°C for a highly pure reference sample.
| Sample ID | Description | Observed Melting Range (°C) | Interpretation |
| REF-01 | Pure Reference Standard | 85.0 - 86.0 | Sharp melting range, indicative of high purity. |
| SYN-01A | Synthesized, Unpurified | 78.0 - 83.5 | Broad and depressed melting range, suggesting the presence of impurities. |
| SYN-01B | Synthesized, Recrystallized | 84.5 - 85.8 | Sharp melting range, close to the reference, indicating successful purification. |
| MMP-01 | Mixed Melting Point (SYN-01B + REF-01) | 84.8 - 86.0 | No significant depression or broadening, confirming the identity of the synthesized compound. |
Visualizing the Workflow and Concepts
Diagram 1: Experimental Workflow for Melting Point Analysis
Caption: Workflow for determining the melting point of a synthesized compound.
Diagram 2: Concept of Melting Point Depression
Caption: Impurities disrupt the crystal lattice, leading to a lower and broader melting point.
Comparative Analysis with Other Techniques
While melting point analysis is a valuable tool, it should be part of a broader analytical strategy for comprehensive purity assessment.
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique for monitoring reaction progress and assessing the number of components in a mixture.[16][17] By co-spotting the synthesized product with the starting materials, the disappearance of reactants and the appearance of a new product spot can be visualized.[18][19] The presence of a single spot for the purified product suggests a high degree of purity.
-
Advantage over Melting Point: TLC can reveal the presence of multiple components, even if they don't significantly depress the melting point. It is also useful for optimizing purification procedures.[16]
-
Disadvantage: TLC is generally not quantitative and can be less sensitive to small amounts of impurities compared to other methods.
Spectroscopic Methods (FTIR and ¹H NMR):
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. For this compound, characteristic peaks would include an N-H stretch (around 3300 cm⁻¹), a C=O stretch (amide I band, ~1650 cm⁻¹), and a C-Cl stretch.[20][21] The absence of peaks corresponding to starting materials (e.g., the primary amine N-H stretches of tert-amylamine) or byproducts (e.g., the broad O-H stretch of a carboxylic acid) provides evidence of purity.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the structure of a molecule and can be used to quantify the amount of impurities. The spectrum of the pure product would show distinct signals for the different protons in the molecule. The presence of unexpected signals would indicate impurities, and their integration relative to the product signals can be used to estimate their concentration.
Comparison Summary:
| Technique | Principle | Information Provided | Advantages | Limitations |
| Melting Point | Depression of freezing point by impurities | Purity (qualitative), Identity (with mixed M.P.) | Rapid, inexpensive, requires small sample.[14] | Not suitable for amorphous solids or thermally unstable compounds; can be insensitive to small amounts of certain impurities. |
| TLC | Differential partitioning between stationary and mobile phases | Number of components, reaction progress | Fast, simple, low cost.[17] | Qualitative, resolution can be limited. |
| FTIR | Absorption of infrared radiation by molecular vibrations | Presence of functional groups | Fast, non-destructive, provides structural information. | Not ideal for quantification, complex mixtures can be difficult to interpret. |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Detailed molecular structure, quantitative purity | Highly specific, quantitative, provides definitive structural information. | Higher cost of instrumentation and operation, requires deuterated solvents. |
Conclusion
Melting point analysis is a powerful, accessible, and cost-effective technique for the initial assessment of the purity of synthesized this compound. A sharp melting range that is close to that of a known standard is a strong indicator of high purity. However, for unequivocal purity determination and structural confirmation, it is imperative that melting point analysis be used in conjunction with other analytical methods such as TLC, FTIR, and ¹H NMR spectroscopy. This integrated analytical approach ensures the trustworthiness and scientific validity of the synthesized compound, a critical requirement in research and drug development.
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Mettler Toledo. What is Melting Point? [Online]. Available: [Link]
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Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. [Online]. Available: [Link]
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United States Pharmacopeia. USP-NF <741> MELTING RANGE OR TEMPERATURE. [Online]. Available: [Link]
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University of York. Thin Layer Chromatography. [Online]. Available: [Link]
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Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Online]. Available: [Link]
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A Comparative Guide to the Degradation of Chloroacetamide Herbicides in Aquatic Environments
The widespread use of chloroacetamide herbicides in modern agriculture has led to their frequent detection in surface and groundwater resources. Understanding the persistence and degradation of these compounds in aquatic environments is crucial for assessing their ecological risk and ensuring water quality. This guide provides a comprehensive comparison of the degradation rates of four prominent chloroacetamide herbicides: alachlor, metolachlor, acetochlor, and butachlor. We will delve into the primary degradation pathways—hydrolysis, photolysis, and biodegradation—supported by experimental data, and provide a detailed protocol for assessing herbicide degradation in a laboratory setting.
Introduction to Chloroacetamide Herbicides
Chloroacetamide herbicides are a class of pre-emergent herbicides used to control annual grasses and some broadleaf weeds in a variety of crops. Their mode of action involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants. Due to their moderate to high water solubility, these herbicides can be transported from agricultural fields to adjacent water bodies via runoff and leaching, raising concerns about their environmental fate and potential impact on non-target aquatic organisms. The persistence of these herbicides in water is governed by a combination of chemical, photochemical, and biological degradation processes.
Comparative Analysis of Degradation Rates
The degradation of chloroacetamide herbicides in water is a complex process influenced by a multitude of environmental factors, including pH, temperature, light intensity, and microbial activity. The overall rate of degradation is a composite of hydrolysis, photolysis, and biodegradation, with the relative importance of each pathway varying among the different compounds and environmental conditions.
Overview of Degradation Half-Lives
The half-life (DT₅₀) is a critical parameter for comparing the persistence of herbicides. The following table summarizes reported degradation half-lives for alachlor, metolachlor, acetochlor, and butachlor in aqueous systems. It is important to note that these values are derived from various studies conducted under different experimental conditions, which can significantly influence degradation rates.
| Herbicide | Degradation Process | Half-life (DT₅₀) | Experimental Conditions | Reference(s) |
| Alachlor | Biodegradation | 18.7 - 21.0 days | Aquatic mesocosms | [1] |
| Hydrolysis | Stable at pH 5-9 | 25°C | [2] | |
| Photolysis | Slow | Aqueous solution, simulated sunlight | ||
| Metolachlor | Biodegradation | 33.0 - 46.2 days | Aquatic mesocosms | [1] |
| Hydrolysis | >200 days | 20°C | [3] | |
| Photolysis (UV) | Quantum Yield: 0.302 | 254 nm, pH 6-8 | [2] | |
| Photolysis (Sunlight) | 70 days | Aqueous solution | [4] | |
| Acetochlor | Biodegradation | 4.6 days (in soil) | Laboratory incubation | |
| Hydrolysis | 5.4 - 23.1 days | pH 4.0 - 9.2, 28°C | [5] | |
| Photolysis (Sunlight) | 151 - 169 days | De-ionized, river, and paddy water | ||
| Butachlor | Biodegradation | 5.3 days (in soil) | Laboratory incubation | |
| Hydrolysis | 630 - 1155 days | pH 4 - 10, 25°C | [6] | |
| Photolysis (UV) | 5.8 - 175 hours | 20-50°C |
Factors Influencing Degradation Rates
Several key factors dictate the rate at which chloroacetamide herbicides degrade in water:
-
Chemical Structure: Subtle differences in the chemical structure of these herbicides, particularly the substituents on the amide nitrogen, can significantly impact their susceptibility to degradation. For instance, the rate of biodegradation has been observed to follow the order of alachlor > acetochlor > butachlor > metolachlor, which may be related to the size and complexity of the N-substituent group[7].
-
pH: The pH of the water can have a pronounced effect on the rate of hydrolysis. While many chloroacetamides are relatively stable to hydrolysis at neutral pH, degradation can be accelerated under acidic or alkaline conditions[8][9]. For example, acetochlor degrades more rapidly in alkaline water compared to neutral or acidic conditions[5].
-
Temperature: As with most chemical reactions, the rates of hydrolysis and biodegradation generally increase with temperature[10].
-
Light: Photodegradation is an important pathway for the removal of some chloroacetamide herbicides. The efficiency of this process is dependent on the light absorption properties of the herbicide and the intensity of the light source. The presence of photosensitizing substances in natural waters, such as dissolved organic matter, can also influence the rate of indirect photolysis[11].
-
Microbial Community: The presence and activity of microorganisms are paramount for biodegradation, which is often the most significant degradation pathway in natural water systems[7]. The composition and acclimation of the microbial community can greatly influence the rate and extent of herbicide breakdown.
Primary Degradation Pathways
The degradation of chloroacetamide herbicides proceeds through three main pathways: hydrolysis, photolysis, and biodegradation. The interplay of these processes determines the overall persistence of the herbicide in the aquatic environment.
Caption: Primary degradation pathways for chloroacetamide herbicides in water.
Hydrolysis
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For chloroacetamide herbicides, this typically involves the cleavage of the chloroacetyl group. The rate of hydrolysis is highly dependent on pH and temperature. In general, chloroacetamides are more susceptible to hydrolysis under alkaline conditions[9]. However, for many of these compounds, hydrolysis is a relatively slow process at environmentally relevant pH values (6-8) compared to biodegradation and photolysis[3][6].
Photolysis
Photolysis, or photodegradation, is the breakdown of compounds by light. Chloroacetamide herbicides can undergo direct photolysis, where the herbicide molecule itself absorbs light energy, or indirect photolysis, where other substances in the water (photosensitizers) absorb light and initiate the degradation of the herbicide. The quantum yield is a measure of the efficiency of a photochemical process. For metolachlor, a quantum yield of 0.302 has been reported at 254 nm, indicating its susceptibility to UV degradation[2]. The rate of photolysis in natural waters is influenced by water clarity, depth, and the presence of dissolved organic matter, which can both inhibit light penetration and act as a photosensitizer[12].
Biodegradation
Biodegradation, the breakdown of organic substances by microorganisms, is a major pathway for the dissipation of chloroacetamide herbicides in aquatic environments[7]. A diverse range of bacteria and fungi have been shown to degrade these compounds, often utilizing them as a source of carbon and energy. The initial steps in the biodegradation pathway often involve dechlorination, dealkylation, or hydroxylation of the parent molecule[13]. This leads to the formation of various metabolites, such as ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are often more water-soluble and mobile than the parent compounds.
Experimental Protocol: Aerobic Mineralization in Surface Water (OECD 309)
To ensure consistency and comparability of degradation data, standardized testing guidelines are essential. The OECD Guideline for the Testing of Chemicals 309, "Aerobic Mineralization in Surface Water – Simulation Biodegradation Test," provides a robust framework for evaluating the biodegradation of chemicals in aquatic environments[1][14][15].
Principle of the Method
This test method is designed to measure the rate and extent of aerobic mineralization of a test substance in surface water under laboratory conditions that simulate a natural aquatic environment. The degradation of the test substance, typically radiolabeled (e.g., with ¹⁴C), is followed over time by measuring the evolution of ¹⁴CO₂ and analyzing the residual parent compound and its transformation products.
Experimental Workflow
Caption: Workflow for OECD 309 Aerobic Mineralization Test.
Step-by-Step Methodology
-
Preparation of Test System:
-
Collect a sample of surface water from a well-characterized, unpolluted site. The water should be used as soon as possible after collection.
-
Prepare a stock solution of the ¹⁴C-labeled chloroacetamide herbicide in a suitable solvent.
-
Dispense a known volume of the surface water into biometer flasks or similar vessels equipped with a trap for CO₂ (e.g., a vial containing a potassium hydroxide solution).
-
Fortify the water in the test vessels with the ¹⁴C-labeled herbicide to achieve the desired initial concentration (typically in the µg/L to mg/L range). Include sterile controls (e.g., by autoclaving or filtration) to assess abiotic degradation.
-
-
Incubation:
-
Incubate the test vessels in the dark at a constant temperature (e.g., 20 ± 2°C) for a period of up to 60 days.
-
Ensure aerobic conditions are maintained throughout the incubation period, for example, by gentle shaking or stirring.
-
-
Sampling and Analysis:
-
At regular intervals, remove replicate test vessels for analysis.
-
Analyze the CO₂ trapping solution for ¹⁴CO₂ using liquid scintillation counting (LSC) to determine the extent of mineralization.
-
Extract the water phase from the test vessels using an appropriate solvent or solid-phase extraction (SPE) method.
-
Analyze the extracts by high-performance liquid chromatography (HPLC) with a radioactivity detector to quantify the parent herbicide and its degradation products. Mass spectrometry (MS) can be coupled with HPLC for the identification of metabolites[16][17][18].
-
-
Data Evaluation:
-
Calculate the percentage of applied radioactivity that has been mineralized to ¹⁴CO₂ at each sampling time.
-
Determine the concentration of the parent herbicide and its major transformation products over time.
-
Calculate the degradation half-life (DT₅₀) of the parent compound using appropriate kinetic models (e.g., first-order kinetics).
-
Conclusion
The degradation rates of chloroacetamide herbicides in water are highly variable and depend on the specific compound and a range of environmental factors. Biodegradation is generally the most significant pathway for the dissipation of these herbicides in natural aquatic systems. Alachlor and butachlor tend to degrade more rapidly than metolachlor and acetochlor under biotic conditions. Hydrolysis is generally a slow process at neutral pH, while photolysis can be a significant degradation pathway for some of these compounds, particularly under UV light.
This guide provides a comparative overview of the degradation of these four important herbicides. The provided experimental protocol, based on OECD Guideline 309, offers a standardized approach for researchers to generate reliable and comparable data on the aquatic fate of these and other agrochemicals. A thorough understanding of the degradation kinetics and pathways of chloroacetamide herbicides is essential for developing effective risk assessment and management strategies to protect our valuable water resources.
References
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Rotterdam Convention. (2011). Alachlor. [Link]
-
U.S. Environmental Protection Agency. (2008). Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2). [Link]
- Wu, C., et al. (2007). Photodegradation of metolachlor applying UV and UV/H2O2. Journal of Agricultural and Food Chemistry, 55(10), 4059-4065.
- Yokley, R. A., et al. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical Chemistry, 74(16), 4154-4160.
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Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]
- Zimmerman, L. R., & Thurman, E. M. (2000). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. U.S.
- Ye, C. M., et al. (2002). Biodegradation of acetanilide herbicides acetochlor and butachlor in soil. Ying Yong Sheng Tai Xue Bao, 13(10), 1269-1272.
- Hladik, M. L., et al. (2008). Neutral chloroacetamide herbicide degradates and related compounds in Midwestern United States drinking water sources. Science of The Total Environment, 390(1), 163-174.
-
OECD. (2004). Test No. 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]
- Thurman, E. M., et al. (1996). Determination of chloroacetanilide and chloroacetamide herbicide degradates in water by LC/MS/MS. Analytical Chemistry, 68(20), 3569-3574.
- Roy, S., et al. (2019). The Fate and Behaviour of Acetochlor 90% Emulsifiable Concentrate in Water Maintained at Different pH and Soils of Different Agro-Climatic Zones in India Under Laboratory Condition. Chemical Science Review and Letters, 8(32), 252-258.
-
Fera Science Ltd. (n.d.). Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test. [Link]
-
Scymaris. (n.d.). OECD 309: Aerobic mineralisation in surface water (simulation biodegradation test). [Link]
- Graham, D. W., et al. (1999). Metolachlor and alachlor breakdown product formation patterns in aquatic field mesocosms. Environmental Science & Technology, 33(21), 3825-3831.
- Carlson, D. B., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16644-16654.
- Kolar, T. M., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(23), 17099-17109.
- ECETOC. (1984). The Phototransformation of Chemicals in Water: Results of a Ring-Test. Technical Report No. 12.
- Zhang, C., et al. (2011). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Journal of Agricultural and Food Chemistry, 59(10), 5483-5490.
-
World Health Organization. (2003). Metolachlor in Drinking-water. [Link]
-
Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. [Link]
-
DigitalCommons@USU. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. [Link]
- Kochany, J., & Maguire, R. J. (1994). Sunlight Photodegradation of Metolachlor in Water. Journal of Agricultural and Food Chemistry, 42(3), 578-584.
-
MDPI. (2022). Removal from Water of Some Pharmaceuticals by Photolysis and Photocatalysis: Kinetic Models. [Link]
- Miller, P. L., & Chin, Y. P. (2005). Indirect Photolysis Promoted by Natural and Engineered Wetland Water Constituents: Processes Leading to Alachlor Degradation. Environmental Science & Technology, 39(15), 5688-5695.
-
Carlson, D. B., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. [Link]
-
Wiatrowski, S. E. (2019). Safener Benoxacor Induces Indirect Photolysis of Herbicides Metolachlor Under Sunlight. University of Alabama in Huntsville LOUIS. [Link]
- Chen, W. R., & Yen, J. H. (2007). Identification of UV photoproducts and hydrolysis products of butachlor by mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(5), 878-886.
- Liu, J., et al. (2022). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research, 209, 112859.
- Coleman, C. C., et al. (2000). Comparison of the metabolism of alachlor, butachlor, CDEPA, and DEA between rat and human liver microsomes. Drug Metabolism and Disposition, 28(11), 1279-1285.
-
GrowerTalks. (2021).
$. [Link] - Almaz, M. M., et al. (2016). Thermodynamic and aquatic photodegradation of herbicide butachlor.
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MDPI. (2022). ZnO and TiO2 Assisted Photocatalytic Degradation of Butachlor in Aqueous Solution under Visible Light. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-(1,1-dimethylpropyl)acetamide
This guide provides a detailed, safety-first protocol for the disposal of 2-chloro-N-(1,1-dimethylpropyl)acetamide. As a member of the chloroacetamide family, this compound requires careful handling as hazardous waste. The procedures outlined below are synthesized from established safety data for structurally analogous chemicals and align with universal best practices for laboratory safety and environmental protection. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Core Principle: Proactive Risk Mitigation
The foundation of safe chemical disposal is a thorough understanding of the compound's hazard profile. While specific toxicological data for this compound is not extensively published, the broader class of chloroacetamides is well-characterized. These compounds are generally recognized as hazardous substances.
The primary directive is to treat this compound and all associated contaminated materials as hazardous waste . Under no circumstances should this chemical or its containers be disposed of via standard laboratory drains or general refuse systems.[1][2][3] Improper disposal risks environmental contamination and violates federal and local regulations.[4][5]
Hazard Profile and Required Protective Equipment
The known risks associated with analogous chloroacetamides inform the necessary safety precautions. The following table summarizes the key hazards and the corresponding personal protective equipment (PPE) required to mitigate exposure.
| Hazard Category | Description & Potential Effects | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Toxic if swallowed.[6][7] Ingestion can lead to serious health complications. | Standard laboratory attire (long pants, closed-toe shoes), lab coat. No eating, drinking, or smoking in the handling area.[8][9] |
| Skin Irritation/Sensitization | May cause skin irritation and can lead to an allergic skin reaction upon contact.[1][7][10] | Nitrile gloves (or other chemically resistant gloves). Inspect gloves before use and use proper removal technique.[2][9] |
| Eye Irritation | Can cause serious eye irritation or damage.[10][11] | ANSI-approved safety glasses with side shields or chemical splash goggles.[9] |
| Reproductive Toxicity | Some chloroacetamides are suspected of damaging fertility or the unborn child.[1][6][7] | All handling should be performed in a certified chemical fume hood to minimize inhalation exposure.[12] |
| Environmental Hazard | Harmful to aquatic life. Discharge into the environment must be avoided.[1] | Strict adherence to waste collection protocols to prevent release into drains or waterways.[1] |
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the safe disposal of this compound, from waste generation to final handoff. This process ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Caption: Disposal workflow for this compound.
Experimental Protocol for Waste Handling
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE as detailed in the table above. All operations should be conducted within a chemical fume hood.[12]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealable container.[1][12] The container must be made of a compatible material (e.g., high-density polyethylene or glass) that will not react with the chemical.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Do not mix this waste with other waste streams unless explicitly authorized by your institution's Environmental Health & Safety (EHS) office.[12]
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.[12]
-
Collect these items in a separate, clearly labeled, and sealed container or bag.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[12]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[2][12]
-
The primary and recommended method of disposal is through incineration at an approved industrial combustion plant.[2][6][12] This high-temperature process is necessary to break down the chlorinated organic structure, preventing the release of harmful substances into the environment.
-
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Caption: Decision-making process for spill response.
Procedure for Minor Spills:
-
Evacuate & Secure: Evacuate all non-essential personnel from the immediate area.[1][2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[1][2] Avoid creating dust.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office, as per your institution's policy.
For major spills, evacuate the area immediately and contact your institution's emergency response team.
References
-
Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical. (2010). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
-
Australian National Industrial Chemicals Notification and Assessment Scheme. (2016). Acetamide, 2-chloro-: Human health tier II assessment. Retrieved from [Link]
-
PENTA. (2023). Safety Data Sheet: Acetamide. Retrieved from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Institutes of Health. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
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Navigating the Unseen Threat: A Guide to Safely Handling 2-chloro-N-(1,1-dimethylpropyl)acetamide
For the diligent researcher navigating the frontiers of drug development, the introduction of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling 2-chloro-N-(1,1-dimethylpropyl)acetamide, a compound for which specific safety data may not be readily available. By leveraging data from structurally similar chloroacetamides, we will establish a robust framework for its safe handling, grounded in the principles of proactive risk mitigation and scientific integrity. Our goal is to empower you with the knowledge to work confidently and safely, making your laboratory a bastion of both discovery and well-being.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from its structural class—N-alkyl-2-chloroacetamides. The parent compound, 2-chloroacetamide, is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility[1][2]. The N-pentyl analog is also known to be harmful if swallowed[3][4]. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it possesses similar or potentially enhanced toxicity due to its alkyl substitution.
Key Inferred Hazards:
-
Acute Oral Toxicity: Assumed to be harmful or toxic if swallowed.
-
Skin Sensitization: Potential to cause an allergic skin reaction upon contact.
-
Reproductive Toxicity: May be suspected of damaging fertility.
-
Eye and Skin Irritation: Likely to cause irritation upon contact.
-
Inhalation Toxicity: If aerosolized or if the compound is volatile, inhalation may be a route of exposure.
This assessment is based on the precautionary principle. A comprehensive, substance-specific risk assessment should be conducted in your institution before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves, inspected before use. Consider double-gloving for extended operations. | The chloroacetamide functional group can be reactive and may penetrate standard laboratory gloves over time. Nitrile and neoprene offer good chemical resistance. Always inspect gloves for any signs of degradation or perforation before use[1]. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential aerosols of the compound, which could cause serious eye irritation or damage. A face shield provides an additional layer of protection for the entire face[2]. |
| Body Protection | A fully buttoned laboratory coat, preferably made of a chemically resistant material. Consider a chemical apron for large-scale work. | Prevents accidental skin contact with the compound. Ensure the lab coat fits properly and provides full coverage. Contaminated clothing should be removed immediately and laundered separately[5]. |
| Respiratory Protection | To be used in a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, based on a formal risk assessment. | The primary engineering control to prevent inhalation of vapors or aerosols. All handling of the solid or its solutions should occur within a functioning chemical fume hood[6]. Respiratory protection outside of a fume hood should be a last resort and requires a specific risk assessment and fit-testing program. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood[6].
-
Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is available and in good condition.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), and waste disposal bags should be readily accessible.
-
Weighing: If weighing the solid, do so within the fume hood. Use a tared container to minimize handling of the compound.
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing: Keep all containers sealed when not in use. For reactions, use sealed glassware with appropriate pressure relief if necessary.
-
Labeling: Clearly label all containers with the full chemical name and relevant hazard pictograms.
The following diagram illustrates the safe handling workflow:
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
Solid Waste: All solid waste, including contaminated gloves, absorbent materials, and empty containers, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed[1].
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's guidelines.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[7][8].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][8].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[6][7].
-
Spill: For a small spill within a fume hood, use an appropriate absorbent material, and collect it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, you can create a safe and productive research environment for yourself and your colleagues. Remember, proactive safety is the cornerstone of scientific excellence.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
